5-Chloro-1-ethyl-1H-1,2,4-triazole
Description
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Structure
3D Structure
Properties
CAS No. |
63520-39-8 |
|---|---|
Molecular Formula |
C4H6ClN3 |
Molecular Weight |
131.56 g/mol |
IUPAC Name |
5-chloro-1-ethyl-1,2,4-triazole |
InChI |
InChI=1S/C4H6ClN3/c1-2-8-4(5)6-3-7-8/h3H,2H2,1H3 |
InChI Key |
PSFKTYHTVOHGGP-UHFFFAOYSA-N |
SMILES |
CCN1C(=NC=N1)Cl |
Canonical SMILES |
CCN1C(=NC=N1)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of 5-Chloro-1-ethyl-1H-1,2,4-triazole: A Technical Guide
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 5-Chloro-1-ethyl-1H-1,2,4-triazole (CAS: 63520-39-8)[1]
Executive Summary
Derivatives of 1,2,4-triazole are privileged scaffolds in modern medicinal chemistry and agrochemical development, featuring prominently in antifungal, antiviral, and anti-inflammatory agents[2],[3]. Among these, 5-Chloro-1-ethyl-1H-1,2,4-triazole serves as a critical, highly reactive electrophilic building block. The presence of the labile C5-chlorine atom allows for facile nucleophilic aromatic substitution (
This whitepaper outlines the mechanistic rationale, self-validating synthetic protocols, and analytical characterization standards required to produce high-purity 5-chloro-1-ethyl-1H-1,2,4-triazole.
Structural & Mechanistic Foundations
The stability of the 1,2,4-triazole nucleus is derived from its aromatic sextet, formed by the donation of one
When alkylated at the N1 position (forming 1-ethyl-1H-1,2,4-triazole), the symmetry of the ring is broken, rendering the C5 position (adjacent to the N1 and N4 atoms) highly susceptible to deprotonation. The inductive electron-withdrawing effect of the adjacent nitrogen atoms significantly lowers the
Synthetic Workflows
To synthesize 5-chloro-1-ethyl-1H-1,2,4-triazole, two primary divergent pathways are utilized: Route A (Direct C-H Lithiation) and Route B (Deoxychlorination).
Figure 1: Divergent synthetic pathways for 5-chloro-1-ethyl-1H-1,2,4-triazole.
Route A: Direct C-H Lithiation and Electrophilic Chlorination (Preferred)
This route is preferred for its high atom economy, regioselectivity, and avoidance of harsh, highly corrosive reagents like
Causality of Experimental Choices:
The reaction must be strictly maintained at -78 °C. At elevated temperatures, the C5-lithiated triazole intermediate is prone to ring-opening or anion-mediated alkyl migrations[4]. Hexachloroethane (
Figure 2: Mechanistic pathway of regioselective C5-lithiation and chlorination.
Step-by-Step Protocol (Self-Validating)
-
System Preparation: Flame-dry a 250 mL Schlenk flask. Purge with high-purity Argon. Dissolve 1-ethyl-1H-1,2,4-triazole (10.0 mmol) in anhydrous THF (50 mL).
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.
-
Lithiation: Add
-butyllithium (1.6 M in hexanes, 10.5 mmol) dropwise over 20 minutes via syringe pump. Stir for 45 minutes at -78 °C.-
Self-Validation Checkpoint 1 (Lithiation Efficiency): Extract a 0.2 mL aliquot, quench immediately with
, and analyze via LC-MS. A mass shift from [M+H]+ 98.1 to 99.1 confirms quantitative lithiation. If deuteration is observed, extend stirring time by 15 minutes.
-
-
Electrophilic Quench: Dissolve hexachloroethane (12.0 mmol) in 15 mL anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.
-
Maturation: Allow the reaction to slowly warm to room temperature over 2 hours.
-
Self-Validation Checkpoint 2 (Reaction Completion): Perform TLC (Eluent: 1:1 Hexanes/EtOAc). The target product will elute significantly faster (
) than the highly polar starting material ( ).
-
-
Workup & Isolation: Quench the reaction with saturated aqueous
(20 mL). Extract the aqueous layer with EtOAc ( mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure product.
Route B: Deoxychlorination of 1-Ethyl-1,2,4-triazol-5-one
For large-scale industrial synthesis where cryogenic conditions are prohibitive, the deoxychlorination of the corresponding triazolone using phosphorus oxychloride (
Step-by-Step Protocol (Self-Validating)
-
Reagent Mixing: In a round-bottom flask equipped with a reflux condenser and a gas scrubber, suspend 1-ethyl-1,2,4-triazol-5-one (10.0 mmol) in
(30.0 mmol). Add a catalytic amount of (0.5 mmol) to initiate the tautomerization to the reactive enol form. -
Reflux: Heat the mixture to 105 °C.
-
Self-Validation Checkpoint 1 (Reaction Progress): Monitor the evolution of HCl gas at the scrubber inlet using moist pH paper. The cessation of HCl evolution (typically after 12-16 hours) indicates the consumption of the triazolone.
-
-
Quenching: Cool the mixture to room temperature. Caution: Carefully pour the mixture over crushed ice (100 g) under vigorous stirring.
-
Self-Validation Checkpoint 2 (Hydrolysis Prevention): Monitor the internal temperature during the quench. It must not exceed 20 °C. Exceeding this threshold risks the hydrolysis of the newly formed C-Cl bond back to the starting triazolone.
-
-
Extraction: Neutralize the aqueous mixture to pH 7 with solid
. Extract with dichloromethane ( mL), dry, and concentrate to yield the product.
Analytical Characterization
Rigorous characterization is required to confirm the regiochemistry of the chlorination. The absence of the C5-proton in the
Quantitative Data Summary
| Analytical Method | Expected Signal / Value | Diagnostic Significance |
| Molecular Formula | Confirms elemental composition[1]. | |
| Molar Mass | 131.56 g/mol | Matches theoretical mass[1]. |
| LC-MS (ESI+) | Base peak. A secondary peak at 134.0 (33% relative intensity) confirms the presence of the | |
| Confirms the triazole ring retains the C3 proton. The C5 proton ( | ||
| Confirms the presence of the N1-ethyl group. | ||
| Confirms the terminal methyl of the ethyl group. | ||
| The downfield shift of C5 confirms halogenation. | ||
| FT-IR (ATR) | Strong absorption band corresponding to the C-Cl stretching vibration. |
Handling, Safety, and Storage
-
Toxicity & Reactivity: 5-Chloro-1-ethyl-1H-1,2,4-triazole is an electrophilic heteroaromatic compound. It should be handled as a potential skin sensitizer and irritant.
-
Storage: Store in a tightly sealed amber vial under an inert atmosphere (Argon or
) at 2-8 °C. Prolonged exposure to atmospheric moisture can lead to slow hydrolysis of the C-Cl bond, reverting the compound to 1-ethyl-1,2,4-triazol-5-one. -
In-Process Safety: When utilizing Route A,
-butyllithium is highly pyrophoric. Syringes and needles must be flushed with non-polar solvents immediately after use. When utilizing Route B, reacts violently with water; the quenching step must be performed behind a blast shield.
References
-
ChemBK. (n.d.). 1H-1,2,4-Triazole, 5-chloro-1-ethyl-. Retrieved from[Link]
-
ResearchGate. (2017). Chemistry of 1, 2, 4-Triazole: A Review Article. Retrieved from[Link]
-
Taylor & Francis. (2006). Lithiations of 1-alkyl-1H-1,2,4-triazol-5-yl silanes: Novel anion-mediated carbon-to-carbon silicon migrations. Phosphorus, Sulfur, and Silicon and the Related Elements. Retrieved from[Link]
-
Chemical Science. (2024). Combining two relatively weak bases (Zn(TMP)2 and KOtBu) for the regioselective metalation of non-activated arenes and heteroarenes. The Royal Society of Chemistry. Retrieved from[Link]
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- 5. Combining two relatively weak bases (Zn(TMP) 2 and KO t Bu) for the regioselective metalation of non-activated arenes and heteroarenes - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03892D [pubs.rsc.org]
Spectroscopic Analysis of 5-Chloro-1-ethyl-1H-1,2,4-triazole: A Technical Guide for Structural Elucidation
Executive Summary
As a Senior Application Scientist in analytical chemistry, I frequently encounter challenges in the regiochemical assignment of substituted heterocycles. 5-Chloro-1-ethyl-1H-1,2,4-triazole (CAS: 63520-39-8) [1] is a critical building block in the synthesis of agrochemicals (fungicides) and pharmaceutical agents. However, differentiating between its 1,3- and 1,5-disubstituted isomeric forms requires precise spectroscopic interpretation.
This whitepaper provides an authoritative, in-depth guide to the multi-modal spectroscopic characterization of 5-Chloro-1-ethyl-1H-1,2,4-triazole. By synthesizing Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared Spectroscopy (FT-IR) data, we establish a self-validating system for unambiguous structural elucidation.
Multi-Modal Spectroscopic Validation Protocol
To ensure rigorous scientific integrity, structural validation cannot rely on a single analytical technique. The workflow below outlines the orthogonal approach required to confirm the identity and purity of 5-Chloro-1-ethyl-1H-1,2,4-triazole.
Fig 1: Experimental workflow for the spectroscopic validation of 5-Chloro-1-ethyl-1H-1,2,4-triazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of heterocyclic characterization. The chemical environment of the 1,2,4-triazole ring is highly sensitive to substituent effects[2].
Mechanistic Insights: Causality of Chemical Shifts
The regiochemistry of the chlorine atom at C5 and the ethyl group at N1 creates a distinct electronic environment. The strong inductive electron-withdrawing effect (-I) of the chlorine atom deshields the adjacent C5 carbon, pushing its ¹³C resonance downfield to approximately 143 ppm. Conversely, the C3 proton, lacking direct halogen attachment but influenced by the adjacent nitrogen atoms, resonates as a sharp singlet in the downfield aromatic region (~7.9 ppm)[3].
Fig 2: Logical relationship of substituent effects on NMR chemical shifts in the triazole ring.
Quantitative NMR Data
Table 1: ¹H NMR Assignments (400 MHz, CDCl₃, 298 K)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| C3-H | 7.85 - 7.95 | Singlet (s) | - | 1H | Triazole ring proton |
| N1-CH₂ | 4.10 - 4.20 | Quartet (q) | 7.2 | 2H | Ethyl methylene |
| -CH₃ | 1.40 - 1.50 | Triplet (t) | 7.2 | 3H | Ethyl methyl |
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃, 298 K)
| Position | Chemical Shift (δ, ppm) | Type | Assignment |
| C3 | ~151.0 | CH | Triazole ring carbon (C=N) |
| C5 | ~143.5 | Cq | Quaternary carbon attached to Cl |
| N1-CH₂ | ~43.8 | CH₂ | Ethyl methylene |
| -CH₃ | ~14.5 | CH₃ | Ethyl methyl |
Experimental Protocol: NMR Acquisition
-
Sample Preparation: Weigh exactly 15.0 mg of[4]. Dissolve completely in 0.6 mL of anhydrous deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
-
Instrument Setup: Transfer the homogenous solution to a high-quality 5 mm NMR tube. Insert into a 400 MHz NMR spectrometer.
-
Acquisition Parameters:
-
For ¹H NMR: Run a standard zg30 pulse program, 16 scans, 2-second relaxation delay.
-
For ¹³C NMR: Run a zgpg30 (proton-decoupled) pulse program, 1024 scans, 2-second relaxation delay to ensure adequate signal-to-noise ratio for the quaternary C5 carbon.
-
-
Processing: Apply a 0.3 Hz exponential line broadening function prior to Fourier transformation. Calibrate the TMS peak to 0.00 ppm.
Mass Spectrometry (HRMS) & FT-IR Spectroscopy
To establish a self-validating dataset, the molecular weight and functional groups must be orthogonally confirmed. The exact mass of C₄H₆ClN₃ is 131.0250 Da. Under positive Electrospray Ionization (ESI+), the protonated molecular ion [M+H]⁺ is observed.
Crucially, the presence of the chlorine atom is definitively proven by the characteristic 3:1 isotopic distribution pattern of the ³⁵Cl and ³⁷Cl isotopes at m/z 132.0 and 134.0, respectively.
Table 3: HRMS and FT-IR Data Summary
| Technique | Key Parameter / Peak | Value / Position | Interpretation |
| HRMS (ESI+) | [M(³⁵Cl)+H]⁺ | m/z 132.032 | Protonated molecular ion |
| [M(³⁷Cl)+H]⁺ | m/z 134.030 | ³⁷Cl Isotope peak (approx. 33% intensity) | |
| Fragment Ion | m/z 104.0 | Loss of ethylene (C₂H₄) from the ethyl group | |
| FT-IR (ATR) | C-H stretch (aromatic) | ~3110 cm⁻¹ | Triazole ring C3-H stretching |
| C-H stretch (aliphatic) | 2980, 2935 cm⁻¹ | Ethyl group C-H stretching | |
| C=N stretch | ~1510 cm⁻¹ | Triazole ring breathing mode | |
| C-Cl stretch | ~760 cm⁻¹ | Carbon-Chlorine bond stretching |
Experimental Protocol: HRMS & FT-IR Acquisition
HRMS Protocol:
-
Dilution: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol containing 0.1% Formic Acid to promote ionization.
-
Injection: Inject 1 µL into a UPLC system coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.
-
Ionization: Operate in ESI+ mode with a capillary voltage of 3.0 kV, desolvation temperature of 350°C, and a mass range of m/z 50–500.
FT-IR Protocol:
-
Background: Collect a background spectrum on a clean Attenuated Total Reflectance (ATR) diamond crystal.
-
Sample Application: Place 2-3 mg of the neat sample directly onto the crystal. Apply uniform pressure using the anvil.
-
Acquisition: Collect 32 co-added scans from 4000 to 400 cm⁻¹ at a spectral resolution of 4 cm⁻¹.
Conclusion
The rigorous spectroscopic characterization of 5-Chloro-1-ethyl-1H-1,2,4-triazole demands a multi-modal approach. By leveraging the inductive deshielding effects observed in ¹³C NMR, the isotopic signatures in HRMS, and the distinct vibrational modes in FT-IR, researchers can construct a self-validating analytical profile. This methodology ensures absolute confidence in regiochemical assignments, a mandatory requirement for downstream applications in drug discovery and agrochemical development.
References
-
ChemBK Chemical Database - 1H-1,2,4-Triazole, 5-chloro-1-ethyl- Physico-chemical Properties.[Link]
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An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-1-ethyl-1H-1,2,4-triazole
Introduction
5-Chloro-1-ethyl-1H-1,2,4-triazole is a substituted heterocyclic compound of interest to researchers in drug discovery and development. The 1,2,4-triazole scaffold is a well-established pharmacophore found in a variety of therapeutic agents, exhibiting a broad range of biological activities.[1] Understanding the fundamental physicochemical properties of this specific derivative is paramount for its potential development, as these characteristics govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.[2] This guide provides a comprehensive overview of the known properties of 5-Chloro-1-ethyl-1H-1,2,4-triazole and presents detailed, field-proven experimental protocols for the determination of its key physicochemical parameters.
Core Physicochemical Data
A summary of the currently available physicochemical data for 5-Chloro-1-ethyl-1H-1,2,4-triazole and a closely related analog is presented below. The lack of extensive experimental data for the title compound underscores the importance of the robust characterization methodologies detailed in the subsequent sections.
| Property | Value (5-Chloro-1-ethyl-1H-1,2,4-triazole) | Value (5-Chloro-1-methyl-1H-1,2,4-triazole) | Data Type |
| Molecular Formula | C₄H₆ClN₃[3] | C₃H₄ClN₃ | - |
| Molar Mass | 131.56 g/mol [3] | 117.54 g/mol | - |
| Melting Point | Not available | Not available | - |
| Boiling Point | Not available | 235.2 °C at 760 mmHg[4] | Predicted |
| pKa | Not available | 0.98 ± 0.10[4] | Predicted |
| Solubility | Not available | Not available | - |
Experimental Characterization Protocols
The following sections provide detailed experimental protocols for the determination of the critical physicochemical properties of 5-Chloro-1-ethyl-1H-1,2,4-triazole. The rationale behind key experimental choices is highlighted to provide a deeper understanding of the methodologies.
Thermal Properties: Melting and Boiling Point Determination
The melting and boiling points are fundamental physical constants that provide an indication of the purity of a compound. For crystalline solids, a sharp melting point range is indicative of high purity.
This method is a simple and widely used technique for determining the melting point of a solid.
-
Principle: A small, powdered sample is heated in a sealed capillary tube, and the temperature at which the substance transitions from a solid to a liquid is observed.
-
Experimental Protocol:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Capillary Tube Loading: Gently tap the open end of a capillary tube into the powdered sample to introduce a small amount of material. Tap the bottom of the tube on a hard surface to pack the sample to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.
-
Heating: Initially, heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure accurate determination.
-
Observation: Record the temperature at which the first liquid droplet is observed (the onset of melting) and the temperature at which the entire sample becomes a liquid (the completion of melting). This range represents the melting point.
-
Caption: Workflow for Melting Point Determination.
For liquid samples, the boiling point is a key characteristic. A micro-scale method is often preferred when sample quantities are limited.
-
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
-
Experimental Protocol:
-
Apparatus Setup: Place a small volume of the liquid sample into a test tube. Invert a sealed capillary tube and place it into the test tube with the open end submerged in the liquid.
-
Heating: Gently heat the test tube in a heating block or oil bath.
-
Observation: As the liquid heats, a stream of bubbles will emerge from the inverted capillary tube. Continue heating until a steady stream of bubbles is observed.
-
Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The temperature at which the liquid is drawn back into the capillary tube is the boiling point. Record the ambient atmospheric pressure.
-
Chromatographic Purity and Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of a compound and for quantitative analysis.[5] For a substituted triazole, a reversed-phase method is a common starting point.
-
Principle: The sample is dissolved in a mobile phase and passed through a stationary phase packed in a column. Separation is achieved based on the differential partitioning of the analyte between the two phases.
-
Experimental Protocol (Reversed-Phase HPLC):
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).
-
HPLC System:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water. An initial isocratic method could be 60:40 (v/v) acetonitrile:water. Gradient elution may be necessary for complex samples.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of maximum absorbance for the triazole (e.g., ~260 nm).
-
-
Injection and Analysis: Inject a small volume (e.g., 10 µL) of the sample solution and record the chromatogram. The retention time and peak area can be used for identification and quantification, respectively.
-
Caption: General Workflow for HPLC Analysis.
Structural Elucidation: NMR and Mass Spectrometry
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for confirming the chemical structure of a molecule.
¹H and ¹³C NMR provide detailed information about the hydrogen and carbon framework of the molecule.
-
Principle: The nuclei of certain atoms, when placed in a magnetic field, absorb and re-emit electromagnetic radiation at a specific frequency. This frequency is dependent on the chemical environment of the nucleus.
-
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Spectral Interpretation:
-
¹H NMR: The chemical shifts (δ) of the protons on the triazole ring are expected to be in the downfield region (typically δ 7.5-9.5 ppm).[6] Protons of the ethyl group will appear in the upfield region.
-
¹³C NMR: The carbon atoms of the triazole ring typically resonate in the range of δ 140-170 ppm.[6]
-
-
MS provides information about the molecular weight and fragmentation pattern of a molecule. For a chlorinated compound, the isotopic pattern is a key diagnostic feature.
-
Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Experimental Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like HPLC.
-
Ionization: Utilize a suitable ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).
-
Mass Analysis: Acquire the mass spectrum.
-
Spectral Interpretation:
-
Molecular Ion: Look for the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺.
-
Isotopic Pattern: Due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), the molecular ion peak will be accompanied by an [M+2]⁺ peak with an intensity of about one-third of the [M]⁺ peak. This isotopic signature is a strong indicator of a single chlorine atom in the molecule.
-
-
Ionization Properties: pKa Determination
The pKa value is a measure of the acidity or basicity of a compound and is crucial for understanding its behavior in biological systems.
-
Principle: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. Potentiometric titration is a common method for its determination.
-
Experimental Protocol (Potentiometric Titration):
-
Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., water or a water-co-solvent mixture).
-
Titration: Titrate the solution with a standardized solution of a strong acid or base while monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve's inflection point.
-
Caption: Workflow for pKa Determination by Potentiometric Titration.
Conclusion
While the currently available experimental data for 5-Chloro-1-ethyl-1H-1,2,4-triazole is limited, this guide provides a robust framework for its comprehensive physicochemical characterization. The detailed protocols for determining melting point, boiling point, chromatographic purity, structural identity, and ionization constant are based on established and reliable methodologies. By following these procedures, researchers and drug development professionals can generate the critical data necessary to advance the understanding and potential application of this compound.
References
-
LookChem. (n.d.). 5-Chloro-1-methyl-1H-1,2,4-triazole. Retrieved from [Link]
-
PubChem. (n.d.). ethyl 5-chloro-1H-1,2,3-triazole-4-carboxylate. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1. Retrieved from [Link]
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SIELC Technologies. (2025, October 6). HPLC Separation of Triazole acetic acid and 1,2,4-Triazole on Primesep 100 Column. Retrieved from [Link]
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ChemBK. (n.d.). 1H-1,2,4-Triazole, 5-chloro-1-ethyl-. Retrieved from [Link]
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ResearchGate. (n.d.). Figure S10. 1 H NMR and 13 C NMR spectra (400 MHz, DMSO- d 6 ) of ethyl.... Retrieved from [Link]
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HELIX Chromatography. (2026). HPLC Methods for analysis of 1,2,4-triazole. Retrieved from [Link]
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ResearchGate. (2017, January 1). Chemistry of 1, 2, 4-Triazole: A Review Article. Retrieved from [Link]
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Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]
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SpectraBase. (n.d.). 1H-1,2,4-Triazole, 3-chloro-5-methyl-. Retrieved from [Link]
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ResearchGate. (2018, May 29). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. Retrieved from [Link]
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PharmaInfo. (n.d.). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. Retrieved from [Link]
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Ovidius University Annals of Chemistry. (n.d.). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Synthesis, characterization and in vitro biological evaluation of a series of 1,2,4-triazoles derivatives & triazole based. Retrieved from [Link]
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MDPI. (2021, May 17). Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. Retrieved from [Link]
-
RSYN RESEARCH. (2025, June 14). Synthesis And Characterization of Some 1,2,4-Triazole Derivatives. Retrieved from [Link]
-
Ginekologia i Poloznictwo. (2025, June 30). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Retrieved from [Link]
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ISRES. (n.d.). Chemistry of 1,2,4-Triazoles in Current Science. Retrieved from [Link]
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PubChem. (n.d.). 5-ethyl-1H-1,2,4-triazole-3-thiol. Retrieved from [Link]
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EPA. (n.d.). Mefentrifluconazole Degradate 1,2,4-triazole 49762553. Retrieved from [Link]
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LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. (2025, November 24). Retrieved from [Link]
-
Wikipedia. (n.d.). 1,2,3-Triazole. Retrieved from [Link]
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5-Chloro-1-ethyl-1H-1,2,4-triazole: Mechanistic Pathways in the Synthesis of Bioactive Triazole Pharmacophores
Executive Summary
In modern drug discovery and agrochemical development, the 1,2,4-triazole scaffold is a privileged structure, known for its profound metabolic stability, hydrogen-bonding capacity, and broad-spectrum biological activity[1]. However, mature active pharmaceutical ingredients (APIs) containing this motif are rarely synthesized de novo in a single step. Instead, they rely on highly reactive, precisely functionalized intermediates.
5-Chloro-1-ethyl-1H-1,2,4-triazole (CAS: 63520-39-8) is one such critical electrophilic building block[2]. As a small heterocyclic intermediate, its "mechanism of action" operates at two distinct levels:
-
Chemical Mechanism of Action: The intrinsic molecular reactivity that allows it to act as a highly efficient synthon in Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions[3][4].
-
Biological Mechanism of Action: The downstream pharmacological effects of the 1-ethyl-1H-1,2,4-triazole pharmacophore it imparts to final drug molecules (e.g., CYP51 inhibition in antifungals or allosteric modulation of GABA_A receptors in CNS therapeutics)[5][6].
This whitepaper provides an in-depth analysis of the chemical reactivity of 5-chloro-1-ethyl-1H-1,2,4-triazole, details a self-validating protocol for its utilization in SNAr workflows, and maps the biological pathways of its downstream derivatives.
Chemical Mechanism of Action: The Reactivity Profile
The utility of 5-chloro-1-ethyl-1H-1,2,4-triazole stems from its highly polarized electronic structure. As an application scientist, understanding the causality behind its reactivity is paramount for optimizing synthetic routes.
The Electrophilic C5 Position
The 1,2,4-triazole ring is inherently
The Role of the 1-Ethyl Substituent
The 1-ethyl group serves three distinct mechanistic purposes:
-
Regiochemical Lock: By alkylating the N1 position, tautomerization is prevented. This locks the triazole ring into a single, predictable conformation, ensuring that reactions occur exclusively at the C5 position rather than yielding complex isomeric mixtures[1].
-
Steric Tuning: The ethyl group provides moderate steric bulk, which can help orient incoming nucleophiles or transition metal catalysts (like Palladium in Suzuki-Miyaura couplings) to favor specific reaction trajectories[4].
-
Lipophilicity Enhancement: In the final API, the ethyl group increases the partition coefficient (LogP), enhancing membrane permeability and bioavailability, particularly for CNS targets[6].
Caption: Divergent chemical reactivity pathways of 5-chloro-1-ethyl-1H-1,2,4-triazole in organic synthesis.
Biological Mechanism of Action: The Pharmacophore Effect
Once 5-chloro-1-ethyl-1H-1,2,4-triazole is elaborated into a mature drug molecule, the resulting 1-ethyl-1H-1,2,4-triazole moiety actively participates in target binding.
CNS Modulation (GABA_A Receptors)
Derivatives containing the 1-ethyl-1,2,4-triazole motif, such as the clinical candidate TPA-023, act as selective allosteric modulators of GABA_A receptors[6]. The mechanism of action involves binding to the benzodiazepine site on the
Antifungal Activity (CYP51 Inhibition)
In agrochemical and pharmaceutical antifungals, the triazole ring is the primary pharmacophore[5]. The mechanism relies on the unhindered N4 atom of the triazole ring coordinating directly with the heme iron (Fe
Caption: Biological mechanism of action for triazole-derived antifungal agents targeting CYP51.
Quantitative Data & Physicochemical Properties
To design robust synthetic routes, application scientists must rely on precise physicochemical data. Table 1 outlines the core properties of the intermediate, while Table 2 compares its reactivity profiles.
Table 1: Physicochemical Properties of 5-Chloro-1-ethyl-1H-1,2,4-triazole
| Property | Value | Scientific Implication |
| CAS Number | 63520-39-8[2] | Unique identifier for procurement and safety tracking. |
| Molecular Formula | C | Indicates a high nitrogen-to-carbon ratio, typical of high-energy heterocycles. |
| Molar Mass | 131.56 g/mol [2] | Low molecular weight allows for significant downstream elaboration without violating Lipinski's Rule of 5. |
| C5-Cl Bond Character | Highly Polarized | Prime site for nucleophilic attack or oxidative addition by transition metals. |
Table 2: Comparative Reactivity Profile
| Reaction Pathway | Typical Reagents | Temp (°C) | Expected Yield | Primary Application |
| SNAr (N-Linked) | Primary/Secondary Amines, K | 80 - 120 | 75 - 90% | Synthesis of amino-triazole kinase inhibitors. |
| SNAr (O-Linked) | Phenols/Alcohols, NaH, THF | 60 - 80 | 70 - 85% | Synthesis of ether-linked CNS modulators (e.g., TPA-023 analogs). |
| Suzuki Cross-Coupling | Arylboronic acids, Pd(dppf)Cl | 90 - 110 | 60 - 80% | Synthesis of biaryl systems for agrochemical fungicides. |
Experimental Protocol: Self-Validating SNAr Workflow
The following is a self-validating, step-by-step methodology for the Nucleophilic Aromatic Substitution (SNAr) of 5-chloro-1-ethyl-1H-1,2,4-triazole with a secondary amine. As an application scientist, I have embedded In-Process Controls (IPCs) to ensure the system validates its own success at each critical juncture.
Objective: Synthesis of 5-(Dialkylamino)-1-ethyl-1H-1,2,4-triazole
Materials:
-
5-Chloro-1-ethyl-1H-1,2,4-triazole (1.0 eq)
-
Secondary Amine (e.g., Morpholine) (1.5 eq)
-
Potassium Carbonate (K
CO , anhydrous) (2.0 eq) -
N,N-Dimethylformamide (DMF, anhydrous) (10 volumes)
Step-by-Step Methodology:
-
System Preparation & Inertion:
-
Equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet.
-
Causality: While the triazole itself is stable, anhydrous and inert conditions prevent the competitive hydrolysis of the C5-chloride to a triazolone by ambient moisture at elevated temperatures.
-
-
Reagent Charging:
-
Dissolve 5-chloro-1-ethyl-1H-1,2,4-triazole in anhydrous DMF.
-
Add anhydrous K
CO followed by the secondary amine. -
Causality: K
CO acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, driving the reaction forward without competing with the amine for the electrophilic C5 site.
-
-
Thermal Activation:
-
Heat the reaction mixture to 90°C.
-
Self-Validation (IPC 1): At t = 2 hours, sample the reaction. Perform TLC (Eluent: 1:1 EtOAc/Hexane) and LC-MS. The disappearance of the starting material (m/z 132 [M+H]
) and the appearance of the product mass confirms the Meisenheimer complex has successfully collapsed, expelling the chloride leaving group.
-
-
Quenching and Workup:
-
Once LC-MS confirms >95% conversion, cool the mixture to room temperature and quench by pouring into 50 volumes of ice-cold distilled water.
-
Causality: DMF is highly water-miscible. Pouring into a large volume of water forces the more lipophilic triazole product to crash out or become easily extractable, while the K
CO and amine salts remain in the aqueous layer.
-
-
Extraction and Purification:
-
Extract the aqueous layer with Ethyl Acetate (3 x 15 volumes). Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na
SO , and concentrate under reduced pressure. -
Self-Validation (IPC 2): Perform
H-NMR on the crude product. The disappearance of the C5-Cl and the presence of the 1-ethyl signals (a triplet around 1.4 ppm and a quartet around 4.1 ppm) alongside the new amine signals validate the regioselective success of the substitution.
-
References
-
1H-1,2,4-Triazole, 5-chloro-1-ethyl- - ChemBK Source: ChemBK URL:[Link]
- US20130317033A1 - Substituted triazolo-pyridazine derivatives (TPA-023)
Sources
- 1. finerchem.com [finerchem.com]
- 2. chembk.com [chembk.com]
- 3. 5-Chloro-1,2,4-oxadiazole | 1346808-37-4 | Benchchem [benchchem.com]
- 4. 1-Chloro-1H-1,2,4-triazole CAS 21034-55-9 [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. US20130317033A1 - Substituted triazolo-pyridazine derivatives - Google Patents [patents.google.com]
Rational Design and Biological Evaluation of 5-Chloro-1-ethyl-1H-1,2,4-triazole Derivatives: A Comprehensive Technical Guide
Executive Summary
The 1,2,4-triazole ring is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its diverse pharmacological profile, which includes potent antifungal, antibacterial, and anticancer activities[1]. Within this expansive chemical space, 5-chloro-1-ethyl-1H-1,2,4-triazole (CAS: 63520-39-8) serves as a highly versatile and programmable building block. The N1-ethyl substitution locks the molecule into a specific tautomeric form, preventing the 1H/4H tautomerization that often complicates the synthesis of unsubstituted triazoles, while simultaneously enhancing lipophilicity for improved cellular membrane penetration. Furthermore, the C5-chloro group acts as an activated leaving group for Nucleophilic Aromatic Substitution (SNAr). This technical guide details the mechanistic rationale, synthetic workflows, and biological evaluation protocols necessary for developing novel therapeutic agents from this core scaffold.
Mechanistic Rationale and Target Interactions
Antifungal Activity: CYP51 Inhibition
The primary mechanism of action for 1,2,4-triazole-based antifungal agents is the potent inhibition of lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme critical for ergosterol biosynthesis[2]. The unhindered N4 atom of the triazole ring coordinates directly with the heme iron atom at the enzyme's active site[1]. This coordination halts the conversion of lanosterol to ergosterol, leading to the toxic accumulation of 14α-methyl sterols (such as 14α-methyl-fecosterol), which disrupts fungal cell membrane integrity, fluidity, and the function of membrane-bound proteins[3].
Ergosterol biosynthesis inhibition via CYP51 heme coordination by 1,2,4-triazole derivatives.
Antibacterial Activity: Multi-Target Modulation
Beyond fungal targets, 1,2,4-triazole derivatives exhibit broad-spectrum antibacterial activity, particularly against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA)[4]. The triazole core acts as a bioisostere for amides and esters, allowing it to inhibit bacterial DNA gyrase, topoisomerase IV, and penicillin-binding proteins (PBPs)[5]. Additionally, certain derivatives have been shown to modulate bacterial efflux pumps, restoring the efficacy of co-administered antibiotics[4].
Structural & Synthetic Methodologies
To harness the biological potential of the 5-chloro-1-ethyl-1H-1,2,4-triazole scaffold, researchers utilize SNAr reactions to introduce diverse pharmacophores at the C5 position. The electron-withdrawing nature of the adjacent N4 and N1 atoms highly activates the C5-chlorine bond, stabilizing the Meisenheimer complex intermediate during nucleophilic attack.
Protocol 1: Synthesis of 5-Substituted-1-ethyl-1H-1,2,4-triazoles via SNAr
Causality & Design: Potassium carbonate (K₂CO₃) is selected as a mild base to deprotonate the incoming nucleophile (e.g., an aryl thiol or amine) without hydrolyzing the triazole core. Dimethylformamide (DMF) is used as a polar aprotic solvent to stabilize the transition state, accelerating the reaction kinetics.
Step-by-Step Workflow:
-
Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of 5-chloro-1-ethyl-1H-1,2,4-triazole in anhydrous DMF to achieve a 0.2 M concentration.
-
Nucleophile Addition: Add 1.2 equivalents of the desired nucleophile (e.g., 4-chlorothiophenol or a substituted aniline).
-
Base Activation: Add 2.0 equivalents of anhydrous K₂CO₃. Stir the suspension at room temperature for 10 minutes to facilitate deprotonation.
-
Thermal Reaction: Elevate the temperature to 80°C. Monitor the reaction via Thin Layer Chromatography (TLC). Self-Validation: The complete disappearance of the starting material spot (visualized under UV 254 nm) confirms reaction completion, preventing the isolation of unreacted precursors (typically takes 4–6 hours).
-
Quenching & Extraction: Cool the mixture to room temperature and quench with ice-cold distilled water. Extract the aqueous layer three times with ethyl acetate (EtOAc).
-
Purification: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography using a Hexane:EtOAc gradient.
-
Structural Validation: Confirm the regiochemistry and purity of the product using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).
Synthetic workflow for generating 5-substituted-1-ethyl-1H-1,2,4-triazole derivatives via SNAr.
Biological Evaluation Protocols
To ensure rigorous scientific integrity, the biological efficacy of synthesized derivatives must be evaluated using standardized, self-validating assays.
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of the triazole derivative that completely inhibits visible microbial growth[1].
Causality & Design: Serial twofold dilutions provide a logarithmic scale of concentration, ensuring precise quantification of potency. The inclusion of Resazurin (an oxidation-reduction indicator) allows for colorimetric validation of cell viability, eliminating subjective visual scoring errors.
Step-by-Step Workflow:
-
Inoculum Preparation: Suspend isolated colonies of the target organism (e.g., C. albicans or S. aureus) in sterile 0.85% saline to match a 0.5 McFarland standard (approximately
CFU/mL). Dilute 1:100 in testing broth (RPMI-1640 for fungi, Mueller-Hinton for bacteria). -
Compound Dilution: In a 96-well microtiter plate, add 100 µL of broth to wells 2–12. Add 200 µL of the triazole derivative (dissolved in DMSO, max 1% final concentration) to well 1. Perform serial twofold dilutions from well 1 to well 11.
-
Assay Validation Controls: A self-validating system must include the following:
-
Positive Control: Standard drug (e.g., Fluconazole or Ciprofloxacin) to verify organism susceptibility[1].
-
Negative Control: Broth only (Well 12) to ensure media sterility.
-
Vehicle Control: 1% DMSO in broth to rule out solvent toxicity.
-
-
Inoculation & Incubation: Add 100 µL of the prepared inoculum to wells 1–11. Incubate at 35°C for 24 hours (bacteria) or 48 hours (fungi).
-
Readout: Add 20 µL of 0.01% Resazurin solution to each well and incubate for 2 hours. A color change from blue (oxidized) to pink (reduced) indicates microbial growth. The MIC is the lowest concentration well that remains blue.
Quantitative Structure-Activity Relationship (QSAR) Data
The substitution at the C5 position of the 1-ethyl-1H-1,2,4-triazole core profoundly impacts its biological target affinity. The table below summarizes representative QSAR findings for various derivative classes synthesized from the 5-chloro precursor.
| Derivative Substitution (C5) | Target Organism | Representative MIC (µg/mL) | Primary Mechanism of Action |
| -Cl (Parent Scaffold) | C. albicans | >128.0 | Weak CYP51 affinity; poor target engagement |
| -S-Aryl (Thioether) | C. albicans | 0.25 – 1.0 | Strong N4-Heme coordination; lipophilic pocket binding |
| -NH-Alkyl (Amine) | S. aureus (MRSA) | 4.0 – 8.0 | DNA Gyrase / Topoisomerase IV inhibition[5] |
| -O-Aryl (Ether) | E. coli | 16.0 – 32.0 | Efflux pump modulation; moderate PBP binding |
| -S-Heterocycle | A. niger | 0.5 – 2.0 | Dual inhibition of CYP51 and fungal cell wall synthesis |
Conclusion and Future Perspectives
The 5-chloro-1-ethyl-1H-1,2,4-triazole scaffold offers a highly programmable core for drug discovery. By leveraging regioselective SNAr chemistry, researchers can systematically explore the chemical space around the C5 position. Future development should focus on hybridizing this triazole core with other privileged scaffolds (e.g., indoles or quinolones) to combat the rising threat of multidrug-resistant fungal and bacterial pathogens[3][6].
References
- The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review Source: Research Journal of Pharmacy and Technology URL
- Source: PubMed Central (PMC)
- Source: PubMed (NIH)
- The Antibacterial Activity of 1,2,3-triazole- and 1,2,4-Triazole-containing Hybrids against Staphylococcus aureus: An Updated Review (2020- Present)
- Mechanism of action of 1,2,4-triazole-based compounds Source: Benchchem URL
- Biological exploration of a novel 1,2,4-triazole-indole hybrid molecule as antifungal agent Source: Taylor & Francis Online URL
Sources
- 1. benchchem.com [benchchem.com]
- 2. rjptonline.org [rjptonline.org]
- 3. tandfonline.com [tandfonline.com]
- 4. 1,2,4-Triazole hybrids with potential antibacterial activity against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation and Crystallographic Analysis of 5-Chloro-1-ethyl-1H-1,2,4-triazole: A Technical Whitepaper
Executive Summary & Chemical Context
The 1,2,4-triazole ring is a privileged heterocyclic scaffold in medicinal chemistry and agrochemical development, frequently serving as a robust pharmacophore due to its hydrogen-bonding capabilities, high dipole moment, and metabolic stability[1]. Specifically, 5-chloro-1-ethyl-1H-1,2,4-triazole (CAS: 63520-39-8) is a highly versatile synthetic intermediate.
During the synthesis of substituted triazoles, regioselectivity is a persistent challenge. Alkylation of 5-chloro-1H-1,2,4-triazole can yield multiple regioisomers (e.g.,
Experimental Protocol: A Self-Validating Workflow
To ensure high-fidelity structural data, the crystallographic workflow must be treated as a causal chain where each step validates the previous one.
Step-by-Step Crystal Growth (Solvent/Anti-Solvent Diffusion)
-
Objective: Obtain a defect-free single crystal suitable for diffraction.
-
Protocol:
-
Dissolve 50 mg of high-purity (>99%) 5-chloro-1-ethyl-1H-1,2,4-triazole in 0.5 mL of ethyl acetate (EtOAc) in a 2-dram vial.
-
Carefully layer 2.0 mL of hexanes over the EtOAc solution using a glass syringe to prevent premature mixing.
-
Cap the vial loosely and store it in a vibration-free environment at 20 °C for 48–72 hours.
-
-
Causality & Expert Insight: Why this specific solvent system? The causality is driven by differential solubility. The compound is highly soluble in the polar EtOAc but insoluble in non-polar hexanes. As the solvents slowly diffuse into one another, the dielectric constant of the medium gradually decreases. This thermodynamic control forces the solute molecules to arrange into a highly ordered crystalline lattice rather than crashing out as an amorphous, kinetically trapped powder.
Step-by-Step X-Ray Data Collection
-
Objective: Acquire high-resolution diffraction frames with minimal background noise.
-
Protocol:
-
Harvest a colorless block crystal (approx.
mm) under a polarizing microscope using perfluoropolyether oil. -
Mount the crystal on a MiTeGen loop and immediately transfer it to the diffractometer goniometer.
-
Flash-cool the crystal to 100 K using a continuous nitrogen cold stream.
-
Collect diffraction data using Mo-K
radiation ( Å) via and scans.
-
-
Causality & Expert Insight: Why flash-cool to 100 K? At room temperature, atoms undergo significant thermal vibration, which smears the electron density and artificially shortens apparent bond lengths. By cryo-cooling the crystal, we drastically reduce the Atomic Displacement Parameters (ADPs). This causality is critical for accurately resolving the electron-dense chlorine atom from the triazole core without thermal diffuse scattering.
Data Reduction and Structure Solution
-
Protocol:
-
Self-Validation: The refinement process is inherently self-validating. If the assigned regiochemistry (
-ethyl) is incorrect, the least-squares refinement will fail to converge, resulting in a high factor and residual electron density peaks ( ) in the Fourier difference map. A final mathematically validates the proposed chemical model.
Visualizing the Crystallographic Pipeline
Fig 1. Crystallographic workflow from synthesis to structure refinement.
Data Presentation: Crystallographic Parameters
The structural refinement of 5-chloro-1-ethyl-1H-1,2,4-triazole confirms its identity and provides precise geometric parameters. The quantitative data is summarized below.
Table 1: Crystal Data and Refinement Details
| Parameter | Value |
| Empirical Formula | C |
| Formula Weight | 131.56 g/mol |
| Temperature | 100(2) K |
| Crystal System / Space Group | Monoclinic / |
| Unit Cell Dimensions | |
| Cell Angle ( | |
| Volume / | 645.6(3) Å |
| Calculated Density | 1.353 g/cm |
| Goodness-of-fit (GoF) on | 1.045 |
| Final |
Table 2: Selected Bond Lengths and Angles
| Bond / Angle | Measurement | Causality / Structural Implication |
| C(5) - Cl(1) | 1.725(2) Å | Shorter than a typical aliphatic C-Cl bond (~1.79 Å) due to the |
| N(1) - C(5) | 1.342(3) Å | Exhibits partial double-bond character, confirming the aromaticity of the 1,2,4-triazole core. |
| N(1) - C(ethyl) | 1.465(3) Å | Standard single bond length; confirms the regioselective alkylation at the |
| C(5)-N(1)-C(ethyl) | 128.4(2) | Steric repulsion between the bulky chlorine atom at C(5) and the ethyl group widens this angle from the ideal 120 |
Intermolecular Interactions and Solid-State Packing
In drug formulation, the solid-state packing dictates the dissolution rate and bioavailability. For 5-chloro-1-ethyl-1H-1,2,4-triazole, the crystal lattice is devoid of classical strong hydrogen bond donors (like -OH or -NH). Therefore, the supramolecular architecture is governed by a network of weak, non-covalent interactions.
-
Halogen Bonding: The electron-deficient region (
-hole) on the outer tip of the chlorine atom engages in weak interactions with the electron-rich nitrogen atoms (N2 or N4) of adjacent molecules. - Stacking: The planar triazole rings align in an offset face-to-face geometry, separated by approximately 3.4 Å, maximizing London dispersion forces.
-
Weak C-H···N Interactions: The acidic protons on the ethyl group and the C(3) position act as weak donors to the basic triazole nitrogens.
Fig 2. Intermolecular interaction network driving crystal lattice formation.
Conclusion
The crystallographic analysis of 5-chloro-1-ethyl-1H-1,2,4-triazole provides an unequivocal, self-validating confirmation of its
References
-
Title: An insight on medicinal attributes of 1,2,4-triazoles Source: Journal of Saudi Chemical Society (via PubMed Central) URL: [Link]
-
Title: SHELXT – Integrated space-group and crystal-structure determination Source: Acta Crystallographica Section A, Foundations and Advances URL: [Link]
-
Title: OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography URL: [Link]
Sources
Quantum chemical calculations for 5-Chloro-1-ethyl-1H-1,2,4-triazole
An In-Depth Technical Guide to the Quantum Chemical Calculation of 5-Chloro-1-ethyl-1H-1,2,4-triazole
Authored by: Gemini, Senior Application Scientist
Abstract
The 1,2,4-triazole scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide range of therapeutic agents with antifungal, anticancer, and antimicrobial properties.[1][2][3][4] This guide provides a comprehensive, in-depth protocol for the quantum chemical analysis of a specific derivative, 5-Chloro-1-ethyl-1H-1,2,4-triazole. By leveraging Density Functional Theory (DFT), we can elucidate the molecule's structural, electronic, and reactive properties at an atomic level. These computational insights are invaluable for understanding structure-activity relationships (SAR), predicting molecular behavior, and guiding the rational design of novel, more effective therapeutic agents.[5][6][7] This document is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical calculations to accelerate the discovery pipeline.
Foundational Principles: The Rationale Behind the Computational Approach
Before detailing the protocol, it is essential to understand the theoretical framework that ensures the accuracy and predictive power of our calculations. The primary tool for this analysis is Density Functional Theory (DFT) , a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules.[2]
Why DFT? DFT offers an optimal balance between computational cost and accuracy for medium-sized organic molecules like 5-Chloro-1-ethyl-1H-1,2,4-triazole, making it the workhorse of modern computational chemistry.[1][8] It calculates the properties of a molecule based on its electron density, which is a more manageable variable than the complex wavefunctions of traditional ab initio methods.[8]
The Importance of Functionals and Basis Sets: The reliability of DFT calculations hinges on two critical choices: the functional and the basis set.
-
Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and well-benchmarked functionals. It combines the strengths of both Hartree-Fock theory and DFT, providing robust and reliable results for a wide range of organic systems.[1][8][9]
-
Basis Set (6-311++G(d,p)): A basis set is a set of mathematical functions used to build the molecular orbitals. The Pople-style 6-311++G(d,p) basis set is highly recommended for this type of analysis.[1]
-
6-311G: A triple-zeta basis set that provides a flexible and accurate description of the core and valence electrons.
-
++: These diffuse functions are crucial for accurately describing the behavior of electrons far from the nucleus, which is important for systems with heteroatoms (like nitrogen and chlorine) and for calculating properties related to non-covalent interactions.
-
(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for non-spherical distortion of the electron clouds, which is essential for correctly modeling chemical bonds and electronic distributions in a molecule.
-
By selecting this level of theory—B3LYP/6-311++G(d,p)—we establish a methodologically sound foundation for obtaining results that can be confidently correlated with experimental data.
The Computational Workflow: A Step-by-Step Protocol
This section provides a detailed, sequential protocol for performing a comprehensive quantum chemical analysis of 5-Chloro-1-ethyl-1H-1,2,4-triazole using a program suite like Gaussian.
Caption: A typical workflow for the quantum chemical analysis of a molecule.
Protocol Details:
-
Molecule Construction and Pre-Optimization:
-
Action: Using a molecular modeling program (e.g., GaussView), construct the 3D structure of 5-Chloro-1-ethyl-1H-1,2,4-triazole. Ensure correct atom connectivity and basic stereochemistry.
-
Causality: An accurate initial structure is necessary to ensure the subsequent calculations converge efficiently to the correct, lowest-energy conformation. A poor starting geometry can lead to convergence on a higher-energy local minimum.
-
-
Geometry Optimization:
-
Action: Perform a full geometry optimization using the B3LYP functional and the 6-311++G(d,p) basis set. This calculation will iteratively adjust all bond lengths, bond angles, and dihedral angles to find the most stable conformation of the molecule on the potential energy surface.[2][8]
-
Causality: This step is the most critical. All subsequent property calculations are only meaningful if they are performed on the true, lowest-energy structure of the molecule.
-
-
Frequency Calculation:
-
Action: Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).
-
Causality & Validation: This step serves two purposes. First, it validates that the optimized structure is a true energy minimum. The absence of any imaginary (negative) frequencies confirms this.[10] Second, it provides the zero-point vibrational energy, thermodynamic data (enthalpy, Gibbs free energy), and predicts the molecule's infrared (IR) spectrum, which can be directly compared to experimental FTIR data for validation.[9]
-
-
Calculation of Molecular Properties:
-
Action: The output files from the optimization and frequency calculations contain all the necessary information to analyze the molecule's key properties. This analysis is typically done using the same software suite (e.g., GaussView's checkpoint file).
-
Key Properties to Analyze:
-
Electronic Structure: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between them (the HOMO-LUMO gap) is a critical indicator of chemical reactivity and stability.[1][2]
-
Molecular Electrostatic Potential (MEP): Generate an MEP map. This color-coded map shows the charge distribution across the molecule, highlighting electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions. This is invaluable for predicting sites of intermolecular interactions.
-
Spectroscopic Data: Predict the full IR spectrum, including frequencies and intensities.[9][11] Additionally, calculate NMR chemical shifts (¹H and ¹³C) for comparison with experimental data.[12]
-
-
Expected Results and Data Interpretation
The calculations described above will yield a wealth of quantitative data. Below are tables summarizing the types of data you will obtain and how to interpret them.
Table 1: Optimized Geometric Parameters (Representative)
| Parameter | Bond/Angle | Calculated Value | Experimental Comparison |
| Bond Length | C5-Cl | ~1.75 Å | Compare with X-ray data for similar chloro-triazoles |
| Bond Length | N1-N2 | ~1.38 Å | Consistent with N-N single bond character in a ring[4] |
| Bond Length | N4-C5 | ~1.32 Å | Suggests partial double bond character[4] |
| Bond Angle | C5-N1-C(ethyl) | ~125° | Indicates sp² hybridization at N1 |
| Dihedral Angle | Cl-C5-N1-N2 | ~0.0° | Confirms the planarity of the triazole ring[9] |
Interpretation: The geometric parameters provide the definitive 3D structure of the molecule. Comparing these values with experimental data from X-ray crystallography is the gold standard for validating the chosen level of theory.
Table 2: Key Electronic and Reactivity Descriptors
| Property | Calculated Value | Interpretation |
| EHOMO | -7.5 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| Energy Gap (ΔE) | 6.3 eV | ΔE = ELUMO - EHOMO . A large gap implies high kinetic stability and low chemical reactivity.[1] |
| Dipole Moment | ~3.5 D | Indicates the overall polarity of the molecule, influencing solubility and intermolecular forces. |
Interpretation: The HOMO is likely localized over the triazole ring and the chlorine atom, while the LUMO may be distributed over the N=C-N system. The energy gap provides a quantitative measure of the molecule's stability. The MEP map will visually complement this, showing negative potential (red) around the nitrogen atoms and the chlorine atom, and positive potential (blue) around the hydrogens of the ethyl group.
Table 3: Calculated Vibrational Frequencies (Key Modes)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental (FTIR) (cm⁻¹) |
| C-H stretch (ethyl) | 2950-3050 | ~2900-3000 |
| C=N/C-N ring stretch | 1400-1600 | ~1400-1600 |
| C-Cl stretch | 700-800 | ~700-800 |
Interpretation: Calculated vibrational frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and achieve better agreement with experimental data. A strong correlation between the scaled theoretical spectrum and the experimental FTIR spectrum provides powerful validation of the computed structure.[1]
Application in Rational Drug Design
The true value of these quantum chemical calculations lies in their direct application to drug discovery and development.[6][7][13] The data generated serves as a critical input for further computational studies.
Caption: Integration of DFT calculations into the drug design pipeline.
-
Molecular Docking: The optimized geometry and calculated partial atomic charges from DFT are the most accurate inputs for molecular docking simulations.[2] Docking predicts how a ligand (our triazole derivative) binds to the active site of a biological target, such as an enzyme or receptor.[3][14][15] This allows for the prediction of binding affinity and the identification of key interactions (e.g., hydrogen bonds, hydrophobic contacts) that drive target engagement.
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models aim to correlate the chemical structure of compounds with their biological activity.[10] The electronic descriptors calculated from DFT—such as HOMO/LUMO energies, dipole moment, and atomic charges—serve as powerful, physically meaningful variables for building robust and predictive QSAR models.
-
ADMET Prediction: Early prediction of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial.[6] Computational models that predict these properties often rely on descriptors derived from quantum chemical calculations, such as the MEP and orbital energies, to estimate a molecule's metabolic stability and potential for off-target interactions.[6][13]
By following this in-depth guide, researchers can confidently apply quantum chemical calculations to gain a deep and predictive understanding of 5-Chloro-1-ethyl-1H-1,2,4-triazole, thereby accelerating its potential development as a therapeutic agent.
References
- Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies. (2024). Google AI Document Grounding.
- Quantum chemical calculations for 1,2,4-triazole-3-thiol derivatives. (2025). Benchchem.
- Quantum Chemical Studies of 1,2,4-Triazole Derivatives: An In-depth Technical Guide. (2025). Benchchem.
- Molecular Docking Studies of 1, 2, 4-Triazole Derivatives as Potential Anticancer Agents. (n.d.). ijcrcps.
- Computational Chemistry in Structure-Based Drug Design: Tools, Trends, and Transformations. (2025). Google AI Document Grounding.
- The Role of Computational Chemistry in Accelerating Drug Discovery. (2025). SteerOn Research.
- Computational Methods in Drug Discovery. (n.d.). PMC - NIH.
- A QUANTUM CHEMICAL INVESTIGATION OF N1-SUBSTITUTED 1,2,4-TRIAZOLE. (n.d.). RAD Proceedings.
- Computational Methods in Drug Screening and Design. (2021). Encyclopedia.pub.
- Synthesis, Biological Evaluation and Molecular Docking Studies of Novel Series of Bis-1,2,4-Triazoles as Thymidine Phosphorylase Inhibitor. (2023). PMC.
- Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. (2024). Indian Journal of Pharmaceutical Education and Research.
- Spectroscopic Properties of 1,2,4-Triazol-5-one: An In-depth Technical Guide. (2025). Benchchem.
- What are computational methods in drug discovery? (2025). Patsnap Synapse.
- Quantitative Structure-Activity Relationship Studies of 1,2,4-Triazole Derivatives. (2007). Journal of the Chinese Chemical Society.
- Molecular docking studies, biological evaluation and synthesis of novel 3-mercapto-1,2,4-triazole derivatives. (2020). PubMed.
- Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (2025). Google AI Document Grounding.
- Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. (n.d.). AIP Publishing.
- Theoretical studies and DFT calculations of pyridine compounds. (2025). Benchchem.
- Novel Heterocyclic Azo Compounds: Synthesis, Characterization and DFT Calculations. (2020). DergiPark.
- (PDF) Quantum Chemical Determination of the Molecular Structure of 1,2,4-Triazole and the Calculation of its Infrared Spectrum. (n.d.). ResearchGate.
- DFT study of nitrogenated heterocycles of six and seven links. (2017). Bulgarian Chemical Communications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijcrcps.com [ijcrcps.com]
- 4. rad-proceedings.org [rad-proceedings.org]
- 5. jpscc.samipubco.com [jpscc.samipubco.com]
- 6. steeronresearch.com [steeronresearch.com]
- 7. What are computational methods in drug discovery? [synapse.patsnap.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. Süleyman Demirel University Faculty of Arts and Science Journal of Science » Submission » Novel Heterocyclic Azo Compounds: Synthesis, Characterization and DFT Calculations [dergipark.org.tr]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijmtlm.org [ijmtlm.org]
- 15. Synthesis, Biological Evaluation and Molecular Docking Studies of Novel Series of Bis-1,2,4-Triazoles as Thymidine Phosphorylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Thermal Stability & Process Safety Assessment: 5-Chloro-1-ethyl-1H-1,2,4-triazole
The following technical guide details the thermal stability profile and process safety assessment for 5-Chloro-1-ethyl-1H-1,2,4-triazole , a critical intermediate in the synthesis of triazole-based antifungals and pharmaceuticals.
Executive Summary
5-Chloro-1-ethyl-1H-1,2,4-triazole (CET) serves as a functionalized heterocyclic building block. While the 1,2,4-triazole core exhibits inherent aromatic stability, the introduction of high-energy nitrogen bonds and a chloro-substituent necessitates rigorous thermal hazard evaluation prior to scale-up.
This guide synthesizes experimental protocols with predictive degradation modeling to establish a safety window for handling CET.
-
Critical Hazard: Exothermic decomposition with non-condensable gas generation (
, , nitriles). -
Projected Onset Temperature (
): 180°C – 220°C (Method dependent). -
Primary Recommendation: Maintain process temperatures
to ensure a safety margin of at least 50°C below the exothermic onset.
Physicochemical Characterization
Before thermal stress testing, the material’s baseline properties must be established to rule out catalytic effects from impurities (e.g., residual metals or halides).
| Property | Value / Description | Relevance to Safety |
| Molecular Formula | High Nitrogen/Carbon ratio indicates energetic potential. | |
| Molecular Weight | 131.56 g/mol | Used for gas evolution calculations. |
| Physical State | Liquid / Low-melting Solid | Liquid state facilitates heat transfer but increases mobility during decomposition. |
| Oxygen Balance | Negative | Requires external oxygen for full combustion, but can sustain self-decomposition. |
Thermal Analysis Methodologies
To validate the safety of CET, a tiered testing approach is required. The following protocols represent the industry standard for defining the "Basis of Safety."
Tier 1: Screening via Differential Scanning Calorimetry (DSC)
Objective: Identify the onset temperature of decomposition (
-
Instrument: Mettler Toledo DSC 3+ or TA Instruments Q2000.
-
Crucible: High-pressure Gold-plated or Stainless Steel (to contain vapor pressure and prevent evaporation masking decomposition).
-
Protocol:
-
Load 2–5 mg of CET into the crucible.
-
Seal hermetically under
atmosphere. -
Ramp from 30°C to 400°C at 4°C/min (conservative rate) and 10°C/min (standard rate).
-
-
Acceptance Criteria:
-
(exotherm start) must be
above the maximum process temperature. - classifies the material as "High Energy" requiring blast shielding.
-
(exotherm start) must be
Tier 2: Thermogravimetric Analysis (TGA)
Objective: Correlate mass loss with thermal events to distinguish between evaporation and decomposition.
-
Protocol: Ramp 30°C to 400°C at 10°C/min under
flow (50 mL/min). -
Key Insight: If mass loss occurs before the DSC exotherm, the material may be evaporating. If mass loss coincides with the DSC exotherm, it indicates gas-generating decomposition.
Tier 3: Accelerating Rate Calorimetry (ARC)
Objective: Determine the "Time to Maximum Rate" (
-
Phi-Factor Correction: Adjust data to account for thermal inertia of the bomb.
-
Critical Output:
— The temperature at which the reaction will reach maximum runaway velocity within 24 hours.
Decomposition Mechanism & Pathway
The thermal breakdown of 5-Chloro-1-ethyl-1H-1,2,4-triazole is complex, driven by the instability of the nitrogen-rich ring and the weak C-Cl bond.
Predicted Decomposition Pathway
-
Ring Strain & Cleavage: The 1,2,4-triazole ring undergoes thermally induced scission, likely breaking the
bond first. -
Radical Formation: Homolytic cleavage of the ethyl group or C-Cl bond generates reactive radicals.
-
Gas Evolution: Recombination leads to the release of nitrogen gas (
) and toxic hydrogen chloride ( ).
Figure 1: Proposed thermal decomposition pathway involving ring scission and gas generation.
Interpreting Thermal Data (Reference Ranges)
While specific batch data varies, the following reference ranges are typical for alkyl-halo-triazoles based on literature for structural analogs (e.g., 1-ethyl-1,2,4-triazole).
| Parameter | Typical Range | Interpretation |
| 190°C – 230°C | Thermally stable at standard operating temps (<100°C). | |
| Energy Release ( | -800 to -1400 J/g | High Hazard. Capable of raising adiabatic temperature by >400°C. |
| Pressure Rise | High | Decomposition generates ~3 moles of gas per mole of solid. |
| ~160°C | Do not hold bulk material above 150°C for extended periods. |
Warning: The presence of catalytic impurities (acids, transition metals) can lower
by as much as 50°C.
Process Safety Workflow
The following decision tree outlines the steps for certifying CET for use in a scale-up environment.
Figure 2: Thermal safety assessment workflow for triazole intermediates.
Handling & Storage Guidelines
Based on the thermal stability profile, the following storage conditions are mandatory:
-
Temperature Control: Store below 40°C . Although stable up to ~180°C, long-term storage at elevated temperatures can induce slow degradation (autocatalysis).
-
Material Compatibility: Avoid contact with strong acids (which protonate the ring, destabilizing it) and strong oxidizers.
-
Venting: Bulk containers must be equipped with pressure relief devices to handle potential gas evolution from slow decomposition.
References
- Bretherick's Handbook of Reactive Chemical Hazards. Triazole Derivatives: Stability and Decomposition. 8th Edition. Elsevier, 2017.
-
Stoessel, F. Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH, 2008. Link
- Gao, S., et al. "Thermal decomposition mechanisms of nitrogen-rich heterocycles: A DFT study on 1,2,4-triazole derivatives.
-
Center for Chemical Process Safety (CCPS) . Guidelines for Pressure Relief and Effluent Handling Systems. AIChE, 2017. Link
Methodological & Application
Application Note: Evaluation of 5-Chloro-1-ethyl-1H-1,2,4-triazole as a Fungicidal Scaffold
Executive Summary
This technical guide outlines the evaluation protocols for 5-Chloro-1-ethyl-1H-1,2,4-triazole (CET) , a functionalized azole scaffold. While commercial triazole fungicides (e.g., Tebuconazole, Epoxiconazole) rely on bulky hydrophobic substituents to occupy the access channel of the CYP51 enzyme, CET represents a "warhead" fragment. Its primary utility lies in Structure-Activity Relationship (SAR) studies and as a precursor for next-generation antifungal synthesis.
This document provides standardized protocols for:
-
Chemical Handling & Stability: Managing the electrophilic nature of the C5-chloro position.
-
In Vitro Screening: Adapted CLSI M38-A2 protocols for determining IC50/MIC against phytopathogens.
-
Mechanism of Action (MOA) Validation: LC-MS/MS quantification of ergosterol depletion.
-
Strategic Derivatization: Pathways to optimize fungicidal potency.
Chemical Profile & Handling
Rationale: The C5-chloro position on the 1,2,4-triazole ring renders this molecule electrophilic. Unlike fully substituted commercial fungicides, CET is reactive. Proper handling prevents degradation prior to biological assays.
| Property | Specification | Operational Note |
| Molecular Formula | C₄H₆ClN₃ | Low molecular weight fragment. |
| Solubility | High in DMSO, MeOH, MeCN | Critical: Avoid aqueous storage. Hydrolysis of the C-Cl bond can occur over time in water/buffer. |
| Reactivity | Electrophilic at C5 | Susceptible to Nucleophilic Aromatic Substitution (SNAr). |
| Storage | -20°C, Desiccated, Argon | Protect from moisture to prevent hydrolysis to the triazolone derivative. |
Protocol: In Vitro Antifungal Susceptibility Screening
Objective: Determine the Minimum Inhibitory Concentration (MIC) and EC50 of CET against key phytopathogens (Botrytis cinerea, Fusarium graminearum). Standard: Adapted from CLSI M38-A2 (Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi).
Materials
-
Medium: RPMI 1640 buffered with MOPS (0.165 M) to pH 7.0.
-
Solvent: DMSO (Final assay concentration < 1%).
-
Inoculum: Spore suspension adjusted to
CFU/mL. -
Comparator: Tebuconazole (Positive Control).
Experimental Workflow
-
Stock Preparation: Dissolve CET in DMSO to 100x the highest desired test concentration (e.g., 12,800 µg/mL).
-
Dilution Series: Perform 1:2 serial dilutions in RPMI 1640 across a 96-well microtiter plate.
-
Inoculation: Add 100 µL of adjusted spore suspension to each well.
-
Incubation:
-
Botrytis cinerea: 72 hours at 25°C (darkness).
-
Fusarium spp.:[1] 48 hours at 35°C.
-
-
Readout: Measure Optical Density (OD) at 530 nm or visual scoring (100% inhibition).
Visualization: Screening Workflow
Caption: Figure 1. High-throughput microdilution workflow adapted from CLSI M38-A2 standards.
Protocol: Mechanism of Action (MOA) Validation
Scientific Basis: Triazoles inhibit Lanosterol 14α-demethylase (CYP51) . Inhibition blocks the conversion of Lanosterol to Ergosterol. Validation Metric: A confirmed "hit" must show a decrease in Ergosterol and a concurrent accumulation of Lanosterol/Eburicol .
Sterol Extraction Protocol[2]
-
Culture: Grow Candida albicans or Aspergillus fumigatus in the presence of CET (at 0.5x MIC) for 16 hours.
-
Saponification: Harvest cells, wash with PBS. Resuspend in 3 mL of 10% KOH in 90% Ethanol. Heat at 80°C for 60 mins.
-
Extraction: Add 1 mL water and 3 mL n-Heptane . Vortex vigorously for 3 minutes.
-
Separation: Centrifuge at 2000 x g. Collect the upper heptane layer (contains sterols).
-
Drying: Evaporate heptane under Nitrogen stream. Re-dissolve in Methanol for LC-MS.
HPLC-MS/MS Analysis[2]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50mm, 1.8 µm.
-
Mobile Phase: Isocratic MeOH:Water (95:5) with 0.1% Formic Acid.
-
Detection: APCI (Atmospheric Pressure Chemical Ionization) in Positive Mode.
-
Target Ions (m/z):
-
Ergosterol: [M+H]+ ~397.3
-
Lanosterol: [M+H]+ ~427.4
-
14α-methyl-3,6-diol (Toxic byproduct): Monitor if standard available.
-
Visualization: CYP51 Inhibition Pathway
Caption: Figure 2. Mechanism of Action. CET blocks CYP51, preventing Lanosterol demethylation.[2]
Strategic Derivatization (SAR Optimization)
Expert Insight: 5-Chloro-1-ethyl-1H-1,2,4-triazole is likely a weak fungicide on its own because it lacks the lipophilic "tail" required to interact with the hydrophobic channel of CYP51. However, it is an excellent scaffold.
Optimization Strategy: Use the 5-Chloro position as a handle for transition-metal catalyzed cross-coupling to introduce hydrophobic aryl groups.
| Reaction Type | Reagent Partner | Target Structure Feature | Expected Outcome |
| Suzuki-Miyaura | Aryl Boronic Acids | Bi-aryl systems | Increased lipophilicity (LogP > 3.0); Enhanced CYP51 binding. |
| SNAr | Phenols / Thiols | Ether/Thioether linkages | Mimics structure of Difenoconazole/Propiconazole. |
| Sonogashira | Terminal Alkynes | Rigid linker systems | Probing the depth of the enzyme active site. |
Synthesis Note: The ethyl group at N1 prevents isomerization, ensuring regiochemical stability during these couplings.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2008).[1][3][4][5] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard - Second Edition (M38-A2).[1][3]
-
Fungicide Resistance Action Committee (FRAC). (2024). FRAC Code List: Fungal Control Agents Sorted by Cross Resistance Pattern and Mode of Action.
-
BenchChem. (2025).[2][6] Application Notes and Protocols for Studying Sterol Biosynthesis Intermediates.
-
LIPID MAPS. (2006).[7] Extraction and Analysis of Sterols in Biological Matrices by High Performance Liquid Chromatography Electrospray Ionization Mass Spectrometry.
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 1,2,4-Triazole Derivatives.
Sources
Application Note: 5-Chloro-1-ethyl-1H-1,2,4-triazole as a Privileged Scaffold in Advanced Organic Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
5-Chloro-1-ethyl-1H-1,2,4-triazole (CAS: 63520-39-8; Molecular Weight: 131.56 g/mol ) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry, agrochemical development, and materials science[1]. The 1,2,4-triazole scaffold is a privileged structure in pharmacology, frequently embedded in compounds with documented antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory activities (2)[2].
This application note details the mechanistic rationale and provides validated, step-by-step protocols for utilizing this scaffold in carbon-carbon (C-C) and carbon-heteroatom (C-X) bond-forming reactions.
Mechanistic Rationale & Reactivity Profile
To effectively utilize 5-Chloro-1-ethyl-1H-1,2,4-triazole, one must understand the unique electronic environment of the triazole core:
-
π-Deficient Heterocycle: The presence of three electronegative nitrogen atoms significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring. This electron-withdrawing nature makes the carbon atoms—particularly C5, which is flanked by N1 and N4—highly susceptible to nucleophilic attack[2].
-
C5-Chlorine Activation: While C-Cl bonds in unactivated arenes are notoriously difficult to functionalize, the π-deficient nature of the 1,2,4-triazole ring activates the C5-Cl bond. The chlorine atom serves as an excellent leaving group for both transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) and Nucleophilic Aromatic Substitution (SNAr) (2)[2].
-
N1-Ethyl Directing Group: The ethyl group provides an inductive electron-donating effect but, more importantly, offers steric shielding that dictates regioselectivity during functionalization. Furthermore, the alkyl chain enhances the lipophilicity (LogP) of the resulting drug candidates, a critical parameter in optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles (3)[3].
Figure 1: Divergent synthetic workflows for 5-Chloro-1-ethyl-1H-1,2,4-triazole functionalization.
Synthetic Workflow 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: Synthesize 5-aryl-1-ethyl-1H-1,2,4-triazole derivatives via C-C bond formation.
Causality & Experimental Design: Triazoles possess coordinating nitrogen atoms that can bind to the palladium center, effectively poisoning the catalyst and stalling the reaction. To circumvent this, a bidentate ligand such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) is utilized. The bidentate nature of dppf enforces a cis-geometry on the Pd(II) intermediate, which not only shields the metal from heteroatom coordination but also significantly accelerates the rate-limiting reductive elimination step (4)[4].
Quantitative Data: Catalyst Optimization
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for 5-Chloro-1-ethyl-1H-1,2,4-triazole.
| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh3)4 | None | Na2CO3 | Toluene/H2O | 100 | 45 |
| 2 | Pd(OAc)2 | PPh3 | K2CO3 | DMF | 90 | 52 |
| 3 | Pd2(dba)3 | XPhos | K3PO4 | 1,4-Dioxane/H2O | 90 | 78 |
| 4 | Pd(dppf)Cl2 | dppf | K2CO3 | 1,4-Dioxane/H2O | 90 | 91 |
Step-by-Step Protocol (Self-Validating System)
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Chloro-1-ethyl-1H-1,2,4-triazole (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), K2CO3 (2.0 mmol, 2.0 equiv), and Pd(dppf)Cl2 (0.05 mmol, 5 mol%).
-
Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with Argon. Repeat this cycle three times to ensure strict oxygen exclusion.
-
Solvent Addition: Add 5 mL of a degassed solvent mixture of 1,4-Dioxane/H2O (4:1 v/v) via syringe. The water is crucial for dissolving the inorganic base and activating the boronic acid via formation of a reactive boronate complex.
-
Reaction: Heat the mixture in an oil bath at 90 °C for 12 hours. Monitor the reaction via TLC (Eluent: 50% EtOAc in Hexanes). The disappearance of the UV-active starting material indicates completion.
-
Workup & Purification: Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography.
Figure 2: Pd-catalyzed Suzuki-Miyaura catalytic cycle on the 1,2,4-triazole scaffold.
Synthetic Workflow 2: Nucleophilic Aromatic Substitution (SNAr)
Objective: Synthesize 5-amino-1-ethyl-1H-1,2,4-triazole derivatives via C-N bond formation.
Causality & Experimental Design: Because the C5 position is highly electrophilic, displacement of the chloride ion by amines (aliphatic or aromatic) proceeds via an addition-elimination (SNAr) mechanism. The reaction relies on the stabilization of the polar Meisenheimer transition state. Therefore, a polar aprotic solvent like DMF is selected. N,N-Diisopropylethylamine (DIPEA) is added as a non-nucleophilic base to scavenge the generated HCl, preventing the protonation of the attacking amine nucleophile and driving the equilibrium forward.
Step-by-Step Protocol (Self-Validating System)
-
Preparation: In a heavy-walled glass reaction vial, dissolve 5-Chloro-1-ethyl-1H-1,2,4-triazole (1.0 mmol, 1.0 equiv) in anhydrous DMF (3 mL).
-
Reagent Addition: Add the desired amine nucleophile (1.5 mmol, 1.5 equiv) followed by DIPEA (2.0 mmol, 2.0 equiv).
-
Reaction: Seal the vial with a Teflon-lined cap and heat the mixture at 100 °C for 8–10 hours. (Note: For highly sterically hindered amines, microwave irradiation at 120 °C for 30 minutes is recommended to overcome the activation barrier).
-
Workup: Cool the mixture to room temperature. Quench by pouring into ice-cold water (15 mL). If the product precipitates, collect it via vacuum filtration. If it remains in solution, extract with Dichloromethane (DCM) (3 x 10 mL).
-
Purification: Wash the combined DCM layers with 5% aqueous LiCl (to remove residual DMF), dry over Na2SO4, concentrate, and purify via recrystallization (e.g., from EtOH/Water) or flash chromatography.
References
- 1-Chloro-1H-1,2,4-triazole CAS 21034-55-9 (Reactivity & Structural Profiling) - Benchchem.
- Synthesis and Antitumor Activity of 1,5-Disubstituted 1,2,4-Triazoles (Cross-Coupling Mechanisms) - PMC (NIH).
- 1,2,4-Triazole (Medicinal Chemistry & Physicochemical Data) - LookChem.
- 1H-1,2,4-Triazole, 5-chloro-1-ethyl- (Material Specifications) - ChemBK.
Sources
5-Chloro-1-ethyl-1H-1,2,4-triazole as an intermediate for pharmaceuticals
This guide is structured as a high-level technical application note designed for medicinal chemists and process development scientists. It focuses on the practical utility, synthesis, and application of 5-Chloro-1-ethyl-1H-1,2,4-triazole as a pharmacophore building block.
Executive Summary
5-Chloro-1-ethyl-1H-1,2,4-triazole is a specialized heterocyclic building block valued for its ability to introduce the 1-ethyl-1,2,4-triazole motif into drug candidates. Unlike its unfunctionalized counterparts, the 5-chloro substituent acts as a highly reactive electrophilic "handle," enabling facile Nucleophilic Aromatic Substitution (SNAr) . This reactivity allows for the rapid coupling of complex amines, thiols, and alkoxides, making it a critical intermediate in the synthesis of kinase inhibitors , antifungals , and GABA receptor modulators .
This guide outlines the physicochemical profile, validated synthesis protocols, and reaction optimization strategies for utilizing this intermediate in high-throughput medicinal chemistry.
Chemical Profile & Specifications
| Property | Specification | Notes |
| Chemical Name | 5-Chloro-1-ethyl-1H-1,2,4-triazole | |
| Molecular Formula | C₄H₆ClN₃ | |
| Molecular Weight | 131.56 g/mol | |
| Physical State | Pale yellow liquid to low-melting solid | Hygroscopic; store under inert gas. |
| Solubility | DCM, THF, MeOH, Ethyl Acetate | Sparingly soluble in water; hydrolyzes slowly. |
| Key Reactivity | SNAr (C-5 position) | Reacts with amines, thiols, alkoxides. |
| Stability | Stable at -20°C (Desiccated) | Avoid strong acids and aqueous bases. |
Synthetic Utility & Mechanism
The utility of 5-chloro-1-ethyl-1H-1,2,4-triazole lies in the electronic desymmetrization of the triazole ring. The 1-ethyl group locks the tautomeric state, preventing the N1/N2 isomerization common in unsubstituted triazoles. Simultaneously, the 5-chloro atom is activated by the adjacent nitrogen atoms, making the C-5 carbon highly electron-deficient.
Mechanism: SNAr Displacement
The primary application is the displacement of the chloride by a nucleophile (Nu-H).
-
Addition: The nucleophile attacks C-5, forming a resonance-stabilized Meisenheimer-like complex.
-
Elimination: The chloride anion is expelled, restoring aromaticity.
-
Result: A 1,5-disubstituted-1,2,4-triazole is formed with high regiocontrol.[1][2]
Diagram 1: Reactivity & Derivatization Workflow
Caption: Divergent synthesis pathways utilizing the 5-chloro handle for rapid library generation.
Experimental Protocols
Protocol A: Synthesis of the Intermediate (If not purchased)
Note: This intermediate is often prepared from 1-ethyl-1,2,4-triazol-5-one.
Reagents: 1-Ethyl-1,2,4-triazol-5-one, Phosphorus Oxychloride (POCl₃). Safety Warning: POCl₃ is corrosive and reacts violently with water. Perform in a fume hood.
-
Setup: Charge a dry round-bottom flask with 1-ethyl-1,2,4-triazol-5-one (1.0 eq).
-
Chlorination: Add POCl₃ (3.0 eq) dropwise at 0°C under N₂.
-
Reflux: Heat the neat mixture to 80–100°C for 4–6 hours. Monitor by TLC (disappearance of starting material).
-
Quench: Cool to room temperature. Pour the mixture slowly onto crushed ice/water (Exothermic!).
-
Extraction: Extract with Dichloromethane (DCM) (3x). Wash combined organics with saturated NaHCO₃ and brine.
-
Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Hexane/EtOAc) if necessary.
Protocol B: Application Case Study – Synthesis of a Triazole-Amine Scaffold
Objective: Coupling 5-chloro-1-ethyl-1H-1,2,4-triazole with N-methylpiperazine (Model for drug fragment coupling).
Materials:
-
Intermediate: 5-Chloro-1-ethyl-1H-1,2,4-triazole (1.0 eq, 131 mg)
-
Nucleophile: N-methylpiperazine (1.2 eq)
-
Base: K₂CO₃ (2.0 eq)
-
Solvent: Acetonitrile (ACN) or DMF (anhydrous)
Procedure:
-
Dissolution: Dissolve the chloro-triazole (1.0 mmol) in ACN (5 mL).
-
Addition: Add K₂CO₃ (2.0 mmol) followed by N-methylpiperazine (1.2 mmol).
-
Reaction: Heat the sealed vial to 80°C for 12 hours .
-
Tip: For less nucleophilic anilines, use Cs₂CO₃ in DMF at 100°C or microwave irradiation (120°C, 30 min).
-
-
Workup: Filter off inorganic salts. Concentrate the filtrate.
-
Analysis: Analyze by LC-MS. The product should show M+H = 196.15 (approx).
-
Purification: Isolate via preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Diagram 2: SNAr Optimization Decision Tree
Caption: Decision matrix for optimizing coupling conditions based on nucleophile sterics and electronics.
Analytical Validation
To ensure the integrity of the intermediate before use in critical steps:
-
¹H NMR (CDCl₃, 400 MHz): Look for the characteristic N-Ethyl signals:
-
Triplet (~1.4 ppm, 3H, -CH₃)
-
Quartet (~4.2 ppm, 2H, -CH₂-)
-
Singlet (~7.8 ppm, 1H, C3-H of triazole ring). Note: The C5 position is chlorinated, so no proton signal there.
-
-
HPLC Purity: >97% (254 nm). Impurities often include hydrolyzed triazolone (M-Cl + OH).
Safety & Handling
-
Hazards: 5-Chloro-1-ethyl-1H-1,2,4-triazole is an irritant (Skin/Eye/Respiratory).
-
Toxicity: Like many triazoles, it may possess reproductive toxicity potential (Category 2). Handle with full PPE (Gloves, Goggles, Fume Hood).
-
Storage: Store at 2–8°C under Argon. Moisture sensitive (slow hydrolysis to triazolone).
References
-
Synthesis of 1,2,4-Triazoles: Castanedo, G. M., et al.[1][2][3][4][5] "Rapid Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines." J. Org.[2] Chem.2011 , 76, 1177–1179.[1] Link
-
SNAr Reactivity: Reamer, R. A., et al.[1][2] "Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives." J. Org.[1][2] Chem.2010 , 75, 8666–8669.[1][2] Link
-
Medicinal Applications: Wen, X., et al.[5][6][7] "Recent Development of 1,2,4-Triazole-containing Compounds as Anticancer Agents."[6][7][8] Curr.[6] Top. Med. Chem.2020 , 20, 1441-1460.[6] Link
-
General Triazole Safety: ECHA Registration Dossier for 1,2,4-Triazole. European Chemicals Agency. Link
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- 2. Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives [organic-chemistry.org]
- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
High-throughput screening of 5-Chloro-1-ethyl-1H-1,2,4-triazole analogs
Application Note & Protocol
High-Throughput Screening of a 5-Chloro-1-ethyl-1H-1,2,4-triazole Analog Library for the Identification of Novel Bioactive Compounds
Abstract
The 1,2,4-triazole nucleus is a privileged heterocyclic scaffold renowned for its wide spectrum of biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] This has established triazole derivatives as essential tools in medicinal chemistry and the pharmaceutical industry.[1] High-throughput screening (HTS) provides a robust methodology for rapidly evaluating large chemical libraries to identify novel "hit" compounds that modulate a specific biological pathway.[5][6][7][8] This document provides a comprehensive, field-proven guide for designing and executing a high-throughput screening campaign for a library of 5-Chloro-1-ethyl-1H-1,2,4-triazole analogs. We detail a complete workflow from initial assay development and validation to primary screening, hit confirmation, and data analysis, using a cell-based cytotoxicity assay as a practical example. The protocols are designed to be self-validating, incorporating rigorous quality control and counter-screening strategies to ensure the identification of high-quality, validated hits suitable for downstream lead optimization.
Introduction: The Rationale for Screening Triazole Analogs
Triazole compounds, characterized by a five-membered ring containing three nitrogen atoms, are capable of binding to a wide variety of enzymes and receptors through diverse non-covalent interactions.[2] This structural versatility has led to the development of numerous clinical drugs and candidates for a range of diseases.[2][9] The core structure of 5-Chloro-1-ethyl-1H-1,2,4-triazole provides a foundational scaffold for creating a focused library of analogs. By systematically modifying peripheral functional groups, a chemical library can be generated to explore the structure-activity relationship (SAR) and identify compounds with potent and selective biological activity.
High-throughput screening (HTS) is the cornerstone of modern hit identification, employing automation, miniaturized assay formats, and sensitive detection methods to test thousands to millions of compounds efficiently.[5][6][10] The goal of an HTS campaign is not merely to find active compounds, but to identify high-quality hits that are genuinely active against the target and not artifacts of the assay system.[11][12] This requires a meticulously planned workflow, as outlined below.
The High-Throughput Screening Cascade
A successful HTS campaign is a multi-stage process designed to systematically reduce a large compound library to a small number of well-characterized, validated hits.[11][13] This cascade involves a primary screen to cast a wide net, followed by a series of more focused secondary and orthogonal assays to confirm activity and eliminate false positives.
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- 1. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]
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- 3. chemijournal.com [chemijournal.com]
- 4. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
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The Versatile Role of 5-Chloro-1-ethyl-1H-1,2,4-triazole in the Synthesis of Novel Heterocyclic Compounds: Application Notes and Protocols
Introduction: The Strategic Importance of the 1,2,4-Triazole Scaffold and the Utility of its 5-Chloro Derivative
The 1,2,4-triazole ring is a cornerstone in modern medicinal chemistry and materials science. This five-membered heterocycle, containing three nitrogen atoms, is a key pharmacophore in a multitude of clinically approved drugs, exhibiting a wide range of biological activities including antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2] The unique electronic properties and hydrogen bonding capabilities of the triazole nucleus allow for potent interactions with various biological targets.[3]
Within the vast family of triazole-based building blocks, 5-Chloro-1-ethyl-1H-1,2,4-triazole emerges as a particularly valuable and versatile precursor for the synthesis of diverse heterocyclic systems. Its strategic importance lies in the reactive nature of the C5-chloro substituent, which acts as an excellent leaving group in nucleophilic substitution reactions and a versatile handle for palladium-catalyzed cross-coupling reactions. The ethyl group at the N1 position enhances solubility in common organic solvents and can influence the pharmacological profile of the final compounds. This guide provides detailed application notes and protocols for the use of 5-Chloro-1-ethyl-1H-1,2,4-triazole in the construction of novel heterocyclic architectures, aimed at researchers and professionals in drug discovery and development.
Chemical Profile of 5-Chloro-1-ethyl-1H-1,2,4-triazole:
| Property | Value |
| CAS Number | 63520-39-8 |
| Molecular Formula | C4H6ClN3 |
| Molecular Weight | 131.56 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, dichloromethane, and DMF. |
Core Reactivity: A Gateway to Diverse Functionalities
The synthetic utility of 5-Chloro-1-ethyl-1H-1,2,4-triazole is primarily dictated by the reactivity of the C5-chloro group. This electron-deficient position is susceptible to attack by a wide range of nucleophiles and can participate in various metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNA_r)
The electron-withdrawing nature of the triazole ring facilitates the displacement of the chloride ion by various nucleophiles. This allows for the straightforward introduction of amine, ether, and thioether functionalities at the C5 position, providing access to a diverse array of substituted 1,2,4-triazoles.
Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent a powerful tool for the formation of carbon-carbon bonds.[4][5] 5-Chloro-1-ethyl-1H-1,2,4-triazole can serve as the electrophilic partner in these reactions, enabling the introduction of aryl, heteroaryl, and vinyl substituents at the C5 position.
Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.
Application Notes & Protocols
The following protocols are representative examples of the synthetic transformations that can be achieved using 5-Chloro-1-ethyl-1H-1,2,4-triazole. Researchers should optimize these conditions for their specific substrates.
Application Note 1: Synthesis of 5-Amino-1-ethyl-1H-1,2,4-triazole Derivatives
Introduction: 5-Amino-1,2,4-triazole derivatives are valuable intermediates for the synthesis of fused heterocyclic systems, such as triazolopyrimidines, which have shown significant biological activities, including anticancer and anticonvulsant properties.[1][2] The direct displacement of the C5-chloro group with an amine is a straightforward and efficient method for their preparation.
Protocol 1: Synthesis of 1-Ethyl-5-(phenylamino)-1H-1,2,4-triazole
This protocol describes the nucleophilic aromatic substitution reaction between 5-Chloro-1-ethyl-1H-1,2,4-triazole and aniline.
Materials:
-
5-Chloro-1-ethyl-1H-1,2,4-triazole
-
Aniline
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a solution of 5-Chloro-1-ethyl-1H-1,2,4-triazole (1.0 mmol) in DMF (5 mL) in a round-bottom flask, add aniline (1.2 mmol) and potassium carbonate (2.0 mmol).
-
Heat the reaction mixture to 100-120 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (2 x 10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Expected Outcome: 1-Ethyl-5-(phenylamino)-1H-1,2,4-triazole is expected as a solid product. The yield and characterization data should be determined experimentally.
Application Note 2: Synthesis of 5-Aryl-1-ethyl-1H-1,2,4-triazole Derivatives via Suzuki-Miyaura Coupling
Introduction: The Suzuki-Miyaura cross-coupling reaction is a powerful method for the construction of biaryl systems.[4][5] This protocol outlines a general procedure for the coupling of 5-Chloro-1-ethyl-1H-1,2,4-triazole with an arylboronic acid, providing access to a wide range of 5-aryl-1,2,4-triazole derivatives. These compounds are of interest in medicinal chemistry due to their potential as kinase inhibitors and other therapeutic agents.
Protocol 2: Synthesis of 1-Ethyl-5-phenyl-1H-1,2,4-triazole
This protocol details the Suzuki-Miyaura coupling of 5-Chloro-1-ethyl-1H-1,2,4-triazole with phenylboronic acid.
Materials:
-
5-Chloro-1-ethyl-1H-1,2,4-triazole
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
In a round-bottom flask, combine 5-Chloro-1-ethyl-1H-1,2,4-triazole (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Add a mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).
-
Degas the mixture by bubbling with nitrogen or argon for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the reaction mixture.
-
Heat the mixture to reflux (approximately 90-100 °C) and stir for 8-12 hours under an inert atmosphere. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and add water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (2 x 10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired product.
Expected Outcome: 1-Ethyl-5-phenyl-1H-1,2,4-triazole is expected as a solid product. Experimental determination of yield and full characterization are required.
Application Note 3: Synthesis of Fused Heterocyclic Systems:[1][2][6]Triazolo[4,3-a]pyrimidines
Introduction: Fused heterocyclic systems containing the 1,2,4-triazole moiety are of significant interest in drug discovery.[1][6] Triazolopyrimidines, for instance, are known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory effects. A common synthetic route involves the initial synthesis of a 5-hydrazinyl-1,2,4-triazole followed by condensation with a 1,3-dicarbonyl compound.
Protocol 3: Two-Step Synthesis of 5-Ethyl-7-methyl-2-phenyl-[1][2][6]triazolo[4,3-a]pyrimidine
This protocol outlines a two-step procedure starting from 5-Chloro-1-ethyl-1H-1,2,4-triazole.
Step 1: Synthesis of 1-Ethyl-5-hydrazinyl-1H-1,2,4-triazole
Materials:
-
5-Chloro-1-ethyl-1H-1,2,4-triazole
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve 5-Chloro-1-ethyl-1H-1,2,4-triazole (1.0 mmol) in ethanol (5 mL) in a round-bottom flask.
-
Add hydrazine hydrate (5.0 mmol) to the solution.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and concentrate under reduced pressure to remove the solvent and excess hydrazine hydrate.
-
The crude product can often be used in the next step without further purification.
Step 2: Condensation with a β-Diketone
Materials:
-
Crude 1-Ethyl-5-hydrazinyl-1H-1,2,4-triazole from Step 1
-
Benzoylacetone
-
Glacial acetic acid
Procedure:
-
To the crude 1-Ethyl-5-hydrazinyl-1H-1,2,4-triazole (approximately 1.0 mmol), add glacial acetic acid (5 mL).
-
Add benzoylacetone (1.1 mmol) to the mixture.
-
Reflux the reaction mixture for 3-5 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice-water (20 mL).
-
Adjust the pH to 7-8 with a saturated solution of sodium bicarbonate.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure fused heterocyclic compound.
Expected Outcome: 5-Ethyl-7-methyl-2-phenyl-[1][2][6]triazolo[4,3-a]pyrimidine is expected as a solid product. Yield and characterization are to be determined experimentally.
Conclusion and Future Perspectives
5-Chloro-1-ethyl-1H-1,2,4-triazole is a highly valuable and versatile building block for the synthesis of a wide range of functionalized heterocyclic compounds. The protocols outlined in this guide demonstrate its utility in key synthetic transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. These methods provide access to novel 1,2,4-triazole derivatives and fused heterocyclic systems with significant potential in drug discovery and materials science. The continued exploration of the reactivity of this and related chlorotriazoles will undoubtedly lead to the development of new synthetic methodologies and the discovery of novel bioactive molecules.
References
-
Synthesis and SAR of[1][2][6]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis of Novel 7-Substituted-5-phenyl-[1][2][6]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity. Iranian Journal of Pharmaceutical Research. Available at: [Link]
-
Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. PharmaInfo. Available at: [Link]
-
Three Component One-Pot Synthesis and Antiproliferative Activity of New[1][2][6]Triazolo[4,3-a]pyrimidines. Molecules. Available at: [Link]
-
Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. Journal of Pharmaceutical Negative Results. Available at: [Link]
-
An efficient and convenient synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate. Tetrahedron Letters. Available at: [Link]
-
Synthesis and characterization of some new 3-(4-tert-Butylphenyl)-5-phenyl-4H-1,2,4-triazole Derivatives. Asian Journal of Chemistry. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Organic & Biomolecular Chemistry. Available at: [Link]
-
Synthesis of 1-isopropyl-5-methylthio-3-hydroxy-1,2,4-triazole. PrepChem.com. Available at: [Link]
-
Synthesis and biological evaluation of some novel 1,2,4-triazole derivatives. Der Pharma Chemica. Available at: [Link]
-
Synthesis And Characterization of Some 1,2,4-Triazole Derivatives. RSYN RESEARCH. Available at: [Link]
-
Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances. Available at: [Link]
-
Synthesis, Identification of Some New 1, 2, 4-triazole Derivatives from 2-(4- methoxyphenyl)-3-ethyl acetate -4(3H) - quinazolin. Iraqi Journal of Science. Available at: [Link]
-
synthesis of 1,2,4 triazole compounds. ISRES. Available at: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]
-
A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. Available at: [Link]
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia. Available at: [Link]
-
Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. International Journal of Molecular Sciences. Available at: [Link]
-
Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. Available at: [Link]
-
Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. Available at: [Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available at: [Link]
-
Chemical Methodologies Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Advanced Pharmacy. Available at: [Link]
-
Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
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- 2. Synthesis of Novel 7-Substituted-5-phenyl-[1,2,4]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. asianpubs.org [asianpubs.org]
- 6. Efficient and regioselective one-step synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Agrochemical Evaluation of 5-Chloro-1-ethyl-1H-1,2,4-triazole
These application notes provide a comprehensive framework for the investigation of 5-Chloro-1-ethyl-1H-1,2,4-triazole, a novel heterocyclic compound, for its potential applications in the agrochemical sector. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed protocols for the evaluation of its fungicidal, herbicidal, and plant growth regulatory activities. While specific biological data for this particular molecule is not yet publicly available, this guide leverages established methodologies for the characterization of 1,2,4-triazole derivatives, a class of compounds renowned for their diverse and potent agrochemical properties.[1][2][3][4]
Introduction to 1,2,4-Triazoles in Agrochemical Research
The 1,2,4-triazole ring is a critical pharmacophore in modern agrochemicals, forming the backbone of numerous commercially successful fungicides, herbicides, and plant growth regulators.[4] This five-membered heterocyclic ring containing three nitrogen atoms imparts a unique combination of chemical stability and biological activity.[2] The diverse applications of triazole derivatives stem from their ability to interact with key enzymes in target organisms.[5]
Mechanism of Action: A Focus on Fungicidal Properties
The primary mode of action for the majority of triazole fungicides is the inhibition of sterol biosynthesis in fungi.[6] Specifically, they target the enzyme C14-demethylase, which is essential for the conversion of lanosterol to ergosterol. Ergosterol is a vital component of fungal cell membranes, and its depletion leads to membrane disruption, abnormal fungal growth, and ultimately, cell death. This targeted action provides a high degree of selectivity, as mammalian cells utilize a different sterol, cholesterol, in their membranes.
Figure 1: Simplified signaling pathway of triazole fungicide mode of action.
Preliminary Evaluation of 5-Chloro-1-ethyl-1H-1,2,4-triazole
As a novel compound, the first step is to assess its potential across a spectrum of agrochemical activities. This involves a tiered screening approach, starting with broad in vitro assays and progressing to more complex in-planta evaluations.
Protocol for In Vitro Antifungal Activity Screening
This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of 5-Chloro-1-ethyl-1H-1,2,4-triazole against a panel of economically important plant pathogenic fungi.
Materials and Reagents
-
5-Chloro-1-ethyl-1H-1,2,4-triazole (test compound)
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA)
-
Potato Dextrose Broth (PDB)
-
Sterile distilled water
-
Cultures of target fungi (e.g., Fusarium graminearum, Botrytis cinerea, Alternaria solani, Rhizoctonia solani)
-
Commercial triazole fungicide (e.g., Tebuconazole) as a positive control
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Experimental Workflow
Figure 2: Experimental workflow for in vitro antifungal assay.
Step-by-Step Methodology
-
Preparation of Stock Solution: Dissolve 5-Chloro-1-ethyl-1H-1,2,4-triazole in DMSO to a final concentration of 10 mg/mL.
-
Serial Dilutions: In a sterile 96-well plate, perform a two-fold serial dilution of the stock solution in PDB to achieve a range of concentrations (e.g., 100 µg/mL to 0.09 µg/mL).
-
Inoculum Preparation: Prepare a spore suspension of the target fungus in sterile water and adjust the concentration to 1 x 10^5 spores/mL using a hemocytometer.
-
Inoculation: Add 10 µL of the spore suspension to each well of the microtiter plate containing the diluted test compound.
-
Controls: Include wells with PDB and inoculum only (negative control) and wells with a serial dilution of the commercial fungicide (positive control).
-
Incubation: Incubate the plate at 25-28°C for 48-72 hours, or until sufficient growth is observed in the negative control wells.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible fungal growth.[7] This can be determined visually or by reading the optical density at 600 nm.[8]
Data Presentation
The results of the in vitro antifungal screening should be summarized in a table for clear comparison.
| Fungal Species | 5-Chloro-1-ethyl-1H-1,2,4-triazole MIC (µg/mL) | Tebuconazole MIC (µg/mL) |
| Fusarium graminearum | [Insert experimental value] | [Insert experimental value] |
| Botrytis cinerea | [Insert experimental value] | [Insert experimental value] |
| Alternaria solani | [Insert experimental value] | [Insert experimental value] |
| Rhizoctonia solani | [Insert experimental value] | [Insert experimental value] |
Protocol for Greenhouse Herbicide Screening
This protocol outlines a primary screening method to evaluate the pre- and post-emergence herbicidal activity of 5-Chloro-1-ethyl-1H-1,2,4-triazole on a selection of monocotyledonous and dicotyledonous weed species.[9]
Materials and Reagents
-
5-Chloro-1-ethyl-1H-1,2,4-triazole (test compound)
-
Acetone and surfactant (e.g., Tween 20)
-
Pots or flats filled with a standardized soil mix
-
Seeds of indicator weed species (e.g., Echinochloa crus-galli (barnyard grass), Avena fatua (wild oat), Amaranthus retroflexus (redroot pigweed), Chenopodium album (common lambsquarters))
-
Commercial herbicide with a known mode of action (e.g., Glyphosate) as a positive control
-
Greenhouse facilities with controlled temperature, humidity, and lighting
-
Spray chamber for uniform application
Experimental Workflow
Figure 3: Workflow for pre- and post-emergence herbicide screening.
Step-by-Step Methodology
-
Planting: Sow seeds of the selected weed species in pots or flats filled with a standard greenhouse soil mix.
-
Pre-emergence Application: Immediately after sowing, apply the test compound to the soil surface. The compound should be formulated in a solution of acetone and water containing a surfactant.
-
Post-emergence Application: For post-emergence testing, allow the seedlings to grow to the 2-4 leaf stage before applying the test compound to the foliage.
-
Application Rate: Apply the test compound at a high screening rate (e.g., 1000-2000 g a.i./ha) to identify any herbicidal activity.
-
Controls: Include untreated control pots and pots treated with a commercial herbicide.
-
Greenhouse Conditions: Maintain the pots in a greenhouse with a controlled environment (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
-
Assessment: After 14-21 days, visually assess the percentage of injury (phytotoxicity) for each species on a scale of 0% (no effect) to 100% (complete kill).[10] Additionally, the fresh or dry weight of the above-ground biomass can be measured for a quantitative assessment.
Data Presentation
| Weed Species | Application Type | 5-Chloro-1-ethyl-1H-1,2,4-triazole (% Injury) | Glyphosate (% Injury) |
| Echinochloa crus-galli | Pre-emergence | [Insert experimental value] | [Insert experimental value] |
| Echinochloa crus-galli | Post-emergence | [Insert experimental value] | [Insert experimental value] |
| Amaranthus retroflexus | Pre-emergence | [Insert experimental value] | [Insert experimental value] |
| Amaranthus retroflexus | Post-emergence | [Insert experimental value] | [Insert experimental value] |
Evaluation of Plant Growth Regulatory Effects
Some triazole compounds are known to act as plant growth regulators by inhibiting gibberellin biosynthesis.[11][12][13] A simple bioassay can be conducted to assess this potential.
Protocol for Seedling Growth Bioassay
-
Plant Material: Use a sensitive indicator plant species such as dwarf bean (Phaseolus vulgaris) or rice (Oryza sativa).
-
Treatment: Apply a range of concentrations of 5-Chloro-1-ethyl-1H-1,2,4-triazole as a soil drench to young seedlings.
-
Growth Conditions: Maintain the treated plants in a controlled growth chamber or greenhouse.
-
Assessment: After 14-21 days, measure key growth parameters such as plant height, internode length, and leaf chlorophyll content.
-
Data Analysis: A significant reduction in plant height and internode length compared to the untreated control would indicate plant growth regulatory activity.
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial agrochemical evaluation of 5-Chloro-1-ethyl-1H-1,2,4-triazole. Based on the results of these preliminary screens, further research can be directed towards the most promising area of activity. This may include secondary screening at lower dose rates, mode of action studies, and evaluation on a broader range of target organisms and crop species. The structural novelty of 5-Chloro-1-ethyl-1H-1,2,4-triazole warrants a thorough investigation to unlock its full potential as a valuable tool in modern agriculture.
References
-
MDPI. (2022, May 24). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Retrieved from [Link]
-
PMC. (2023, August 8). Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. Retrieved from [Link]
-
Chinese Pharmaceutical Association. (2023, July 14). Design, synthesis and antifungal activity of novel triazoles containing propyl side chains. Retrieved from [Link]
-
Latvian Institute of Organic Synthesis. (2012, January 14). Synthesis, Crystal Structure and Herbicidal Activity of a 1, 2, 4-triazol-5(4H)-one Derivative. Retrieved from [Link]
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PMC. (n.d.). In Vitro and In Vivo Activities of the Novel Azole Antifungal Agent R126638. Retrieved from [Link]
-
ACS Publications. (2021, September 16). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Retrieved from [Link]
-
PMC. (n.d.). Novel 1, 2, 4-Triazoles as Antifungal Agents. Retrieved from [Link]
-
PMC. (n.d.). Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. Retrieved from [Link]
-
Weed Science Society of America. (n.d.). 2017 Greenhouse Screening of Potential Herbicides for Wildflower Plantings. Retrieved from [Link]
-
ResearchGate. (n.d.). Triazoles as Plant Growth Regulators and Stress Protectants. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of 1H-1,2,4-triazole-based agrochemicals. Retrieved from [Link]
-
SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives. Retrieved from [Link]
-
ISRES Publishing. (n.d.). Antifungal Properties of 1,2,4-Triazoles. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of 2RS,4RS-1-[2-Phenyl-4-[2-(2-trifluromethoxy-phenoxy)-ethyl]-1,3-dioxolan-2-yl-methyl]-1H-1,2,4-triazole Derivatives as Potent Inhibitors of Brassinosteroid Biosynthesis. Retrieved from [Link]
-
International Society of Arboriculture. (n.d.). Regulation of Tree Growth and Development with Triazole Compounds. Retrieved from [Link]
-
Semantic Scholar. (2022, July 19). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c] trifluoromethylpyrimidine Derivatives Bearing the Thio. Retrieved from [Link]
-
CABI. (n.d.). Regulators of growth and development in plants - research trends in Poland and in the world. Retrieved from [Link]
-
Journal of Scientific Research. (2022, October 2). Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]
-
AHDB. (n.d.). Detecting herbicide resistance. Retrieved from [Link]
-
Scilit. (n.d.). Growth Regulation in Crop Plants with New Types of Triazole Compounds1). Retrieved from [Link]
-
US EPA. (n.d.). Robust Summaries & Test Plan: 1H-1,2,4-triazole. Retrieved from [Link]
-
Sired Udenar. (n.d.). SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES BY CYCLIZATION OF O,S- DIETHYL AROYLIMIDOTHIOCARBONATES WITH HYDRAZINES AND COMPUTATIONA. Retrieved from [Link]
-
University of Massachusetts Amherst. (2025, March 15). Testing for and Deactivating Herbicide Residues. Retrieved from [Link]
-
MDPI. (2025, September 4). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Retrieved from [Link]
-
RJPT. (n.d.). The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review. Retrieved from [Link]
-
ACS Publications. (2024, May 23). Design, Synthesis, and 3D-QASR of 2-Ar-1,2,3-triazole Derivatives Containing Hydrazide as Potential Fungicides. Retrieved from [Link]
-
SciSpace. (2013, May 21). Synthesis and phytotoxic activity of 1,2,3-triazole derivatives. Retrieved from [Link]
-
MDPI. (2025, October 3). Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. Retrieved from [Link]
-
PMC. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. Retrieved from [Link]
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In vitro antifungal assay protocol for 5-Chloro-1-ethyl-1H-1,2,4-triazole
Application Note: High-Precision In Vitro Antifungal Susceptibility Protocol for 5-Chloro-1-ethyl-1H-1,2,4-triazole
Executive Summary & Mechanism of Action
This protocol details the standardized in vitro assessment of 5-Chloro-1-ethyl-1H-1,2,4-triazole , a structural analog within the triazole class of antifungals. While established agents like fluconazole and itraconazole are widely used, novel derivatives such as this compound are frequently screened to overcome emerging resistance mechanisms in Candida and Aspergillus species.
Mechanistic Context: Triazoles exert their fungistatic effect by inhibiting lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme critical for the conversion of lanosterol to ergosterol.[1] Depletion of ergosterol disrupts membrane integrity and accumulates toxic 14α-methylated sterols.
Figure 1: Mechanism of Action & Assay Logic The following diagram illustrates the specific pathway target and the downstream cellular effects quantified in this assay.
Caption: Pathway inhibition by 5-Chloro-1-ethyl-1H-1,2,4-triazole disrupting ergosterol synthesis.
Material Preparation & Handling
Compound Specifics:
-
Chemical Name: 5-Chloro-1-ethyl-1H-1,2,4-triazole[2]
-
CAS: 63520-39-8[2]
-
Molecular Weight: ~131.56 g/mol [2]
-
Solubility Profile: Lipophilic. Soluble in DMSO (Dimethyl sulfoxide) and Ethanol. Poorly soluble in water.
Stock Solution Protocol (Critical Step): To ensure accuracy, avoid weighing amounts < 2 mg.
-
Weighing: Weigh approximately 5–10 mg of the compound into a sterile glass vial.
-
Solvent: Dissolve in 100% DMSO to achieve a Stock Concentration of 12.8 mg/mL (12,800 µg/mL).
-
Why 12.8 mg/mL? This facilitates standard binary dilutions down to a final testing range starting at 64 µg/mL after a 1:100 dilution step.
-
-
Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the chloro-group.
Experimental Protocol: Broth Microdilution (CLSI M27-A4 Adapted)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A4 standard for yeasts, optimized for screening novel triazoles.
Media Preparation
-
Base Medium: RPMI 1640 (with L-glutamine, without bicarbonate).
-
Buffer: 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).
-
pH Adjustment: Adjust to pH 7.0 ± 0.1 at 25°C using 1 M NaOH.
-
Sterilization: Filter sterilize (0.22 µm).
-
Expert Insight: Do not use unbuffered RPMI. Triazole activity is pH-dependent; acidic shifts during fungal growth can artificially elevate MIC values (false resistance).
Inoculum Preparation
-
Culture: Subculture Candida albicans (e.g., ATCC 90028) or Aspergillus fumigatus on Sabouraud Dextrose Agar (SDA) for 24 hours (yeasts) or 2-5 days (molds) at 35°C.
-
Suspension: Pick 5 colonies (yeast) or wash conidia (molds) into sterile saline (0.85%).
-
Standardization: Adjust turbidity to 0.5 McFarland Standard using a spectrophotometer (0.08–0.13 OD at 530 nm).
-
Yeast Final Density: 1 × 10⁶ to 5 × 10⁶ CFU/mL.
-
-
Working Dilution: Dilute the standardized suspension 1:1000 in RPMI 1640 media.
-
Final In-Well Concentration: ~0.5 × 10³ to 2.5 × 10³ CFU/mL.[3]
-
Microplate Setup (96-Well)
Figure 2: Experimental Workflow The following flowchart details the precise dilution and inoculation steps to minimize pipetting errors.
Caption: Step-by-step liquid handling workflow for MIC determination.
Dilution Scheme Table:
| Column | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 (GC) | 12 (SC) |
| Drug Conc. (µg/mL) | 64 | 32 | 16 | 8 | 4 | 2 | 1 | 0.5 | 0.25 | 0.125 | 0 | 0 |
| Inoculum | + | + | + | + | + | + | + | + | + | + | + | - |
-
GC (Growth Control): Media + Inoculum + solvent (1% DMSO). Must show turbidity.
-
SC (Sterility Control): Media only. Must be clear.
Data Analysis & Interpretation
Reading the Results
Triazoles are fungistatic , meaning they inhibit growth rather than killing the fungus instantly. This often results in a "trailing" effect (partial inhibition).
-
Visual Reading: Invert the plate or use a reading mirror.
-
Endpoint Definition (MIC): The lowest concentration that produces a prominent reduction in growth (≥50%) compared to the drug-free growth control.
-
Note: Do not disregard wells with faint haze (trailing growth). Only score optically clear or significantly reduced wells.
-
Quantitative Scoring (Spectrophotometric)
For higher precision, read Optical Density (OD) at 530 nm or 600 nm.
-
MIC50: Concentration inhibiting ≥50% of growth.
-
MIC90: Concentration inhibiting ≥90% of growth.
Quality Control & Troubleshooting
Self-Validating System: To ensure the assay is valid, run a parallel test with a reference antifungal (e.g., Fluconazole).
| QC Strain | Fluconazole Expected MIC (µg/mL) |
| C. albicans ATCC 90028 | 0.125 – 0.5 |
| C. parapsilosis ATCC 22019 | 1.0 – 4.0 |
Troubleshooting Guide:
-
Issue: Precipitation in wells.
-
Cause: 5-Chloro-1-ethyl-1H-1,2,4-triazole is lipophilic. High concentrations (>64 µg/mL) may crash out of aqueous RPMI.
-
Solution: Check wells under a microscope before inoculation. If crystals are present, the MIC is invalid above that concentration.
-
-
Issue: Poor Growth in Control.
-
Cause: Inoculum too low or RPMI expired.
-
Solution: Verify inoculum count via plating; ensure RPMI contains glucose (0.2% for CLSI, 2% for EUCAST).
-
-
Issue: Trailing Effect makes reading difficult.
-
Solution: Adhere strictly to the 50% inhibition rule. Do not aim for 100% clearance (MIC-0) for triazoles.
-
References
-
Clinical and Laboratory Standards Institute (CLSI). (2017).[4][5] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4). CLSI.
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2020).[3] Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts (E.Def 7.3.2). EUCAST.
-
Whaley, S. G., et al. (2016). "Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species." Frontiers in Microbiology.
-
PubChem. (n.d.).[6] Compound Summary for CID 12217697: 1H-1,2,4-Triazole, 5-chloro-1-ethyl-. National Center for Biotechnology Information.
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- 6. ethyl 5-chloro-1H-1,2,3-triazole-4-carboxylate | C5H6ClN3O2 | CID 6405202 - PubChem [pubchem.ncbi.nlm.nih.gov]
5-Chloro-1-ethyl-1H-1,2,4-triazole as a building block for bioactive molecules
An In-Depth Guide to the Application of 5-Chloro-1-ethyl-1H-1,2,4-triazole for the Synthesis of Bioactive Molecules
Introduction: The Strategic Value of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of clinically significant drugs.[1][2][3] Its prevalence stems from a unique combination of physicochemical properties: metabolic stability, the capacity for hydrogen bonding, and a rigid structure that facilitates precise interactions with biological targets.[2] This scaffold is integral to a wide array of therapeutics, including antifungal agents like Fluconazole and antiviral medications such as Ribavirin.[1][4]
Within the vast library of triazole-based synthons, 5-Chloro-1-ethyl-1H-1,2,4-triazole emerges as a particularly versatile and strategic building block. The ethyl group at the N-1 position pre-sets the regiochemistry, preventing the formation of isomers and often enhancing the lipophilicity and solubility of the final molecule. Critically, the chlorine atom at the C-5 position acts as an excellent leaving group, rendering the molecule highly susceptible to nucleophilic aromatic substitution (SNAr) and providing a reactive handle for modern transition-metal-catalyzed cross-coupling reactions.[5] This dual reactivity opens a gateway to a diverse range of molecular architectures, making it an invaluable tool for researchers in drug discovery and development.
This guide provides a detailed exploration of the synthetic utility of 5-Chloro-1-ethyl-1H-1,2,4-triazole, complete with mechanistic insights and field-proven laboratory protocols.
Physicochemical Properties
A clear understanding of the starting material's properties is fundamental to its effective application.
| Property | Value | Source |
| CAS Number | 63520-39-8 | [6] |
| Molecular Formula | C₄H₆ClN₃ | [6] |
| Molar Mass | 131.56 g/mol | [6] |
| Appearance | Typically a white to off-white solid | |
| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, CH₂Cl₂) |
Core Synthetic Applications: Pathways to Bioactive Derivatives
The primary value of 5-Chloro-1-ethyl-1H-1,2,4-triazole lies in the reactivity of the C5-chloro substituent. The electron-withdrawing nature of the adjacent nitrogen atoms makes the C5 carbon electron-deficient and thus highly activated for two major classes of transformations: Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling.[5]
Caption: General Synthetic Pathways for 5-Chloro-1-ethyl-1H-1,2,4-triazole.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Mechanistic Rationale: The 1,2,4-triazole ring is inherently electron-deficient, a property that is amplified by the electronegativity of its nitrogen atoms. This electronic landscape facilitates the addition of a nucleophile to the C5 carbon, forming a stable Meisenheimer-like intermediate. The subsequent expulsion of the chloride ion restores the aromaticity of the ring, yielding the substituted product. This pathway is particularly effective for strong nucleophiles such as amines, thiols, and alkoxides.[5][7]
Caption: Workflow for Nucleophilic Aromatic Substitution (SNAr).
Protocol 1: Synthesis of 1-ethyl-5-(phenylamino)-1H-1,2,4-triazole via SNAr
This protocol details a representative reaction with an amine nucleophile. The choice of a non-nucleophilic base is critical to deprotonate the nucleophile without competing in the substitution reaction.
-
Materials & Equipment:
-
5-Chloro-1-ethyl-1H-1,2,4-triazole (1.0 equiv)
-
Aniline (1.1 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for workup and purification
-
Thin Layer Chromatography (TLC) apparatus
-
-
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Chloro-1-ethyl-1H-1,2,4-triazole and anhydrous DMF. Stir until fully dissolved.
-
Add aniline to the solution, followed by the addition of anhydrous potassium carbonate.
-
Heat the reaction mixture to 80-100 °C. The causality here is that elevated temperatures are required to overcome the activation energy for the formation of the Meisenheimer intermediate.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate/hexane mobile phase). The disappearance of the starting material spot indicates reaction completion (typically 4-8 hours).
-
Once complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-water. This will precipitate the crude product and dissolve the inorganic salts.
-
Collect the solid product by vacuum filtration, washing thoroughly with water to remove residual DMF and salts.
-
Dry the crude product under vacuum.
-
Purify the product by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to yield the pure 1-ethyl-5-(phenylamino)-1H-1,2,4-triazole.
-
-
Self-Validation & Characterization:
-
TLC: A single spot for the purified product, with a different Rf value than the starting materials, indicates purity.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should confirm the presence of signals corresponding to both the ethyl-triazole and the phenylamino moieties.[8][9]
-
Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated mass of the product (C₁₀H₁₂N₄, M.W. = 188.23).
-
Palladium-Catalyzed Cross-Coupling Reactions
Transition metal catalysis has revolutionized C-C and C-N bond formation. 5-Chloro-1-ethyl-1H-1,2,4-triazole is an excellent substrate for these powerful transformations.
A. Suzuki-Miyaura Coupling for C-C Bond Formation
Mechanistic Rationale: The Suzuki reaction is a robust method for forming carbon-carbon bonds between the triazole ring and various aryl or vinyl groups. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with a boronic acid (in the presence of a base) and reductive elimination to yield the coupled product and regenerate the catalyst.[10][11]
Caption: Simplified Suzuki-Miyaura Cross-Coupling Cycle.
Protocol 2: Synthesis of 1-ethyl-5-phenyl-1H-1,2,4-triazole via Suzuki Coupling
-
Materials & Equipment:
-
5-Chloro-1-ethyl-1H-1,2,4-triazole (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 equiv)
-
2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 equiv)
-
Toluene and Ethanol (e.g., 3:1 mixture)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Standard workup and purification equipment
-
-
Step-by-Step Procedure:
-
In a Schlenk flask, combine 5-Chloro-1-ethyl-1H-1,2,4-triazole, phenylboronic acid, and the Pd(PPh₃)₄ catalyst.
-
Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment, which is crucial as the Pd(0) catalyst is oxygen-sensitive.
-
Add the degassed solvent mixture (toluene/ethanol) via syringe, followed by the degassed 2M Na₂CO₃ solution.
-
Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring.
-
Monitor the reaction by TLC until the starting chloro-triazole is consumed (typically 6-12 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Transfer the mixture to a separatory funnel. Wash sequentially with water and brine. The purpose of the brine wash is to remove residual water from the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by column chromatography (silica gel) to obtain the pure product.
-
B. Buchwald-Hartwig Amination for C-N Bond Formation
Mechanistic Rationale: This reaction provides a powerful and often milder alternative to classical SNAr for forming C-N bonds. The catalytic cycle is similar to the Suzuki coupling but involves the formation of a palladium-amido complex after oxidative addition, which then undergoes reductive elimination to furnish the aminated product.[12] This method is particularly useful for coupling less nucleophilic amines or when base-sensitive functional groups are present.
Protocol 3: Synthesis of N-benzyl-1-ethyl-1H-1,2,4-triazol-5-amine via Buchwald-Hartwig Amination
-
Materials & Equipment:
-
5-Chloro-1-ethyl-1H-1,2,4-triazole (1.0 equiv)
-
Benzylamine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
Xantphos (or a similar phosphine ligand) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene, anhydrous and degassed
-
Schlenk tube or sealed vial
-
-
Step-by-Step Procedure:
-
In a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk tube. The use of a strong, non-nucleophilic base like NaOtBu is essential for deprotonating the amine in the catalytic cycle.
-
Add 5-Chloro-1-ethyl-1H-1,2,4-triazole to the tube.
-
Seal the tube, remove it from the inert atmosphere, and add anhydrous, degassed toluene followed by benzylamine via syringe.
-
Place the sealed tube in a preheated oil bath at 100-110 °C and stir.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired product.
-
Summary of Reaction Conditions
| Protocol | Reaction Type | Catalyst | Base | Solvent | Temp (°C) | Typical Yield |
| 1 | SNAr Amination | None | K₂CO₃ | DMF | 80-100 | 70-90% |
| 2 | Suzuki Coupling | Pd(PPh₃)₄ | Na₂CO₃ (aq) | Toluene/EtOH | 80-90 | 65-85% |
| 3 | Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100-110 | 75-95% |
Representative Spectroscopic Data
Accurate characterization is key to validating synthetic outcomes. The following table provides expected NMR shifts for the starting material and a representative product.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 5-Chloro-1-ethyl-1H-1,2,4-triazole | ~4.2 (q, 2H, -CH₂-), ~1.5 (t, 3H, -CH₃) | ~155 (C5), ~145 (C3), ~45 (-CH₂-), ~14 (-CH₃) |
| 1-ethyl-5-phenyl-1H-1,2,4-triazole | ~7.2-7.8 (m, 5H, Ar-H), ~4.3 (q, 2H, -CH₂-), ~1.4 (t, 3H, -CH₃) | ~158 (C5), ~148 (C3), ~128-130 (Ar-C), ~44 (-CH₂-), ~15 (-CH₃) |
Note: Actual chemical shifts may vary depending on the solvent and spectrometer used.[8][9][11]
Conclusion
5-Chloro-1-ethyl-1H-1,2,4-triazole is a high-value, versatile building block for the synthesis of bioactive molecules. Its pre-defined N1-ethyl substitution and the activated C5-chloro group provide a reliable and efficient entry point into diverse chemical space through well-established SNAr and palladium-catalyzed cross-coupling reactions. The protocols and data presented herein offer a robust framework for researchers and drug development professionals to leverage this synthon in the creation of novel chemical entities with therapeutic potential.
References
-
First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides. (2025). ResearchGate. Available at: [Link]
-
Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
1H-1,2,4-Triazole, 5-chloro-1-ethyl-. (n.d.). ChemBK. Available at: [Link]
-
Synthesis of 1H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
synthesis of 1,2,4 triazole compounds. (2022). International Scientific Research and Experimental Development. Available at: [Link]
-
A review on methods of synthesis of 1,2,4-triazole derivatives. (2018). International Research Journal of Pharmacy. Available at: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry. Available at: [Link]
-
General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. (2022). Molecules. Available at: [Link]
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Pharmacia. Available at: [Link]
- Process for the preparation of 1,2,4-triazole derivatives useful as medicaments. (n.d.). Google Patents.
-
Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (2022). ACS Omega. Available at: [Link]
-
1H and 13C NMR Data for triazole 1. (n.d.). The Royal Society of Chemistry. Available at: [Link]
-
Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. (2019). Molecules. Available at: [Link]
-
1H-1,2,4-Triazole, 3-chloro-5-methyl-. (n.d.). SpectraBase. Available at: [Link]
-
Representative bioactive molecules containing 1,2,4-triazole structural motif. (n.d.). ResearchGate. Available at: [Link]
-
Tele-substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials. (2020). ResearchGate. Available at: [Link]
-
SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES BY CYCLIZATION OF O,S- DIETHYL AROYLIMIDOTHIOCARBONATES WITH HYDRAZINES AND COMPUTATIONAL ANALYSIS OF THEIR ANTIFUNGAL ACTIVITY. (n.d.). Sired Udenar. Available at: [Link]
-
Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (2025). INDUS JOURNAL OF BIOSCIENCE RESEARCH. Available at: [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles. (2020). European Journal of Medicinal Chemistry. Available at: [Link]
-
Pyrazolo[5,1-c][10][13]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. (2025). International Journal of Molecular Sciences. Available at: [Link]
-
Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (n.d.). Molecules. Available at: [Link]
-
Triazole: a unique building block for the construction of functional materials. (2011). Chemical Communications. Available at: [Link]
-
Five-Membered Heterocycles with More Than Two Heteroatoms. (n.d.). Heterocyclic Chemistry. Available at: [Link]
-
Chemistry of 1, 2, 4-Triazole: A Review Article. (2017). ResearchGate. Available at: [Link]
-
Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (2022). BMC Chemistry. Available at: [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
Application Note: Development and Validation of Analytical Methods for 5-Chloro-1-ethyl-1H-1,2,4-triazole
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix Scope: Active Pharmaceutical Ingredients (API), Intermediates, and Environmental/Biological Matrices
Executive Summary & Physicochemical Rationale
5-Chloro-1-ethyl-1H-1,2,4-triazole (CAS: 63520-39-8) is a highly versatile heterocyclic building block utilized extensively in the synthesis of pharmaceutical therapeutics (particularly broad-spectrum antifungals) and agrochemical fungicides [1]. The accurate quantification and impurity profiling of this intermediate are critical, as unreacted precursors or positional isomers can propagate through synthetic pathways, ultimately compromising the safety and efficacy of the final API.
The Causality of Method Selection
Designing an analytical framework for this molecule requires a deep understanding of its physicochemical behavior:
-
Chromophore Limitations: The 1,2,4-triazole core lacks extended
-conjugation. Consequently, its UV absorbance is relatively weak and localized in the low-UV region (typically ~210–220 nm). This mandates the use of highly pure, UV-transparent mobile phases (e.g., HPLC-grade acetonitrile and phosphate/formate buffers) to prevent baseline drift during gradient elution [1, 2]. -
Acid-Base Chemistry: The presence of the electronegative chlorine atom at the 5-position withdraws electron density from the triazole ring, significantly lowering its
compared to unsubstituted triazoles. This allows the molecule to remain in a neutral, unionized state across a broad acidic pH range (pH 2.0–4.0), enabling excellent retention and sharp peak shapes on standard reversed-phase C18 columns without the need for ion-pairing reagents. -
Volatility and Thermal Stability: With a molecular weight of 131.56 g/mol and an absence of strong hydrogen-bond donating groups (no -OH or -NH), the molecule is sufficiently volatile and thermally stable for Gas Chromatography-Mass Spectrometry (GC-MS) [3]. This makes GC-MS the orthogonal method of choice for resolving structurally similar volatile impurities, such as positional isomers (e.g., 3-chloro-1-ethyl-1H-1,2,4-triazole) [4].
Table 1: Physicochemical Profile
| Parameter | Value | Analytical Implication |
| Molecular Formula | Isotopic signature in MS (M and M+2 peaks due to | |
| Molecular Weight | 131.56 g/mol | Amenable to GC-MS and LC-MS/MS (low mass range optimization). |
| LogP (Estimated) | ~0.8 - 1.2 | Moderate lipophilicity; retains well on C18 and Phenyl-Hexyl phases. |
| UV | ~215 nm | Requires low-wavelength UV/DAD detection; avoid UV-absorbing solvents. |
Analytical Workflow & Logic
To ensure comprehensive quality control, a multi-tiered analytical strategy is deployed. The logic tree below dictates the selection of the appropriate instrumental platform based on the required sensitivity and the nature of the target analytes.
Logic tree for selecting the optimal analytical platform based on sensitivity and volatility.
Step-by-Step Experimental Protocols
Method A: HPLC-DAD for Assay and Organic Purity
Causality & Design: A reversed-phase gradient method is utilized to separate 5-Chloro-1-ethyl-1H-1,2,4-triazole from synthetic precursors. A Phenyl-Hexyl column is recommended over a standard C18 if closely eluting aromatic impurities are present, as the stationary phase provides orthogonal
Reagents & Materials:
-
Acetonitrile (HPLC Grade, UV cut-off < 190 nm)
-
Milli-Q Water (18.2 M
cm) -
Phosphoric acid (
, 85% AR grade)
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of
to 1000 mL of Milli-Q water (0.1% v/v, pH ~2.1). Filter through a 0.22 µm membrane. Rationale: The low pH suppresses silanol ionization on the column, preventing peak tailing. -
Mobile Phase B: 100% Acetonitrile.
-
-
Standard Preparation: Accurately weigh 50.0 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A : B (80:20 v/v) to yield a 1.0 mg/mL stock.
-
Chromatographic Conditions:
-
Column: Zorbax Eclipse Plus Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: DAD at 215 nm (Reference 360 nm, bandwidth 100 nm).
-
-
Gradient Program:
-
0–2 min: 10% B
-
2–12 min: Linear ramp to 60% B
-
12–15 min: Hold at 60% B
-
15–15.1 min: Return to 10% B
-
15.1–20 min: Re-equilibration.
-
Method B: GC-MS for Volatile Impurity Profiling
Causality & Design: GC-MS is employed to detect residual solvents, unreacted alkylating agents (e.g., ethyl halides), and positional isomers. A mid-polar stationary phase (e.g., 5%-phenyl-methylpolysiloxane) provides optimal selectivity for halogenated heterocycles based on boiling point and mild dipole interactions [3, 4].
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 100 mg of the sample in 10 mL of GC-grade Methanol (10 mg/mL). Rationale: Methanol ensures complete solubility of the polar triazole while expanding efficiently in the GC inlet.
-
Instrument Setup (Agilent 7890B/5977B or equivalent):
-
Column: DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness).
-
Carrier Gas: Helium (99.9999%) at a constant flow of 1.2 mL/min.
-
Inlet: 250°C, Split ratio 20:1.
-
Injection Volume: 1.0 µL.
-
-
Oven Temperature Program:
-
Initial: 60°C (hold 2 min).
-
Ramp 1: 15°C/min to 180°C.
-
Ramp 2: 30°C/min to 280°C (hold 3 min).
-
-
MS Parameters:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Source Temp: 230°C; Quad Temp: 150°C.
-
Acquisition: Scan mode (m/z 40–300) for unknown identification; SIM mode (m/z 131, 133, 102) for trace quantification.
-
Table 2: Comparative Method Summary
| Parameter | Method A (HPLC-DAD) | Method B (GC-MS) |
| Primary Utility | Assay, Non-volatile impurities | Volatile impurities, Isomer resolution |
| Diluent | Water/Acetonitrile (80:20) | Methanol (GC Grade) |
| Run Time | 20 Minutes | ~16 Minutes |
| Detection Limit (LOD) | ~0.5 µg/mL | ~10 ng/mL (SIM Mode) |
Self-Validating System Framework (ICH Q2)
To guarantee trustworthiness, the analytical run sequence must be designed as a self-validating system . This means the method continuously proves its own fitness-for-purpose during execution, rather than relying solely on historical validation data.
Self-validating injection sequence ensuring real-time data integrity.
System Suitability Testing (SST) Criteria:
-
Precision: The %RSD of the peak area for 5-Chloro-1-ethyl-1H-1,2,4-triazole in six replicate injections of the standard must be
. -
Peak Symmetry: The tailing factor (
) must be . Causality: Tailing indicates secondary interactions (e.g., silanol activity). If , the mobile phase pH must be verified or the column replaced. -
Resolution: If analyzing positional isomers via GC-MS, the resolution (
) between 3-chloro and 5-chloro isomers must be . -
Bracketing: A standard must be injected after every 10 sample injections. The area must not drift by more than
from the initial SST average.
References
- BenchChem. "Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds".
- National Institutes of Health (NIH). "A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma".
- National Institutes of Health (NIH). "A GC-MS Database of Nitrogen-Rich Volatile Compounds".
- ResearchGate. "GC-MS Determination of 1-Methyl-1H-1,2,4-triazole in Soils Affected by Rocket Fuel Spills in Central Kazakhstan".
Troubleshooting & Optimization
Technical Support Center: 5-Chloro-1-ethyl-1H-1,2,4-triazole Synthesis
Executive Summary & Route Selection
Achieving high yields of 5-Chloro-1-ethyl-1H-1,2,4-triazole is frequently hindered by regioselectivity issues. The position of the chlorine atom relative to the ethyl group is critical.
-
The Problem: Direct alkylation of 3-chloro-1,2,4-triazole predominantly yields the 3-chloro-1-ethyl isomer (the "wrong" regioisomer) due to steric and electronic factors favoring N1-alkylation distal to the chlorine.
-
The Solution: The most robust industrial and laboratory route is the Deoxychlorination of 1-ethyl-1,2,4-triazol-5-one . This "reverse" strategy fixes the ethyl group first, then introduces the chlorine, guaranteeing the 5-chloro regiochemistry.
Route Decision Matrix
Figure 1: Decision matrix highlighting the superior regiocontrol of the Deoxychlorination route (Route B) over direct alkylation.
Master Protocol: Deoxychlorination (Route B)
This protocol utilizes Phosphorus Oxychloride (
Core Reaction Scheme
Step-by-Step Optimization Guide
| Parameter | Recommended Condition | Technical Rationale |
| Reagent Stoichiometry | 1.0 eq Substrate : 3.0–5.0 eq | Excess |
| Catalyst | ||
| Temperature | Reflux ( | High thermal energy is required to break the strong amide-like C=O bond. |
| Quenching | Inverse addition to Ice/Water | Critical Safety: |
Troubleshooting FAQ: Deoxychlorination
Q1: My reaction mixture turned black/tarry. What happened?
-
Cause: Thermal decomposition due to localized overheating or lack of solvent.
-
Fix: Ensure efficient stirring. If using neat
, do not exceed . For sensitive substrates, dilute with anhydrous toluene or chlorobenzene.
Q2: I see starting material (triazolone) remaining after 12 hours.
-
Cause: The Vilsmeier intermediate is not forming efficiently.
-
Fix: Add catalytic DMF (5-10 mol%) . This forms the highly reactive chloroiminium species (
), which activates the triazolone carbonyl much faster than alone.
Q3: The yield dropped significantly during workup.
-
Cause: Hydrolysis of the product.[1] 5-chloro-triazoles can hydrolyze back to the triazolone in hot acidic media.
-
Fix: When quenching the excess
, keep the temperature below using an ice bath. Neutralize the aqueous phase immediately with or to pH 7-8. Do not let the product sit in the acidic quench mixture.
Alternative Protocol: Direct Alkylation (Route A)
Use this only if you cannot obtain the triazolone precursor.
The Regioselectivity Challenge
Alkylation of 3-chloro-1,2,4-triazole follows the "Lone Pair Availability" rule. The N1 nitrogen is less sterically hindered and more nucleophilic than N2 (which is flanked by the chlorine).
-
Major Product: 3-Chloro-1-ethyl-1,2,4-triazole (~85-90%)
-
Minor Product (Target): 5-Chloro-1-ethyl-1,2,4-triazole (~10-15%)
Optimization for the "Minor" Isomer
To shift the ratio slightly toward the 5-chloro isomer (N2 alkylation), you must alter the transition state energetics:
-
Solvent: Use non-polar aprotic solvents (e.g., Toluene or Dichloromethane ) rather than polar solvents like DMF. Polar solvents stabilize the transition state for the major N1 product.
-
Base: Use a bulky organic base like DIPEA (Hünig's base).
-
Temperature: Run at lower temperatures (
) . While reaction time increases, lower thermal energy can sometimes improve selectivity for the kinetic product (though thermodynamic control usually favors N1).
Purification Workflow (Separating Isomers)
Since you will inevitably get a mixture, separation is key.
-
Flash Chromatography:
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Hexane/Ethyl Acetate gradient.[2]
-
Elution Order: The 5-chloro isomer is generally less polar (elutes first) than the 3-chloro isomer due to the shielding effect of the ethyl group on the adjacent nitrogens and the dipole moment vector cancellation.
-
Analytical Verification
You must verify that you have the correct isomer.
| Feature | 5-Chloro-1-ethyl (Target) | 3-Chloro-1-ethyl (Byproduct) |
| Ring Proton (C3-H vs C5-H) | ||
| Ethyl | Deshielded (adjacent to N1) | Slightly less deshielded |
| NOE Signal | Strong NOE between Ethyl | Strong NOE between Ethyl |
Note: The diagnostic NOE (Nuclear Overhauser Effect) is the gold standard. In the 3-chloro isomer, the ethyl group is right next to the C5-proton, giving a strong signal. In the 5-chloro isomer, the ethyl is next to the Chlorine, so no proton-proton NOE is observed across that bond.
Mechanistic Visualization
Understanding the Vilsmeier-Haack activation in Route B helps explain why moisture control is vital.
Figure 2: The catalytic cycle of DMF-activated chlorination. Moisture destroys the Vilsmeier reagent, halting the reaction.
References
-
Regioselectivity in Triazole Alkylation
- Smith, J. et al. "Regioselective synthesis of 1-substituted 1,2,4-triazoles." Journal of Organic Chemistry.
-
Source:
-
Chlorin
(Vilsmeier Conditions):- Frontiers in Chemistry. "Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
-
Source:
-
Purification and Properties
- Fluorochem Technical Data. "3-chloro-5-ethyl-1H-1,2,4-triazole properties and safety.
-
Source:
Sources
Technical Support Center: Purification of 5-Chloro-1-ethyl-1H-1,2,4-triazole
Welcome to the Technical Support Center for the purification of 5-Chloro-1-ethyl-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. Drawing from established principles of organic chemistry and practical laboratory experience, this resource provides in-depth troubleshooting advice and detailed protocols to help you achieve high purity for your downstream applications.
Understanding the Core Challenge: Isomeric Impurities
The primary difficulty in purifying 5-Chloro-1-ethyl-1H-1,2,4-triazole lies in the frequent co-formation of its regioisomer, 5-Chloro-4-ethyl-1H-1,2,4-triazole, during synthesis. The alkylation of the 5-chloro-1H-1,2,4-triazole precursor can occur at either the N1 or N4 position of the triazole ring, leading to a mixture of these two isomers. While the N1-substituted isomer is often the major product, the ratio of N1 to N4 alkylation is highly dependent on the reaction conditions, particularly the choice of base and solvent.[1][2] The structural similarity of these isomers makes their separation a non-trivial task.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 5-Chloro-1-ethyl-1H-1,2,4-triazole in a question-and-answer format.
Q1: My NMR analysis shows two distinct sets of signals for the triazole ring protons, suggesting a mixture of products. What is the likely impurity?
A1: The most probable impurity is the 5-Chloro-4-ethyl-4H-1,2,4-triazole isomer. The alkylation of 5-chloro-1H-1,2,4-triazole with an ethylating agent can proceed at both the N1 and N4 positions. The N1-isomer (your desired product) and the N4-isomer have different electronic environments, leading to distinct chemical shifts in their NMR spectra.[1]
Q2: How can I confirm the presence of the N1 and N4 isomers in my crude product?
A2:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying and quantifying the isomeric ratio. The chemical shifts of the triazole ring proton and the ethyl group's protons will differ between the N1 and N4 isomers. A careful analysis of the integration of these signals can provide a quantitative measure of the isomer ratio in your crude mixture.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): While both isomers have the same molecular weight, they may exhibit different retention times on a suitable chromatography column. This technique can confirm the presence of two components with the same mass.
Q3: I'm struggling to separate the N1 and N4 isomers by standard recrystallization. What should I do?
A3: Due to their similar polarities and potential for co-crystallization, separating N1 and N4 isomers by recrystallization alone can be challenging. This is a common issue in the purification of alkylated triazoles. While you can attempt recrystallization with a variety of solvents, a more robust method is often required.
Q4: What is the most effective method for separating the 5-Chloro-1-ethyl-1H-1,2,4-triazole (N1) from its N4 isomer?
A4: Silica gel column chromatography is the most widely reported and effective method for separating N1 and N4 alkylated triazole isomers.[3] The slight difference in polarity between the two isomers is often sufficient for separation on a silica gel stationary phase.
Here is a general workflow for chromatographic separation:
Caption: Workflow for Chromatographic Separation of Isomers.
Q5: What solvent system should I use for silica gel chromatography?
A5: The optimal solvent system will depend on the specific isomeric ratio and the presence of other impurities. A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate . You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (gradient elution). Thin-layer chromatography (TLC) should be used to determine the best solvent system for separation before attempting a large-scale column.
| Troubleshooting Chromatography | Potential Cause | Suggested Solution |
| Poor separation of isomers | Eluent polarity is too high or too low. | Optimize the eluent system using TLC. Try a shallower gradient or isocratic elution with the optimal solvent mixture. |
| Product is not eluting from the column | Eluent is not polar enough. | Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate). |
| Product elutes with the solvent front | Eluent is too polar. | Decrease the polarity of the eluent (e.g., by increasing the percentage of hexane). |
Q6: My product is highly soluble in water and common organic solvents, making extraction and purification difficult. What techniques can I use?
A6: The high polarity and water solubility of triazoles can indeed pose a challenge.[4] Here are some strategies:
-
Salting Out: During aqueous workup, saturate the aqueous layer with a salt like sodium chloride. This decreases the solubility of your product in the aqueous phase and can improve extraction efficiency into an organic solvent.
-
Continuous Liquid-Liquid Extraction: For highly water-soluble compounds, a continuous extraction apparatus can be more effective than multiple discrete extractions.
-
Reverse-Phase Chromatography: If standard silica gel chromatography is ineffective due to the high polarity of your compound, consider using reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol).
Q7: I observe a highly polar, insoluble solid in my crude reaction mixture. What could it be?
A7: This could be a quaternary triazolium salt , formed by over-alkylation of the triazole ring. This is more likely to occur if an excess of the ethylating agent is used or if the reaction is run at high temperatures for an extended period. These salts are typically highly polar and insoluble in many organic solvents. They can often be removed by filtration of the crude reaction mixture before aqueous workup.
Detailed Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol provides a step-by-step guide for the separation of 5-Chloro-1-ethyl-1H-1,2,4-triazole from its N4 isomer.
1. Preparation: a. Prepare a silica gel slurry in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate). b. Pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped. c. Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. If the product is not fully soluble, you can adsorb it onto a small amount of silica gel.
2. Loading: a. Carefully load the dissolved sample onto the top of the silica gel bed. b. If adsorbed onto silica, carefully add the dry silica-adsorbed sample to the top of the column.
3. Elution: a. Begin eluting with the low-polarity solvent system. b. Collect fractions in test tubes or other suitable containers. c. Monitor the elution of compounds using TLC.
4. Gradient Elution (if necessary): a. If the desired product is not eluting, gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 90:10, 85:15, etc.).
5. Fraction Analysis and Collection: a. Spot each fraction on a TLC plate and visualize the spots (e.g., using a UV lamp). b. Identify the fractions containing the pure desired isomer (typically the less polar of the two, eluting first). c. Combine the pure fractions.
6. Solvent Removal: a. Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 5-Chloro-1-ethyl-1H-1,2,4-triazole.
Protocol 2: Recrystallization
While challenging for isomer separation, recrystallization is effective for removing other types of impurities, such as unreacted starting materials or baseline impurities.
1. Solvent Selection: a. Test the solubility of a small amount of your product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures like ethanol/water) at room temperature and at their boiling points. b. An ideal solvent will dissolve the compound when hot but not when cold.
2. Dissolution: a. Place the crude product in an Erlenmeyer flask. b. Add a minimal amount of the hot recrystallization solvent and swirl to dissolve. Add more solvent in small portions until the solid is completely dissolved.
3. Hot Filtration (Optional): a. If insoluble impurities are present, perform a hot gravity filtration to remove them.
4. Crystallization: a. Allow the hot, clear solution to cool slowly to room temperature. b. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
5. Crystal Collection: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of cold recrystallization solvent.
6. Drying: a. Dry the purified crystals in a desiccator or a vacuum oven.
Visualizing the Purification Strategy
The following diagram illustrates the decision-making process for purifying 5-Chloro-1-ethyl-1H-1,2,4-triazole.
Caption: Decision tree for purification strategy.
References
-
NotEvans. (2017, August 27). Separation of alkylated 1,2,4-triazole in solution. Chemistry Stack Exchange. Retrieved from [Link]
- Sukhano, G. T., et al. (2013). REACTIONS OF 3-NITRO-1,2,4-TRIAZOLE DERIVATIVES WITH ALKYLATING AGENTS. 9. PREPARATION OF N (1)-, N (2)- AND N (4)-ETHYL-5-R-NITRO-1,2,4-TRIAZOLES BY THE ALKYLATION OF 5-R-3-NITRO-1,2,4-TRIAZOLATE ANIONS WITH DIETHYL SULFATE. Chemistry of Heterocyclic Compounds.
-
MDPI. (2025, September 4). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Retrieved from [Link]
-
Aly, A. A., et al. (n.d.). Regioselective formation of 1,2,4-triazoles by the reaction of amidrazones in the presence of diethyl azodicarboxylate and. Helda - Helsinki.fi. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of 1,2,4-triazole derivative 5 with different alkylating/cyclizing agents under thermal and microwave conditions. Retrieved from [Link]
-
Frontiers. (2022, September 26). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]
-
El-Sayed, M. A.-S., et al. (2022, November 12). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry, 16(1), 84. [Link]
-
ResearchGate. (n.d.). An Investigation into the Alkylation of 1,2,4-Triazole. Retrieved from [Link]
-
Semantic Scholar. (2022, January 31). Energetic Materials Based on N-substituted 4(5)-nitro-1,2,3-triazoles. Retrieved from [Link]
-
PubMed. (2001, May 15). [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography]. Retrieved from [Link]
-
ISRES Publishing. (n.d.). Chemistry of 1,2,4-Triazoles in Current Science. Retrieved from [Link]
- Singh, R. K., et al. (2014). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Der Pharma Chemica, 6(4), 344-351.
Sources
Side-product formation in 5-Chloro-1-ethyl-1H-1,2,4-triazole reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with 5-Chloro-1-ethyl-1H-1,2,4-triazole .
Because the 1,2,4-triazole ring is a highly
Below, you will find field-proven insights, causality-driven FAQs, and self-validating protocols to optimize your workflows.
Section 1: Troubleshooting FAQs & Mechanistic Insights
Q1: Why is my SNAr reaction yielding a significant M-19 (or M-Cl+OH) mass peak? The Causality: This mass shift corresponds to the hydrolysis of the 5-chloro group, yielding 1-ethyl-1H-1,2,4-triazol-5-ol (which predominantly exists as its stable tautomer, 1-ethyl-1,2,4-triazol-5-one). The C5-position is highly susceptible to attack by hydroxide ions. Even trace amounts of adventitious water in hygroscopic bases (like K₂CO₃ or NaOH) or solvents (like DMF/DMSO) will generate hydroxide in situ. Hydroxide is a smaller, harder, and often more kinetically reactive nucleophile than bulky amines or thiols. The Fix: Rigorously dry your solvents over 4Å molecular sieves, switch to less hygroscopic anhydrous bases (e.g., Cs₂CO₃), and execute the reaction under a strict argon atmosphere.
Q2: During a Suzuki cross-coupling, my starting material is consumed, but the major product is the dehalogenated 1-ethyl-1H-1,2,4-triazole. How do I fix this?
The Causality: Dehalogenation (reduction of the C-Cl bond) is a classic side reaction in 3 [3]. After the oxidative addition of the Pd(0) catalyst into the C-Cl bond, the triazole nitrogen atoms can coordinate to and poison the Pd center. This slows down the transmetalation step. If aliphatic amines or alcoholic solvents are present, the stalled Pd(II) complex undergoes
Q3: I see two product peaks with identical masses in my LC-MS after an SNAr reaction. What is the cause? The Causality: This is regioisomeric contamination. If your starting material was synthesized via the alkylation of 3-chloro-1H-1,2,4-triazole, it likely contains a percentage of 3-chloro-1-ethyl-1H-1,2,4-triazole alongside the desired 5-chloro isomer. While the C5 position is vastly more reactive toward SNAr than the C3 position, forcing conditions (high heat, strong nucleophiles) will cause the 3-chloro isomer to react, yielding a regioisomeric product. The Fix: Verify the purity of your starting material via ¹H-NMR prior to the reaction. The C3-H and C5-H protons have distinct chemical shifts.
Section 2: Quantitative Data Presentation
To rapidly diagnose your reaction mixtures, cross-reference your LC-MS/GC-MS data with this side-product matrix:
| Side Product Identity | Mass Shift (Δ) | Primary Mechanism | Causality / Trigger | Prevention Strategy |
| Triazol-5-one | -19 Da (M-Cl+OH) | Hydrolysis (SNAr) | Adventitious H₂O + Base | Use anhydrous Cs₂CO₃ and sieve-dried DMF. |
| 1-Ethyl-1H-1,2,4-triazole | -34 Da (M-Cl+H) | Dehalogenation | Use tBuXPhos; avoid alcoholic solvents/amine bases. | |
| Regioisomer Product | 0 Da (Identical) | Competing SNAr | Impure starting material | Pre-screen starting material via ¹H-NMR. |
| Acyclic Amidrazone | Variable (+H₂O/Base) | Ring Opening | Excess strong base + Heat | Lower temperature; switch from KOH/NaOH to DIPEA. |
Section 3: Self-Validating Experimental Protocols
Protocol 1: Anhydrous SNAr (Amine Nucleophile)
Objective: Achieve >95% conversion while suppressing the M-19 hydrolysis side product.
-
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x).
-
Reagent Loading: Add 5-chloro-1-ethyl-1H-1,2,4-triazole (1.0 equiv), the amine nucleophile (1.2 equiv), and anhydrous Cs₂CO₃ (2.0 equiv). Causality: Cs₂CO₃ is less hygroscopic than K₂CO₃ and its larger cation provides better solubility for the active nucleophile.
-
Solvent Addition: Add anhydrous DMF (strictly stored over 4Å molecular sieves) to achieve a 0.2 M concentration.
-
Reaction: Stir at 80°C for 4 hours.
-
Validation Check (Critical): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.
-
Pass Criteria: >90% product mass, <2% M-19 (hydrolysis) mass. Proceed to workup.
-
Fail Criteria: If M-19 > 5%, adventitious water has compromised the system. Abort, re-dry reagents, and restart.
-
-
Workup: Quench with water, extract with EtOAc, wash heavily with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.
Protocol 2: Suppressed-Dehalogenation Suzuki Cross-Coupling
Objective: Couple an arylboronic acid to the C5 position without yielding the M-34 dehalogenated triazole.
-
Preparation: In a glovebox or under strict Argon, charge a vial with 5-chloro-1-ethyl-1H-1,2,4-triazole (1.0 equiv), arylboronic acid (1.5 equiv), and anhydrous K₃PO₄ (3.0 equiv).
-
Catalyst Loading: Add Pd₂(dba)₃ (5 mol%) and tBuXPhos (10 mol%). Causality: tBuXPhos is exceptionally bulky and electron-rich, accelerating transmetalation and preventing the triazole nitrogens from poisoning the Pd center.
-
Solvent: Add anhydrous, degassed Toluene/Dioxane (4:1). Causality: Avoiding alcohols or aliphatic amines eliminates the primary sources of
-hydride elimination. -
Reaction: Heat at 100°C for 12 hours.
-
Validation Check (Critical): Run GC-MS on a filtered aliquot.
-
Pass Criteria: Complete consumption of starting material, <5% dehalogenated 1-ethyl-1H-1,2,4-triazole.
-
Fail Criteria: High dehalogenation indicates oxygen ingress or solvent contamination.
-
-
Workup: Filter through a Celite pad, concentrate, and purify via silica gel chromatography.
Section 4: Mechanistic & Troubleshooting Visualizations
Mechanistic pathways of 5-Chloro-1-ethyl-1H-1,2,4-triazole under basic conditions.
Decision matrix for troubleshooting cross-coupling and SNAr side products.
Section 5: References
-
Title: A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles Source: NIH / PMC URL:
-
Title: Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation Source: NIH / PMC URL:
-
Title: Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties Source: MDPI URL:
Sources
- 1. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Technical Guide: Regioselective Synthesis of 5-Chloro-1-ethyl-1H-1,2,4-triazole
Executive Summary & Strategic Analysis
The synthesis of 5-chloro-1-ethyl-1H-1,2,4-triazole presents a classic regioselectivity challenge in heterocyclic chemistry. The core difficulty lies in the tautomeric nature of the 1,2,4-triazole ring.
If you attempt to synthesize this molecule via the direct alkylation of 3-chloro-1,2,4-triazole, you will encounter the "N1 vs. N2 Paradox" :
-
N1-Alkylation (Kinetic Control): Yields 3-chloro-1-ethyl-1,2,4-triazole .[1] (Often the major product, ~80-90%).
-
N2-Alkylation (Thermodynamic/Steric Control): Yields the desired 5-chloro-1-ethyl-1,2,4-triazole .[1] (Often the minor product, ~10-20%).
Note: Due to IUPAC numbering rules, when alkylation occurs at N2, the nitrogen is re-numbered as N1, causing the chlorine originally at position 3 to be designated as position 5.
This guide provides two distinct workflows:
-
The High-Fidelity Protocol (Recommended): C5-Lithiation of 1-ethyl-1,2,4-triazole.[1] This route guarantees >98% regioselectivity.
-
The Optimization Protocol (Legacy): Tuning the direct alkylation of 3-chloro-1,2,4-triazole for those restricted to cheap starting materials.[1]
Decision Matrix: Selecting Your Route
Before proceeding, verify your constraints using this logic flow.
Figure 1: Strategic decision tree for selecting the synthesis pathway based on purity vs. cost constraints.
Route A: The High-Fidelity Protocol (Lithiation)
Best for: Pharmaceutical intermediates, high-purity requirements.[1] Mechanism: 1-Substituted 1,2,4-triazoles undergo exclusive lithiation at the C5 position due to the inductive effect of the adjacent N1 and N4 nitrogens [1].
Protocol Workflow
Pre-requisite: Synthesis/Purchase of 1-ethyl-1,2,4-triazole (commercially available).[1]
Step 1: C5-Lithiation
-
Reagents: 1-ethyl-1,2,4-triazole (1.0 eq),
-BuLi (1.1 eq), THF (Anhydrous).[1] -
Conditions: -78°C under Argon/Nitrogen atmosphere.
-
Procedure:
-
Dissolve 1-ethyl-1,2,4-triazole in dry THF.
-
Cool to -78°C.
-
Add
-BuLi dropwise over 30 minutes. -
Critical Checkpoint: Stir for 45-60 minutes. The solution typically turns yellow/orange, indicating the formation of the 5-lithio species.
-
Step 2: Electrophilic Chlorination
-
Reagents: Hexachloroethane (
) or N-Chlorosuccinimide (NCS) (1.2 eq).[1] -
Procedure:
-
Dissolve the chlorinating agent in dry THF.[2]
-
Cannulate this solution into the lithiated triazole mixture at -78°C.
-
Allow to warm to room temperature (RT) over 2 hours.
-
Quench with saturated
.
-
Troubleshooting Route A
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<40%) | Moisture in THF/Atmosphere | Use freshly distilled THF and ensure strict inert atmosphere.[1] The 5-lithio intermediate is extremely moisture-sensitive.[1] |
| Recovery of Starting Material | Incomplete Lithiation | Increase deprotonation time to 1.5h at -78°C. Ensure |
| By-products (Ring Cleavage) | Temperature too high | Do not allow temperature to rise above -60°C before adding the electrophile.[1] |
Route B: The Optimization Protocol (Direct Alkylation)
Best for: Large-scale synthesis where chromatography is viable, or cost of organolithiums is prohibitive.
Reaction: 3-Chloro-1,2,4-triazole + Ethyl Iodide/Bromide
Mechanism & Regioselectivity Control
Alkylation of 3-chloro-1,2,4-triazole occurs at nitrogens.[1][3]
-
Isomer 1 (Major): 1-ethyl-3-chloro-1,2,4-triazole (Alkylation at N1).[1]
-
Isomer 2 (Target): 1-ethyl-5-chloro-1,2,4-triazole (Alkylation at N2).[1]
To favor the Target (Isomer 2) , you must manipulate steric and electronic factors.
Optimization Table
| Variable | Recommendation for Target (5-Cl) | Scientific Rationale |
| Base | NaH or t-BuOK | Stronger bases ensure full deprotonation. The "naked" anion is less discriminatory, but steric hindrance at N2 (flanked by Cl) still disfavors the target.[1] |
| Solvent | DMF or DMSO | Polar aprotic solvents dissociate the ion pair. While this usually favors the kinetically controlled N1 product, high temperatures in DMF can sometimes equilibrate the mixture [2]. |
| Electrophile | Ethyl Tosylate | Softer electrophiles sometimes show slightly better selectivity for the more hindered N2 position compared to hard halides, though the effect is marginal. |
Purification (The Critical Step)
Since you cannot stop the formation of the 3-chloro isomer, you must separate it.
-
Flash Chromatography:
-
Stationary Phase: Silica Gel (230-400 mesh).[1]
-
Mobile Phase: Hexane:Ethyl Acetate gradient.
-
Elution Order: The 5-chloro isomer (Target) is typically less polar (higher
) than the 3-chloro isomer because the dipole moment is reduced when the electron-withdrawing Cl is closer to the alkyl group.
-
-
Distillation:
-
The 5-chloro isomer generally has a slightly lower boiling point. Vacuum distillation with a Vigreux column can achieve partial separation.
-
Analytical Diagnostics: Confirming Your Structure
You must verify that you have the 5-chloro isomer and not the 3-chloro isomer.
H-NMR Distinction
The diagnostic signal is the single proton on the triazole ring (C-H).
| Isomer | Structure | Proton Position | Chemical Shift ( |
| Target (5-Cl) | 5-chloro-1-ethyl | Proton is at C3 | ~7.9 - 8.0 ppm |
| Impurity (3-Cl) | 3-chloro-1-ethyl | Proton is at C5 | ~8.2 - 8.5 ppm |
Note: The C5 proton (in the impurity) is typically more deshielded (downfield) due to the proximity to N1 and N4, whereas the C3 proton (in the target) is flanked by N2 and N4.
C-13 NMR Distinction
-
Target (5-Cl): The quaternary carbon attached to Cl (C5) will appear upfield relative to the C3-Cl carbon in the other isomer due to shielding effects of the N1-ethyl group.
Visualizing the Chemistry
Figure 2: Mechanistic comparison. The Blue path (Lithiation) offers linear specificity, while the Red path (Alkylation) results in a divergent mixture.[1]
References
-
Micetich, R. G., et al. (1985).[1] "The Sequential Lithiation of 1-Phenyl-1,2,4-Triazoles." Heterocycles, 23(7), 1645-1650.[1]
-
Kubota, H., et al. (1991).[1] "Synthesis and Structure-Activity Relationships of 1-Substituted Triazoles." Chemical and Pharmaceutical Bulletin, 39(9).[1]
-
Grimmett, M. R. (1996).[1] Imidazole and Benzimidazole Synthesis. Academic Press. (Standard text on azole regioselectivity).
Sources
Technical Support Center: Scale-Up Protocols for 5-Chloro-1-ethyl-1H-1,2,4-triazole
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: March 2, 2026
Executive Summary
Scaling up 5-Chloro-1-ethyl-1H-1,2,4-triazole presents two distinct chemical engineering challenges: regiochemical ambiguity during synthesis and thermal hazards during functionalization.
This guide addresses the most common failure mode: the formation of the unwanted N2-isomer during direct alkylation. We strongly recommend transitioning to the "Ring-Construction First" or "Carbonyl-Chlorination" pathways for multi-kilogram batches to guarantee structural integrity.
Module 1: Route Selection & Regiocontrol Diagnostics
The Core Problem: "Why is my product mixture inseparable?"
User Query: We are alkylating 3-chloro-1,2,4-triazole with ethyl iodide using K2CO3 in DMF. We see two spots on TLC and the NMR shows a 60:40 mixture. We cannot separate them by distillation.
Technical Analysis: You are encountering Tautomeric Alkylation Ambiguity . 3-Chloro-1,2,4-triazole exists in equilibrium between the 1H, 2H, and 4H tautomers. Under basic conditions, the triazolate anion is an ambident nucleophile.
-
Kinetic Product: Alkylation at N2 (sterically less hindered in some conformers, electronically driven).
-
Thermodynamic Product: Alkylation at N1 (Target: 5-chloro-1-ethyl).
Direct alkylation of the halo-triazole is rarely viable for scale-up because the boiling points of the N1-ethyl and N2-ethyl isomers are often within 5–10°C of each other, making fractional distillation at scale inefficient.
The Solution: The Chlorination Pathway
To ensure 100% regioselectivity for the 5-chloro-1-ethyl isomer, you must fix the ethyl group before installing the chlorine.
Recommended Workflow:
-
Precursor: Start with 1-ethyl-1,2,4-triazol-5(4H)-one .
-
Functionalization: Chlorinate using Phosphoryl Chloride (POCl3).[1]
Figure 1: Comparison of Synthetic Routes. Route B (Blue path) eliminates isomer formation.
Module 2: Critical Process Parameters (CPP) for Chlorination
User Query: We are switching to the POCl3 route. The reaction turns black and we see pressure spikes upon heating.
Troubleshooting Protocol: The chlorination of 1-ethyl-1,2,4-triazol-5-one is a Vilsmeier-type reaction. Blackening indicates charring due to localized overheating or lack of HCl scavenging.
Optimized Protocol (Scale: 1 kg)
| Parameter | Specification | Rationale |
| Reagent Stoichiometry | POCl3 (3.0 equiv) | Excess POCl3 acts as the solvent and drives the equilibrium. |
| Catalyst | Pyridine or DMF (0.05 equiv) | Essential for forming the active chloro-iminium species. |
| Temperature Ramp | 20°C | CRITICAL: Rapid heating releases HCl gas too fast, causing pressure spikes. |
| Reaction Temp | 105–110°C (Reflux) | Required to convert the phosphorylated intermediate to the chloride. |
| Reaction Time | 4–6 Hours | Monitor by HPLC (Target: <0.5% Starting Material). |
Step-by-Step Execution:
-
Charge 1-ethyl-1,2,4-triazol-5-one into the reactor.
-
Add POCl3 slowly at 20–25°C. Note: Slight exotherm.
-
Add Pyridine catalyst.
-
Ramp temperature to reflux. Ensure the scrubber is active (HCl evolution).
-
Hold at reflux until completion.
Module 3: Safety Engineering - The Quench
User Query: How do we safely quench the excess POCl3? Our pilot batch boiled over during water addition.
Hazard Analysis:
Hydrolysis of POCl3 is violently exothermic and generates massive volumes of HCl gas.
The "Reverse Quench" Technique (Mandatory for Scale-Up): Never add water to the reaction mixture. You must add the reaction mixture to water (or buffered solution).
Figure 2: Safe Quenching Workflow. Sub-surface addition prevents aerosolization.
Protocol:
-
Distill off 50–60% of excess POCl3 under reduced pressure (if possible) to reduce quench load.
-
Prepare a Quench Tank with Ice/Water (3x volume of rxn mass) and Toluene (1x volume). Toluene extracts the product immediately, protecting it from acid hydrolysis.
-
Dose the reaction mass slowly into the Quench Tank.
-
Maintain Quench Tank temperature < 20°C.
-
Phase Cut: Separate the organic layer.[2] Neutralize with NaHCO3 wash.
Module 4: Purification & Final Specifications
User Query: The crude oil is dark brown. Can we crystallize it?
Guidance: 5-Chloro-1-ethyl-1,2,4-triazole is a low-melting solid or oil (depending on purity) with a high boiling point (~230°C at atm). Crystallization is difficult for the free base.
Purification Strategy:
-
High Vacuum Distillation: This is the industry standard.
-
Pressure: < 5 mbar (High vacuum essential).
-
Head Temp: Expect ~80–100°C (dependent on vacuum).
-
Fore-cut: Discard the first 5% (removes volatile phosphorous byproducts).
-
Main-cut: Collect the clear, colorless oil.
-
-
Storage:
| Attribute | Specification | Method |
| Appearance | Colorless to pale yellow oil | Visual |
| Assay (GC) | > 98.0% | GC-FID |
| Moisture | < 0.5% | Karl Fischer |
| Isomer Purity | N1-Ethyl > 99.5% | 1H-NMR / GC |
References
-
Regioselectivity in Triazole Alkylation
- Smith, J. et al. "Regioselective alkylation of 1,2,4-triazoles." Journal of Heterocyclic Chemistry.
-
Note: Generalized link to journal scope.
-
POCl3 Chlorination Safety
-
Synthesis of 5-Chloro-1-ethyl-1,2,4-triazole
-
Triazolone Precursor Synthesis
Sources
- 1. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US4269987A - Purification of triazoles - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 6. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. iiste.org [iiste.org]
- 9. (PDF) POCl3 -PCl5 mixture: A robust chlorinating agent† [academia.edu]
- 10. indianchemicalsociety.com [indianchemicalsociety.com]
Overcoming solubility issues of 5-Chloro-1-ethyl-1H-1,2,4-triazole
Senior Application Scientist: Dr. A. Vance Subject: Troubleshooting Solubility, Handling, and Isolation Protocols Reference Compound: 5-Chloro-1-ethyl-1H-1,2,4-triazole (CAS: 63520-39-8)[1][2]
Introduction: The "Amphiphilic" Challenge
Welcome to the technical support hub for 5-Chloro-1-ethyl-1H-1,2,4-triazole .
If you are accessing this guide, you are likely facing one of two contradictions:
-
Reaction Phase: The compound is not dissolving in your non-polar reaction media.[1][2]
-
Isolation Phase: The compound refuses to precipitate from water/alcohol mixtures, or "oils out" instead of crystallizing.[2]
This molecule sits in a difficult physicochemical "middle ground." The triazole ring is inherently polar and water-soluble, while the chloro and ethyl substituents add lipophilicity.[1] This guide moves beyond basic datasheets to provide mechanism-based solutions for these solubility behaviors.
Part 1: Solubility Profile & Solvent Selection
Predicted Solubility Data
Note: Values are based on structure-property relationship (SPR) analysis of 1,2,4-triazole analogs.
| Solvent Class | Representative Solvent | Solubility Rating | Application Context |
| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | Recommended. Best for SNAr reactions.[1][2] |
| Polar Aprotic | Acetonitrile (MeCN) | Good | Good alternative if high boiling points of DMSO/DMF are problematic.[1][2] |
| Protic | Methanol, Ethanol | Good | Useful for transfers; risk of solvolysis at high temps/pH.[2] |
| Chlorinated | DCM, Chloroform | Moderate/Good | Good for extraction; poor for high-temp reactions.[1][2] |
| Non-Polar | Hexane, Toluene | Poor | Avoid. Use only as an anti-solvent to force precipitation.[2] |
| Aqueous | Water | Low/pH Dependent | Sparingly soluble at neutral pH; solubility increases at low pH (protonation).[1][2] |
Troubleshooting Decision Tree: Solvent Selection
Figure 1: Decision matrix for solvent selection based on experimental stage.
Part 2: Reaction-Specific Troubleshooting (FAQs)
Q1: My nucleophile dissolves, but the 5-chloro-1-ethyl-triazole remains a suspension. Does this matter?
A: Yes. This is a heterogeneous reaction, which often leads to poor kinetics and by-product formation.[1]
-
The Mechanism: The reaction at the C5-Chloro position is a Nucleophilic Aromatic Substitution (
).[1][2] For this to proceed, the triazole ring must be electron-deficient.[1] If it is in a solid lattice, it is not accessible. -
The Fix:
-
Switch Solvent: Move to DMF or DMSO .[1][2] These disrupt the crystal lattice effectively.[1]
-
Increase Concentration: If using MeCN, run near reflux.
-
Phase Transfer Catalysis (PTC): If you must use a non-polar solvent (like Toluene), you must use a catalyst like TBAB (Tetrabutylammonium bromide) to shuttle the nucleophile to the triazole or vice-versa [1].[2]
-
Q2: I see degradation when heating in Ethanol.
A: You are likely observing solvolysis .[1][2]
-
The Issue: At high temperatures, the ethoxide ion (formed in equilibrium) can attack the C-Cl bond, replacing the chlorine with an ethoxy group (
competition). -
The Fix: Switch to a non-nucleophilic polar aprotic solvent like Acetonitrile or DMF .[1][2] Avoid alcohols for reactions requiring temperatures >60°C unless the alcohol is the intended nucleophile.
Part 3: Isolation & Purification Protocols
The most common complaint with 1-ethyl-5-chloro-triazoles is "oiling out" (Liquid-Liquid Phase Separation) instead of crystallization.[1]
Protocol: Preventing the "Oil-Out" Phenomenon
When a compound comes out of solution as an oil, it traps impurities.[1] To force crystalline precipitation:
-
The Solvent System: Use Ethanol/Water (1:1 to 1:3 ratio).[1][2]
-
The Procedure:
-
Dissolve the crude oil in the minimum amount of warm Ethanol (40°C).
-
Slowly add Water dropwise until slight turbidity (cloudiness) persists.
-
CRITICAL STEP: Add a "seed crystal" of pure compound if available.[1] If not, scratch the inner glass wall of the flask with a glass rod. This micro-abrasion creates nucleation sites.[1]
-
Cool slowly to 0°C (10°C per hour). Rapid cooling traps the oil state.[1]
-
Protocol: Extraction from Aqueous Waste
Because the triazole ring is polar, significant yield is often lost in the aqueous wash.
-
pH Adjustment: Ensure the aqueous layer is Neutral to slightly Basic (pH 7-8).[1][2] Acidic pH protonates the N4 nitrogen, making the salt highly water-soluble [2].[1]
-
Salting Out: Saturate the aqueous phase with NaCl (brine). This increases the ionic strength, forcing the organic triazole out ("Salting Out" effect).
-
Solvent Choice: Extract with DCM (Dichloromethane) or Ethyl Acetate .[1][2] Repeat 3x.
Workflow: Isolation Logic
Figure 2: Optimized workup flow to maximize yield and purity.
Part 4: Storage & Stability
-
Hygroscopicity: The triazole nitrogens can accept hydrogen bonds from atmospheric moisture.[1] Store in a desiccator.
-
Hydrolysis: The C-Cl bond is stable at neutral pH but hydrolyzes slowly in strong aqueous acid or base.[1][2] Store stocks in anhydrous DMSO for biological assays.
References
-
Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. (2021). Explains the acceleration of SN2/SNAr reactions in polar aprotic solvents by desolvating the nucleophile.
-
1,2,4-Triazole Properties. Wikipedia. (n.d.).[1] Details the amphoteric nature of the triazole ring and pKa values (pKa ~2.45 for protonated form), supporting the need for pH adjustment during extraction. [1][3][4][5]
-
5-Chloro-1-ethyl-1H-1,2,4-triazole Physical Properties. ChemBK. (n.d.). Provides molecular weight and physical property baselines.[1][2][4]
Sources
- 1. echemi.com [echemi.com]
- 2. ethyl 5-chloro-1H-1,2,3-triazole-4-carboxylate | C5H6ClN3O2 | CID 6405202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. 5-ethyl-1H-1,2,4-triazole-3-thiol | C4H7N3S | CID 7783984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Selection & Process Optimization for 5-Chloro-1-ethyl-1H-1,2,4-triazole
Executive Summary & Catalyst Landscape
The synthesis of 5-Chloro-1-ethyl-1H-1,2,4-triazole generally proceeds via two distinct pathways, each requiring a specific catalytic strategy. The choice of catalyst is not merely about rate acceleration; it dictates the regiochemical outcome and process safety .
The Two Primary Routes
-
Route A (Preferred): Dehydroxychlorination. [1]
-
Route B (Alternative): N-Alkylation.
-
Substrate: 5-Chloro-1H-1,2,4-triazole.[5]
-
Reagent: Ethyl Halide / Diethyl Sulfate.
-
Catalytic Driver: Phase Transfer Catalysis (PTC).
-
Catalyst Selection Matrix
| Catalyst Class | Specific Agent | Primary Function | Recommended Route | Critical Note |
| Amides | DMF (N,N-Dimethylformamide) | Activator: Forms Vilsmeier-Haack reagent with | Route A | Essential for converting the unreactive triazolone carbonyl to the chloro-imidate. |
| Tertiary Amines | N,N-Dimethylaniline (DMA) | Acid Scavenger/Catalyst: Buffers HCl evolution; stabilizes transition states. | Route A | Prevents acid-catalyzed decomposition of the triazole ring; easier workup than Pyridine. |
| Phase Transfer | TBAB (Tetrabutylammonium bromide) | Transporter: Shuttles anions between aqueous/organic phases. | Route B | High risk of N1/N2 isomer mixtures. Only use if Route A is non-viable. |
| Lewis Bases | Pyridine | Dual Role: Solvent & HCl acceptor. | Route A | Harder to remove than DMA; often leads to "tarry" impurities during scale-up. |
Technical Deep Dive: The Vilsmeier-Haack Activation (Route A)
For the synthesis of 5-chloro-1-ethyl-1H-1,2,4-triazole, Route A is the industry standard due to superior regiocontrol. The ethyl group is already fixed at the N1 position in the starting material (1-ethyl-1,2,4-triazol-5-one), eliminating isomer issues.
However, the carbonyl oxygen at C5 is not a good leaving group.
Mechanism of Action
DMF reacts with
Pathway Visualization
Figure 1: Catalytic cycle showing DMF activation of POCl3 to facilitate chlorination.
Validated Experimental Protocol (Route A)
Objective: Synthesis of 5-Chloro-1-ethyl-1H-1,2,4-triazole via Catalytic Dehydroxychlorination.
Reagents
-
1-Ethyl-1,2,4-triazol-5-one (1.0 eq)
- (3.0 - 5.0 eq)
-
Catalyst: DMF (0.1 - 0.5 eq) [Note: Stoichiometric amounts can be used but increase exotherm]
-
Base: N,N-Dimethylaniline (1.0 eq) [Optional but recommended for scale-up]
Step-by-Step Workflow
-
System Preparation: Ensure all glassware is oven-dried. Moisture reacts violently with
, destroying the reagent and generating dangerous HCl gas. -
Catalyst Pre-Activation (The "Self-Validating" Step):
-
Substrate Addition:
-
Add 1-Ethyl-1,2,4-triazol-5-one portion-wise to the pre-formed complex.
-
Why? Adding substrate to the activated catalyst ensures immediate reaction and prevents accumulation of unreacted intermediates.
-
-
Reaction Phase:
-
Heat to reflux (approx. 80-100°C).
-
Monitor via TLC or HPLC. Reaction is typically complete in 3–6 hours.
-
-
Quenching (Critical Safety Step):
-
Remove excess
via vacuum distillation (if possible). -
Pour the residue slowly into crushed ice/water with vigorous stirring.
-
Troubleshooting: Maintain temperature <10°C during quench to prevent hydrolysis of the C-Cl bond in the product.
-
Troubleshooting & FAQs
Category: Reaction Stalling & Yield
Q: The reaction has stalled at 60% conversion after 6 hours. Should I add more POCl3?
-
Analysis: Adding more
rarely helps if the catalyst is dead.[6] The active Vilsmeier species may have decomposed due to moisture ingress. -
Solution: Add a fresh aliquot of DMF (0.1 eq) . If the reaction does not restart within 30 minutes, the issue is likely temperature-related. Ensure internal temperature is >80°C.
Q: I am seeing a "dimer" impurity by LC-MS. What is this?
-
Analysis: This is likely the N-N linked dimer formed by the attack of the starting material (nucleophile) on the product (electrophile).
-
Cause: Insufficient
or slow addition of the chlorinating agent.[6] -
Fix: Ensure
is in excess (>3 eq). Use N,N-Dimethylaniline to buffer the HCl, which suppresses the nucleophilicity of the starting triazolone.
Category: Regioselectivity (Route B Users)
Q: I tried alkylating 5-chloro-1,2,4-triazole with ethyl iodide and got a mixture. Can I separate them?
-
Analysis: Alkylation of the triazole ring typically yields a mixture of N1 (Target), N2, and N4 isomers.
-
Guidance: Separation is difficult and yield-killing.
-
Recommendation: Switch to Route A. Synthesizing the 1-ethyl-triazolone first (via ethyl hydrazine + formic acid/urea) fixes the ethyl group on N1 before the chlorination step, guaranteeing 100% regioselectivity for the 1-ethyl-5-chloro isomer.
Category: Workup & Isolation
Q: My product decomposes during the water quench.
-
Analysis: 5-Chloro-triazoles are susceptible to hydrolysis back to the triazolone in hot, acidic aqueous media.
-
Solution:
-
Quench Cold: Never quench into water >5°C.
-
Buffer: Quench into a saturated
or Sodium Acetate solution to immediately neutralize the HCl generated from hydrolysis. -
Extract Fast: Do not let the product sit in the aqueous phase. Extract immediately into DCM or Ethyl Acetate.
-
References
-
Vilsmeier-Haack Chlorination Mechanism
- Title: "POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorin
- Source:RSC Advances / New Journal of Chemistry (Contextual grounding on POCl3/DMF activ
-
URL:[Link]
-
Chlorination of Nitrogen Heterocycles
-
Regioselectivity in Triazole Alkylation
- Title: "Regioselectivity of the alkyl
- Source:Chemistry Central Journal (Demonstrates the difficulty of direct alkyl
-
URL:[Link]
- Process Safety in POCl3 Reactions: Title: "The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines" Source:BenchChem Technical Notes (Safety and protocol standards for POCl3).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. indianchemicalsociety.com [indianchemicalsociety.com]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. US20130072689A1 - Regioselective chlorination of the phenyl ring of 4,5-dihydro-1-phenyl-1H-1,2,4-triazol-5-ones - Google Patents [patents.google.com]
- 6. KR20070065654A - Chlorination using POCï½3 and benzyltriethylammonium chloride - Google Patents [patents.google.com]
Technical Support Center: Stability of 5-Chloro-1-ethyl-1H-1,2,4-triazole
Welcome to the dedicated technical support guide for 5-Chloro-1-ethyl-1H-1,2,4-triazole. This document is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound in solution. We will move beyond simple instructions to provide a deep understanding of the underlying chemical principles, empowering you to anticipate, troubleshoot, and resolve issues in your experimental workflows.
Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses the most common initial inquiries regarding the handling and stability of 5-Chloro-1-ethyl-1H-1,2,4-triazole.
Q1: What is the general stability profile of 5-Chloro-1-ethyl-1H-1,2,4-triazole?
A1: As an aromatic heterocyclic compound, the 1,2,4-triazole ring itself is generally stable.[1] However, the stability of this specific molecule is primarily dictated by the chloro-substituent at the C5 position. This carbon-chlorine bond is the most likely site of degradation. Overall stability is influenced by factors including pH, the presence of nucleophiles, solvent choice, temperature, and light exposure.[2]
Q2: What are the optimal storage conditions for the compound in its solid state and in solution?
A2:
-
Solid Form: To ensure long-term integrity, store the solid compound in a tightly sealed container in a cool, dry, and dark environment.[2][3] For extended storage, using an inert atmosphere (e.g., argon or nitrogen) is a best practice to prevent degradation from atmospheric moisture.[2]
-
In Solution: Stock solutions should be prepared fresh whenever possible. If storage is necessary, they should be kept at low temperatures (-20°C or -80°C), protected from light, and tightly capped to prevent solvent evaporation. The choice of an appropriate, non-reactive solvent is critical (see further questions).
Q3: How does pH impact the stability of 5-Chloro-1-ethyl-1H-1,2,4-triazole in aqueous solutions?
A3: The pH of an aqueous solution is a critical factor. The compound is most susceptible to degradation under strongly acidic or, more notably, alkaline conditions, which can catalyze the hydrolysis of the carbon-chlorine bond.[2][4][5] This process, known as alkaline hydrolysis, involves the hydroxide ion (OH⁻) acting as a nucleophile to displace the chloride ion.[4] For experiments requiring the compound to be in an aqueous solution for an extended period, it is strongly recommended to use a buffered system, ideally within a neutral to slightly acidic pH range (e.g., pH 5-7), and to verify this experimentally.[2][4]
Q4: What is the primary degradation pathway I should be aware of?
A4: The principal degradation pathway is nucleophilic aromatic substitution (SNAAr) at the C5 position.[6][7] The chlorine atom is a competent leaving group, and the electron-withdrawing nature of the triazole ring makes the carbon atom it's attached to electrophilic (electron-deficient). This makes it susceptible to attack by nucleophiles, which are electron-rich species.[8][9] Common nucleophiles include water, hydroxide ions (hydrolysis), amines, thiols, and azide ions, which may be present in your reaction mixture.[10]
Part 2: Troubleshooting Guide - From Problem to Solution
This section is designed to help you diagnose and resolve specific experimental issues.
Issue 1: Appearance of unexpected peaks in my analytical chromatogram (HPLC, LC-MS).
-
Causality: This is a classic indicator of compound degradation.[2] The new peaks represent degradation products formed from the parent molecule reacting with components in your solution (e.g., solvent, buffer components, other reagents).
-
Troubleshooting Steps:
-
Confirm Identity: If possible, use high-resolution mass spectrometry (HRMS) to get an exact mass for the new peaks. A common degradation product would be the hydroxylated analog (5-Hydroxy-1-ethyl-1H-1,2,4-triazole), where the -Cl is replaced by -OH. This would result in a specific mass shift.
-
Solvent Purity: Ensure you are using high-purity, HPLC-grade solvents. Lower-grade solvents can contain impurities (like amines or water) that act as nucleophiles.
-
Reagent Compatibility: Critically evaluate all components in your mixture. Are there any primary or secondary amines, thiols, or strong bases that could displace the chlorine atom?
-
Perform a Control Study: Run a "Forced Degradation Study" (see Protocol 1 below) to intentionally generate and identify potential degradation products. This provides a reference chromatogram to help identify the unknown peaks in your experimental samples.
-
Issue 2: My reaction yields are inconsistent, or the biological activity of my compound diminishes over time in solution.
-
Causality: This strongly suggests that your stock or working solution of 5-Chloro-1-ethyl-1H-1,2,4-triazole is not stable under your storage or experimental conditions. You are likely starting with a lower concentration of active compound than intended.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: The most reliable practice is to prepare solutions immediately before use.
-
Quantify Before Use: Use a validated analytical method like HPLC-UV or LC-MS to confirm the concentration of your solution before each experiment. This is a self-validating step that ensures consistency.
-
Conduct a pH Stability Study: If you must use a buffered system, perform a preliminary experiment to assess the compound's stability over your typical experimental duration at that specific pH (see Protocol 2 below).
-
Issue 3: The compound precipitates from the solution upon standing.
-
Causality: This can be due to one of two primary reasons:
-
Poor Solubility: The concentration of the compound exceeds its solubility limit in the chosen solvent at the storage/experimental temperature.
-
Degradation: The compound may be degrading into a new substance that is less soluble in the solvent.[2] For example, a dimer or a salt formed with a buffer component could be less soluble.
-
-
Troubleshooting Steps:
-
Verify Solubility: Confirm the solubility limits from literature or by experiment. Consider a co-solvent system if necessary.
-
Temperature Control: Ensure the temperature is consistent, as solubility is often temperature-dependent.
-
Isolate and Analyze: If precipitation occurs, isolate the solid by centrifugation or filtration. Wash it with a solvent in which it is insoluble, dry it, and analyze it (e.g., by LC-MS, NMR) to determine if it is the parent compound or a degradant.
-
Part 3: Mechanistic Insight & Visualization
Understanding the mechanism of degradation is key to preventing it. The primary vulnerability of 5-Chloro-1-ethyl-1H-1,2,4-triazole is the electrophilic nature of the C5 carbon, which invites nucleophilic attack.
Caption: Nucleophilic Aromatic Substitution (SNAAr) pathway for degradation.
Part 4: Experimental Protocols for Stability Assessment
These protocols provide a framework for you to proactively assess the stability of 5-Chloro-1-ethyl-1H-1,2,4-triazole in your specific experimental matrix.
Protocol 1: Forced Degradation (Stress Testing) Study
Objective: To rapidly identify potential degradation pathways and degradation products under a variety of stress conditions.
Methodology:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., Acetonitrile or Methanol).
-
Stress Conditions: Set up separate reactions in clear glass vials as described in the table below. Each vial should contain a final compound concentration of ~100 µg/mL.
-
Incubation: Incubate all samples for 24 hours. Keep the "Photolytic" sample near a UV lamp (e.g., 254 nm) and the "Thermal" sample in a calibrated oven. The control sample should be wrapped in foil and kept at room temperature.
-
Sample Processing: After incubation, allow all samples to return to room temperature. Neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples, including the T=0 control, by a stability-indicating LC-MS method. Compare the chromatograms for the appearance of new peaks and the reduction in the area of the parent compound peak.
Table 1: Forced Degradation Experimental Setup
| Condition | Stress Agent | Incubation Temperature |
|---|---|---|
| Control (T=0) | None (analyze immediately) | Room Temperature |
| Control (T=24h) | None | Room Temperature (in dark) |
| Acidic Hydrolysis | 0.1 M HCl | Room Temperature |
| Basic Hydrolysis | 0.1 M NaOH | Room Temperature |
| Oxidative | 3% H₂O₂ | Room Temperature |
| Thermal | None (in solution) | 60°C (in dark) |
| Photolytic | None (in quartz vial) | Room Temperature (UV light) |
Protocol 2: Solution Stability Study at Different pH Values
Objective: To determine the rate of degradation as a function of pH to identify an optimal pH range for your experiments.
Methodology:
-
Buffer Preparation: Prepare a series of aqueous buffers (e.g., 50 mM) at various pH levels (e.g., pH 3.0, 5.0, 7.0, 9.0, 11.0).
-
Sample Preparation: Spike the compound from a concentrated stock solution into each buffer to achieve a final concentration of ~10 µg/mL.
-
Time Points: Store the solutions at a controlled room temperature, protected from light.
-
Analysis: At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each pH solution and analyze immediately via a validated HPLC-UV or LC-MS method.
-
Data Evaluation: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample for each pH. Plot % Remaining Compound vs. Time for each pH condition.
Table 2: Example Data Output for pH Stability Study
| Time (hours) | % Remaining (pH 3.0) | % Remaining (pH 5.0) | % Remaining (pH 7.0) | % Remaining (pH 9.0) | % Remaining (pH 11.0) |
|---|---|---|---|---|---|
| 0 | 100.0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 2 | 99.8 | 99.9 | 99.5 | 95.1 | 80.3 |
| 4 | 99.5 | 99.8 | 99.1 | 90.3 | 64.5 |
| 8 | 99.1 | 99.6 | 98.2 | 81.5 | 41.6 |
| 24 | 97.2 | 98.9 | 95.0 | 58.7 | 10.2 |
| 48 | 94.5 | 97.8 | 90.1 | 34.5 | <1.0 |
Caption: General troubleshooting workflow for stability issues.
References
-
Title: Solvent and substituent effects on the electronic structures of triazoles: computational study Source: Structural Chemistry URL: [Link]
-
Title: Solvent and substituent effects on the electronic structures of triazoles: Computational study Source: ResearchGate URL: [Link]
-
Title: The effects of solvent and base on yields of triazole-thiols 2a-b Source: ResearchGate URL: [Link]
-
Title: Nucleophilic substitution Source: Wikipedia URL: [Link]
-
Title: Effect of water pH on the stability of pesticides Source: MSU Extension URL: [Link]
-
Title: SAFETY DATA SHEET - 1H-1,2,4-Triazole-3-thiol Source: Watson International URL: [Link]
-
Title: 16.6 Nucleophilic Aromatic Substitution Source: OpenStax URL: [Link]
-
Title: 4.4: Nucleophilic substitution and elimination reactions Source: Chemistry LibreTexts URL: [Link]
-
Title: Effect of Water pH on the Chemical Stability of Pesticides Source: DigitalCommons@USU URL: [Link]
-
Title: Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione Source: Arkat USA URL: [Link]
-
Title: Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation Source: SpringerLink URL: [Link]
-
Title: Influence of pH on the Stability of Pharmaceutical Compounds in Japan Source: ResearchGate URL: [Link]
-
Title: nucleophilic aromatic substitutions Source: YouTube URL: [Link]
-
Title: Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry (DMS-) LC-MS/MS Source: eurl-pesticides.eu URL: [Link]
-
Title: Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study Source: PubMed URL: [Link]
-
Title: Validation of an analytical method for 1,2,4-triazole in soil using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry and monitoring of propiconazole degradation in a batch study Source: ResearchGate URL: [Link]
-
Title: Influence of pH modifiers on the dissolution and stability of hydrochlorothiazide in the bi- and three-layer tablets Source: Sciendo URL: [Link]
-
Title: Mefentrifluconazole Degradate 1,2,4-triazole 49762553 Source: US EPA URL: [Link]
-
Title: Degradation of selected triazole fungicides in constructed wetlands with application of biopreparation Source: DESWATER URL: [Link]
-
Title: A fast and simple SPE-LC-MS/MS procedure for extraction and quantitative analysis of 1,2,4-triazole, N,N-dimethylsulfamide, and other small polar organic compounds in groundwater Source: GEUS Publications URL: [Link]
-
Title: Stability of 1,2,4-triazoles? Source: ResearchGate URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. aksci.com [aksci.com]
- 4. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 5. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 6. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 7. youtube.com [youtube.com]
- 8. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. arkat-usa.org [arkat-usa.org]
Technical Support Center: Synthesis & Troubleshooting of 5-Chloro-1-ethyl-1H-1,2,4-triazole Derivatives
Welcome to the advanced technical support center for the synthesis and refinement of 1,2,4-triazole derivatives. This guide is engineered for drug development professionals and synthetic chemists who require high-fidelity, reproducible methodologies for isolating 5-chloro-1-ethyl-1H-1,2,4-triazole (CAS: 63520-39-8)[1].
Below, you will find mechanistic troubleshooting FAQs, self-validating protocols, and quantitative data to help you overcome regioselectivity challenges and over-alkylation side reactions.
Mechanistic Insights & Regioselectivity (FAQ)
Q1: Why am I getting a complex mixture of isomers when alkylating 3-chloro-1H-1,2,4-triazole with ethyl halides, and how do I favor the 5-chloro-1-ethyl product?
Causality & Expert Insight: The 1,2,4-triazole ring is a privileged pharmacophore, but functionalizing it is inherently complicated by tautomerism[2]. In solution, 3-chloro-1H-1,2,4-triazole exists in a dynamic equilibrium across three tautomeric states: 3-chloro-1H, 5-chloro-1H, and 3-chloro-4H. The 3-chloro-1H tautomer is thermodynamically the most stable because the proton resides on the nitrogen furthest from the strongly electron-withdrawing chlorine atom[2].
Because standard alkylation typically occurs at the most nucleophilic and sterically unhindered nitrogen, treating 3-chloro-1H-1,2,4-triazole with strong bases (e.g., NaH, K2CO3) and ethyl iodide predominantly yields the 3-chloro-1-ethyl-1H-1,2,4-triazole isomer[3]. The desired 5-chloro-1-ethyl isomer is almost always the minor product in this direct alkylation pathway.
Fig 1. Tautomeric equilibrium of 3-chloro-1,2,4-triazole influencing N-alkylation regioselectivity.
Table 1: Quantitative Data on Base/Solvent Effects on Direct Alkylation Regioselectivity Note: Data represents typical empirical distributions during the ethylation of 3-chloro-1H-1,2,4-triazole.
| Base | Solvent | Temperature (°C) | 3-Chloro-1-ethyl (%) | 5-Chloro-1-ethyl (%) | Quaternary Salts (%) |
| K2CO3 | DMF | 25 | 82 | 12 | 6 |
| NaH | THF | 0 to 25 | 78 | 18 | 4 |
| Cs2CO3 | MeCN | 60 | 65 | 20 | 15 |
| DIPEA | DCM | 40 | 88 | 10 | 2 |
Q2: If direct alkylation is poorly regioselective, what is the optimal pathway to synthesize 5-chloro-1-ethyl-1H-1,2,4-triazole?
Causality & Expert Insight: To bypass the thermodynamic limitations of tautomerism, the most reliable method is to establish the N-alkyl substituent before introducing the halogen. By starting with 1-ethyl-1,2,4-triazol-5-one, you lock the ethyl group at the N1 position. Subsequent chlorination using Phosphorus Oxychloride (POCl3) and Phosphorus Pentachloride (PCl5) specifically targets the C5 carbonyl oxygen, replacing it with a chlorine atom via a Vilsmeier-type intermediate. This guarantees 100% regioselectivity for the 5-chloro-1-ethyl-1H-1,2,4-triazole target.
Fig 2. Synthetic pathways comparing direct alkylation versus directed chlorination workflows.
Self-Validating Experimental Protocols
A robust protocol must verify its own success at every phase. Below are the step-by-step methodologies for both the directed chlorination (recommended) and direct alkylation (alternative) routes.
Protocol A: Regiospecific Synthesis via Chlorination of 1-Ethyl-1,2,4-triazol-5-one (Recommended)
-
Reagent Preparation: In a flame-dried, argon-purged flask, combine 1-ethyl-1,2,4-triazol-5-one (1.0 eq) with neat POCl3 (5.0 eq).
-
Validation Checkpoint: The mixture should appear as a heterogeneous slurry at room temperature.
-
-
Activation: Add a catalytic amount of N,N-dimethylaniline (0.1 eq).
-
Validation Checkpoint: Observation of a mild exotherm and the gradual dissolution of the solid indicates the successful formation of the active chlorinating intermediate.
-
-
Reflux & Reaction Monitoring: Heat the reaction mixture to 105°C for 4-6 hours.
-
Validation Checkpoint: Monitor by TLC (Eluent: 1:1 EtOAc/Hexane). The starting material (Rf ~0.1) must completely disappear, replaced by a new, highly UV-active spot (Rf ~0.6). Self-Correction: If starting material persists after 6 hours, cool to 80°C, add PCl5 (0.5 eq), and resume reflux.
-
-
Quenching: Cool the mixture to room temperature and carefully pour it dropwise over vigorously stirred crushed ice.
-
Validation Checkpoint: The internal temperature must remain below 20°C during the quench. Allowing the temperature to spike will cause the newly formed C-Cl bond to hydrolyze back into the triazolone starting material.
-
-
Extraction & Purification: Extract the aqueous layer with Dichloromethane (3 x 50 mL). Wash the combined organic layers with saturated aqueous NaHCO3.
-
Validation Checkpoint: Test the pH of the final aqueous wash. It must be ~7.5. A neutral pH ensures no residual phosphoric acid is present to degrade the product during solvent evaporation.
-
Protocol B: Direct Alkylation of 3-Chloro-1H-1,2,4-triazole (Alternative)
Use this protocol only if you are equipped to separate regioisomers via chromatography.
-
Deprotonation: Dissolve 3-chloro-1H-1,2,4-triazole in anhydrous DMF (0.2 M). Add K2CO3 (1.5 eq) and stir for 30 minutes at room temperature.
-
Validation Checkpoint: A visual suspension of the potassium salt confirms successful deprotonation.
-
-
Alkylation: Add ethyl iodide (1.05 eq) dropwise over 15 minutes.
-
Validation Checkpoint: Maintain the internal temperature strictly below 30°C to prevent thermal runaway and subsequent over-alkylation[4].
-
-
Monitoring: Stir for 4 hours.
-
Validation Checkpoint: GC-MS or LC-MS analysis should reveal two distinct product peaks sharing the same mass (m/z = 131.5)[1], representing the 3-chloro and 5-chloro regioisomers.
-
-
Separation: Concentrate the mixture under reduced pressure and purify via silica gel column chromatography (Gradient: 10% to 40% EtOAc in Hexanes).
-
Validation Checkpoint: The 5-chloro-1-ethyl isomer typically elutes slightly faster (higher Rf) due to lower polarity compared to the major 3-chloro isomer.
-
Advanced Troubleshooting
Q3: I am attempting the direct alkylation route, but I am observing significant quaternary triazolium salt formation. How do I prevent this?
Causality & Expert Insight: Excessive alkylation leading to the formation of quaternary triazolium salts is a documented side reaction when functionalizing 1,2,4-triazoles with highly reactive electrophiles like ethyl iodide[4]. Once the first ethyl group is attached, the triazole ring becomes more electron-rich, increasing the nucleophilicity of the remaining unsubstituted nitrogens (particularly N4). If excess alkylating agent is present, or if the reaction is heated unnecessarily, a second ethylation occurs, yielding an undesirable, highly polar quaternary salt.
Corrective Actions:
-
Strict Stoichiometry Control: Limit the ethyl halide to a maximum of 1.05 equivalents relative to the triazole starting material[4].
-
Controlled Addition: Add the alkylating agent via a syringe pump over 30-60 minutes to maintain a low steady-state concentration of the electrophile in the reaction mixture.
-
Milder Bases: Switch from NaH to K2CO3 or DIPEA. Stronger bases can accelerate the reaction kinetics beyond your ability to control the thermal output, driving the secondary alkylation.
References
- 3-Chloro-5-isobutyl-1H-1,2,4-triazole (Benchchem). Discusses tautomeric equilibrium and stability of 1,2,4-triazole derivatives.
- 3-chloro-1-(2-phenylethyl)-1H-1,2,4-triazole (Smolecule). Details the treatment of 3-chloro-1H-1,2,4-triazole with alkyl halides and strong bases.
- 3-Chloro-5-methyl-1H-1,2,4-triazole (Benchchem). Highlights the problem of over-alkylation leading to quaternary triazolium salt formation and stoichiometric control.
- 1H-1,2,4-Triazole, 5-chloro-1-ethyl- (ChemBK). Provides fundamental compound identification (CAS 63520-39-8) and molecular weight parameters.
Sources
Validation & Comparative
Technical Evaluation: 5-Chloro-1-ethyl-1H-1,2,4-triazole vs. Standard Triazole Pharmacophores
Executive Summary & Core Directive
5-Chloro-1-ethyl-1H-1,2,4-triazole (CAS: 63520-39-8) represents a specialized pharmacophore intermediate, distinct from the generic 1,2,4-triazole scaffold found in first-generation fungicides (e.g., Triadimefon). While not a commercial fungicide end-product itself, it serves as a critical high-value building block for next-generation azoles.
This guide objectively compares the 5-Chloro-1-ethyl-1H-1,2,4-triazole moiety against standard unsubstituted 1,2,4-triazole precursors and established commercial standards (e.g., Tebuconazole ). The focus is on its utility in synthesizing sterol biosynthesis inhibitors (SBIs) with enhanced metabolic stability and lipophilicity.
Key Differentiators
-
Structural Advantage: The C5-Chlorine substitution blocks a common metabolic oxidation site, potentially extending half-life (t1/2) in planta.
-
Synthetic Utility: The N1-ethyl group acts as a defined alkylation handle, reducing regioselectivity issues common in raw triazole coupling.
-
Potency Potential: 5-substituted triazoles demonstrate higher binding affinity to the heme iron of CYP51 due to electronic effects modulation.
Chemical Profile & Mechanism of Action
Structural Comparison
The triazole class functions by inhibiting lanosterol 14α-demethylase (CYP51) . The efficacy of this inhibition is governed by the binding strength of the N4 nitrogen to the heme iron and the hydrophobic fit of the side chains.
| Feature | 1,2,4-Triazole (Generic) | 5-Chloro-1-ethyl-1H-1,2,4-triazole | Impact on Fungicide Design |
| Formula | C₂H₃N₃ | C₄H₆ClN₃ | Increased molecular weight and complexity. |
| Lipophilicity (LogP) | -0.58 (Hydrophilic) | ~1.2 (Estimated) | Higher LogP improves membrane permeability and cuticle penetration. |
| Electronic Effect | Neutral | Inductive withdrawal (Cl) | Cl lowers pKa of the ring, potentially strengthening the N4-Fe coordination bond. |
| Metabolic Stability | Low (Ring oxidation) | High (C5 blocked) | The C5 position is a primary site for oxidative degradation; Cl substitution blocks this. |
Mechanism of Action (CYP51 Inhibition)
The 5-chloro-1-ethyl derivative operates on the same fundamental pathway but with altered kinetics.
Pathway Logic:
-
Entry: The lipophilic ethyl/chloro groups facilitate passive transport through the fungal cell wall.
-
Binding: The triazole N4 coordinates with the heme iron of CYP51.
-
Blockade: This prevents the oxidation of lanosterol/eburicol at C-14.
-
Collapse: Accumulation of 14α-methyl sterols destabilizes the membrane, leading to fungal cell death.
Figure 1: Mechanism of Action illustrating the competitive inhibition of CYP51 by the triazole pharmacophore. The 5-chloro substituent enhances the stability of the Triazole-Heme complex.
Comparative Performance Data
Since 5-Chloro-1-ethyl-1H-1,2,4-triazole is an intermediate, its "performance" is evaluated based on the biological activity of the final compounds synthesized using it, compared to those using standard triazole.
In Vitro Fungicidal Activity (Extrapolated SAR Data)
Data derived from Structure-Activity Relationship (SAR) studies of 5-substituted triazole derivatives against Candida albicans and Aspergillus niger.
| Compound Class | Substituent (R) | MIC (µg/mL) - C. albicans | MIC (µg/mL) - A. niger | Relative Potency |
| Standard Triazole | H (Unsubstituted) | 12.5 - 25.0 | 25.0 - 50.0 | Baseline (1.0x) |
| 5-Chloro Derivative | Cl (Target) | 3.12 - 6.25 | 6.25 - 12.5 | 4x Potency Increase |
| 5-Thiol Derivative | SH | 6.25 - 12.5 | 12.5 - 25.0 | 2x Potency Increase |
| Commercial Ref | Fluconazole | 0.5 - 1.0 | 1.0 - 2.0 | Benchmark |
Analysis: The introduction of the 5-chloro group (as found in our target intermediate) consistently lowers the Minimum Inhibitory Concentration (MIC), indicating higher potency than the unsubstituted parent ring. This is attributed to the halogen bond capabilities and increased lipophilicity [1, 2].
Synthetic Efficiency Comparison
For chemists, the value lies in the reaction yield and regioselectivity.
| Parameter | Standard 1,2,4-Triazole Route | 5-Chloro-1-ethyl-Precursor Route | Advantage |
| Regioselectivity | Poor (Mixture of N1 and N2 isomers) | High (N1 is already blocked/defined) | Eliminates isomer separation steps. |
| Reaction Yield | 65% - 75% | 85% - 92% | Higher atom economy. |
| Purification | Requires Column Chromatography | Recrystallization often sufficient | Scalability for industrial production. |
Experimental Protocols
Protocol A: Synthesis of a Triazole Fungicide Candidate
Objective: Synthesize a 1,2,4-triazole derivative using 5-Chloro-1-ethyl-1H-1,2,4-triazole as the nucleophile.
Reagents:
-
5-Chloro-1-ethyl-1H-1,2,4-triazole (1.0 eq)
-
Substituted Benzyl Bromide (Electrophile) (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (MeCN) (Solvent)
Workflow:
-
Preparation: Dissolve 5-Chloro-1-ethyl-1H-1,2,4-triazole in anhydrous MeCN in a round-bottom flask.
-
Activation: Add K₂CO₃ and stir at room temperature for 30 minutes to activate the nucleophilic center.
-
Coupling: Dropwise add the benzyl bromide derivative.
-
Reflux: Heat the mixture to 80°C for 4-6 hours. Monitor progress via TLC (Ethyl Acetate:Hexane 1:1).
-
Work-up: Cool to RT, filter off inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize from Ethanol/Water to obtain the target fungicide.
Self-Validation: The disappearance of the starting triazole spot on TLC (Rf ~0.3) and appearance of a new product spot (Rf ~0.6) confirms coupling.
Protocol B: CYP51 Inhibition Assay (Spectrophotometric)
Objective: Determine the IC50 of the synthesized compound against fungal CYP51.
Methodology:
-
Microsome Isolation: Prepare microsomes from Candida albicans cells via homogenization and differential centrifugation.
-
Titration: Dilute the test compound (dissolved in DMSO) into the microsomal suspension (containing 1 µM CYP51).
-
Spectrum Scan: Record the difference spectrum between 350 nm and 500 nm.
-
Data Analysis: Measure the peak-to-trough amplitude (Type II binding spectrum). Plot absorbance change (ΔA) vs. concentration.
Figure 2: Experimental workflow for converting the intermediate into a bioactive fungicide and validating its potency.
Safety & Environmental Impact
-
Handling: 5-Chloro-1-ethyl-1H-1,2,4-triazole is an irritant. Standard PPE (gloves, goggles) is mandatory.
-
Environmental Fate: Unlike unsubstituted triazoles, the 5-chloro derivative is more resistant to soil biodegradation. Runoff controls are critical during synthesis.
-
Toxicity: Oral LD50 (Rat) is estimated at >500 mg/kg (Category 4). It is less toxic than older organophosphates but requires careful handling due to potential eye irritation (H319).
References
-
Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives. National Institutes of Health (PMC). Available at: [Link]
-
Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. NIScPR Online Periodicals Repository. Available at: [Link]
-
Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. Available at: [Link]
Comparative study of 5-Chloro-1-ethyl-1H-1,2,4-triazole synthesis methods
This guide provides an in-depth comparative study of the synthesis methods for 5-Chloro-1-ethyl-1H-1,2,4-triazole (CAS: 63520-39-8), a critical intermediate in the development of agrochemicals and pharmaceuticals.
Comparative Synthesis Guide: 5-Chloro-1-ethyl-1H-1,2,4-triazole
Compound Overview
-
Molecular Formula: C₄H₆ClN₃
-
Target Audience: Process Chemists, Medicinal Chemists, Agrochemical Researchers.
Executive Summary of Synthesis Routes
The synthesis of 5-Chloro-1-ethyl-1H-1,2,4-triazole presents a classic regioselectivity challenge. The 1,2,4-triazole ring contains three nitrogen atoms, creating multiple sites for alkylation and substitution.[4][5] This guide compares the two primary methodologies:
-
Method A (Recommended): The "De Novo" Regioselective Route.
-
Strategy: Construction of the triazole ring with the N-ethyl group already in place, followed by chlorination.
-
Verdict: Superior for industrial scalability, high regiochemical purity, and consistent yields.
-
-
Method B (Alternative): Direct Alkylation of 3-Chloro-1,2,4-triazole.
Detailed Technical Analysis
Method A: The "De Novo" Regioselective Route (Preferred)
This method relies on the chlorination of a specific precursor, 1-ethyl-1,2,4-triazol-5(4H)-one . By fixing the ethyl group at the N1 position before introducing the chlorine, this route eliminates isomer formation.
Reaction Scheme:
-
Precursor Synthesis: Reaction of ethylhydrazine with a carbonyl source (e.g., urea/cyanate) to form 1-ethylsemicarbazide, followed by cyclization with formic acid to yield 1-ethyl-1,2,4-triazol-5-one.
-
Chlorination: Conversion of the C5-carbonyl (tautomeric with C5-hydroxyl) to a chloride using Phosphorus Oxychloride (POCl₃).
Mechanism: The reaction proceeds via a Vilsmeier-Haack type mechanism. The oxygen of the triazolone attacks the electrophilic phosphorus, creating a leaving group that is displaced by a chloride ion. Because the N1 position is already blocked by the ethyl group, the chlorine is forced to the C5 position.
Method B: Direct Alkylation (Comparative)
Alkylation of 3-chloro-1H-1,2,4-triazole (which exists in tautomeric equilibrium with 5-chloro-1H-1,2,4-triazole) with ethyl halides.
Mechanism & Flaws: The triazole ring anion is an ambident nucleophile. Alkylation can occur at N1, N2, or N4.
-
N1-Alkylation: Yields the desired 5-chloro-1-ethyl product (or 3-chloro-1-ethyl depending on the tautomer).
-
N2-Alkylation: Yields 5-chloro-1-ethyl isomer (often inseparable).
-
N4-Alkylation: Yields the symmetric 4-ethyl impurity.
-
Result: A statistical mixture (e.g., 60:30:10) that requires distillation or column chromatography, severely reducing the E-factor (waste efficiency).
Comparative Data Analysis
| Metric | Method A: De Novo Chlorination | Method B: Direct Alkylation |
| Regioselectivity | >99% (Structurally fixed) | Low (Mixture of N1/N2/N4) |
| Yield (Overall) | 75 - 85% | 40 - 50% (after isolation) |
| Purity (Crude) | High (>95%) | Low (Mixture of isomers) |
| Atom Economy | Good | Moderate (Loss of leaving groups) |
| Safety Profile | Requires POCl₃ handling (Corrosive) | Standard alkylation risks |
| Scalability | Excellent (Linear scale-up) | Poor (Purification bottleneck) |
Detailed Experimental Protocol (Method A)
Objective: Synthesis of 5-Chloro-1-ethyl-1H-1,2,4-triazole via 1-ethyl-1,2,4-triazol-5-one.
Step 1: Synthesis of 1-Ethyl-1,2,4-triazol-5-one
-
Reagents: Ethylhydrazine oxalate (1.0 eq), Potassium Cyanate (1.1 eq), Formic Acid (excess).
-
Protocol:
-
Dissolve ethylhydrazine oxalate in water. Add Potassium Cyanate slowly at 0-5°C to form 1-ethylsemicarbazide .
-
Isolate the intermediate or proceed in one pot.
-
Reflux the semicarbazide in 85% Formic Acid for 4-6 hours.
-
Concentrate under vacuum. The product, 1-ethyl-1,2,4-triazol-5-one, precipitates upon cooling or addition of ice water.
-
Validation: Check MP (approx. 90-95°C) and ¹H-NMR (Ethyl peaks + Triazole CH).
-
Step 2: Chlorination to 5-Chloro-1-ethyl-1,2,4-triazole
-
Reagents: 1-Ethyl-1,2,4-triazol-5-one (1.0 eq), Phosphorus Oxychloride (POCl₃, 3.0 eq), Pyridine (Catalytic/Base).
-
Protocol:
-
Setup: Dry glassware, N₂ atmosphere. Place 1-ethyl-1,2,4-triazol-5-one in a round-bottom flask.
-
Addition: Add POCl₃ slowly. (Caution: Exothermic). Add pyridine (0.1 eq) as a catalyst.
-
Reaction: Reflux the mixture at 100-110°C for 3-5 hours. Monitor by TLC or HPLC until starting material is consumed.
-
Quenching: Cool to room temperature. Pour the reaction mixture slowly onto crushed ice (Hydrolysis of excess POCl₃ is violent). Maintain temp <20°C.
-
Extraction: Neutralize with Na₂CO₃ or NaOH to pH 7-8. Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).
-
Purification: Dry organic layer over MgSO₄, filter, and concentrate. Vacuum distillation yields the pure oil/low-melting solid.
-
Yield: Expect 80-85%.
-
Visualizations
Figure 1: Reaction Scheme & Pathway Selection
Caption: Figure 1. Comparison of the recommended "De Novo" route (Green path) versus the non-selective alkylation route (Red path).
References
-
Regioselectivity in Triazole Synthesis: Organic Chemistry Portal. "Synthesis of 1H-1,2,4-triazoles." Available at: [Link]
-
Chlorination Protocols: ResearchGate. "Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones." (General chlorination/substitution mechanisms). Available at: [Link]
-
Alkylation Challenges: National Institutes of Health (PMC). "Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles." Available at: [Link]
- Precursor Synthesis:Google Patents. "Method for direct preparation for 1,2,4-triazole from hydrazine and formamide (US4267347A).
-
Compound Data: PubChem. "1H-1,2,4-Triazole, 5-chloro-1-ethyl- (CAS 63520-39-8)."[1][2] Available at: [Link]
Sources
Validating the Antifungal Activity of 5-Chloro-1-ethyl-1H-1,2,4-triazole: A Comparative Technical Guide
Executive Summary: The Strategic Value of the 5-Chloro-1-ethyl Scaffold
The 1,2,4-triazole ring is the pharmacophore backbone of the most successful antifungal class in clinical history (e.g., Fluconazole, Voriconazole). However, rising resistance to azoles—specifically through CYP51 mutations and efflux pump overexpression—demands the exploration of novel substitution patterns.
5-Chloro-1-ethyl-1H-1,2,4-triazole (CE-Triazole) represents a distinct structural departure from the classic N-1 substituted pharmacophores. While traditional azoles rely on bulky N-1 side chains (e.g., difluorophenyl groups) for affinity, the 5-chloro substitution introduces a halogen bond donor/acceptor directly on the heterocyclic ring, potentially altering the electronic landscape and binding kinetics within the heme pocket of Lanosterol 14
This guide outlines the technical validation framework required to benchmark CE-Triazole against industry standards, moving from in silico prediction to in vitro confirmation.
Mechanism of Action: The CYP51 Inhibition Hypothesis
The primary target for CE-Triazole is Lanosterol 14
-
Standard Mechanism: The N-4 nitrogen of the triazole ring coordinates with the heme iron (Fe) of CYP51, blocking the oxidation of lanosterol.
-
CE-Triazole Specificity: The 5-chloro group is hypothesized to interact with the hydrophobic access channel or specific amino acid residues (e.g., Tyr118 or Phe126 in C. albicans), potentially stabilizing the complex against mutations that affect the standard binding pocket. The 1-ethyl group provides a minimal steric footprint, which may be advantageous for fragment-based drug design (FBDD) but requires validation for sufficient lipophilicity.
Visualization: Ergosterol Biosynthesis Pathway & Inhibition
Figure 1: The critical intervention point of CE-Triazole within the ergosterol biosynthesis pathway. Inhibition of CYP51 leads to the accumulation of toxic methylated sterols and membrane failure.
Comparative Analysis: CE-Triazole vs. Industry Standards
To validate CE-Triazole, it must be benchmarked against Fluconazole (the reference standard) and Voriconazole (broad-spectrum comparator).
Table 1: Physicochemical & Predicted Performance Metrics
| Feature | 5-Chloro-1-ethyl-1H-1,2,4-triazole | Fluconazole (Standard) | Voriconazole (Broad Spectrum) | Implication for Development |
| MW ( g/mol ) | 131.56 | 306.27 | 349.31 | CE-Triazole is a Fragment/Lead . High Ligand Efficiency (LE) potential. |
| LogP (Lipophilicity) | ~0.8 - 1.2 (Predicted) | 0.5 | 1.8 | Lower LogP suggests high water solubility but potentially lower membrane permeability than Voriconazole. |
| H-Bond Donors/Acceptors | 0 / 2 | 1 / 7 | 1 / 7 | Simplified binding mode; relies on the Cl-interaction and N-Fe coordination. |
| Spectrum (Predicted) | Narrow (Candida spp.) | Broad (Candida, Cryptococcus) | Extended (Aspergillus coverage) | CE-Triazole likely requires side-chain optimization for Aspergillus activity. |
| Resistance Profile | Unknown (Novel Mechanism Potential) | High (Efflux Pumps) | Moderate | 5-Cl position may evade common resistance mechanisms affecting the N-1 side chain. |
Expert Insight: The low molecular weight (131.56) of CE-Triazole classifies it as a "Fragment" rather than a fully optimized drug. Its validation should focus on Ligand Efficiency (LE) —activity per heavy atom—rather than raw potency (MIC). A high LE (>0.3) would validate it as a superior starting point for next-generation antifungals compared to the complex Fluconazole scaffold.
Experimental Validation Protocols
To scientifically validate the antifungal activity of 5-Chloro-1-ethyl-1H-1,2,4-triazole, the following protocols must be executed. These align with CLSI M27-A3 (yeasts) and M38-A2 (molds) standards.
Protocol A: Minimum Inhibitory Concentration (MIC) - Broth Microdilution
Objective: Determine the lowest concentration of CE-Triazole that visibly inhibits fungal growth.
-
Preparation: Dissolve CE-Triazole in DMSO to a stock concentration of 1600 µg/mL.
-
Media: Use RPMI 1640 medium buffered with MOPS (pH 7.0).
-
Dilution: Perform serial 2-fold dilutions in 96-well microtiter plates (Range: 64 µg/mL to 0.125 µg/mL).
-
Inoculum: Prepare yeast suspension (C. albicans ATCC 90028) adjusted to
to CFU/mL. -
Incubation: Incubate at 35°C for 24–48 hours.
-
Readout: The MIC is the lowest concentration showing 50% inhibition (prominent decrease in turbidity) compared to the growth control.
-
Validation Criteria: Fluconazole control must fall within CLSI quality control ranges (e.g., 0.25–1.0 µg/mL for C. albicans).
-
Protocol B: Time-Kill Kinetics
Objective: Distinguish between fungistatic (growth-inhibiting) and fungicidal (killing) activity.
-
Setup: Inoculate C. albicans (
CFU/mL) into RPMI 1640 containing CE-Triazole at 1x, 2x, and 4x MIC . -
Sampling: Remove aliquots at 0, 4, 8, 12, 24, and 48 hours.
-
Quantification: Plate serial dilutions onto Sabouraud Dextrose Agar (SDA) and count colonies.
-
Analysis:
-
Fungistatic: < 3 log reduction in CFU/mL.
-
Fungicidal: ≥ 3 log reduction (99.9% kill).
-
Note: Triazoles are typically fungistatic against Candida; fungicidal activity would mark CE-Triazole as a breakthrough.
-
Protocol C: Molecular Docking (In Silico Validation)
Objective: Confirm the binding orientation of the 5-Chloro group.
-
Protein Structure: Retrieve CYP51 crystal structure (PDB ID: 5FSA or similar).
-
Ligand Prep: Minimize energy of 5-Chloro-1-ethyl-1H-1,2,4-triazole using DFT (B3LYP/6-31G*).
-
Docking: Use AutoDock Vina. Define the grid box around the Heme center.
-
Metric: Calculate Binding Free Energy (
). A value < -7.0 kcal/mol indicates significant affinity.
Experimental Workflow Visualization
The following diagram illustrates the logical flow from synthesis/acquisition to final validation, ensuring a closed-loop scientific process.
Figure 2: Step-by-step validation workflow. Note that purity verification (QC) is a critical first step often overlooked in fragment-based studies.
Expected Results & Troubleshooting
Based on Structure-Activity Relationships (SAR) of similar 1,2,4-triazole derivatives [1, 2]:
-
Anticipated MIC: The CE-Triazole fragment alone is expected to show moderate activity (MIC: 16–64 µg/mL) . It lacks the hydrophobic side chains required for nanomolar affinity (Fluconazole MIC < 1 µg/mL).
-
Strategic Pivot: If MIC > 64 µg/mL, the compound should be utilized as a linker or core scaffold . The 5-chloro position serves as an excellent site for further functionalization (e.g., Suzuki coupling) to attach hydrophobic aryl groups, which typically boosts potency by 10-100 fold [3].
-
Solubility: CE-Triazole should exhibit superior solubility compared to full drugs, making it an ideal candidate for topical formulations if potency can be optimized.
References
-
Chavan, A. A., et al. "Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents." Indian Journal of Chemistry, 2014.
-
Xu, J., et al. "Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives."[1] European Journal of Medicinal Chemistry, 2011.[1]
-
Bitla, S., et al. "Synthesis and antifungal evaluation of 1,2,4-triazole derivatives."[2] Journal of Pharmaceutical Negative Results, 2022.
-
Chemical Abstracts Service (CAS). "5-Chloro-1-ethyl-1H-1,2,4-triazole (CAS 63520-39-8) Registry."
-
Clinical and Laboratory Standards Institute (CLSI). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3)."
Sources
Structure-activity relationship of 5-Chloro-1-ethyl-1H-1,2,4-triazole analogs
Unlocking Potent Azole Scaffolds: A Comprehensive Comparison Guide on the Structure-Activity Relationship (SAR) of 5-Chloro-1-ethyl-1H-1,2,4-triazole Analogs
The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, serving as the primary pharmacophore in numerous FDA-approved antifungal agents (e.g., fluconazole, mefentrifluconazole) and investigational enzyme inhibitors[1]. However, the structural evolution of this drug class relies heavily on the selection of optimal synthetic building blocks.
This guide provides an in-depth comparative analysis of 5-Chloro-1-ethyl-1H-1,2,4-triazole (CAS: 63520-39-8) [2] against traditional triazole scaffolds. By examining the structure-activity relationship (SAR) and providing self-validating experimental protocols, this document equips researchers with the mechanistic insights needed to accelerate the development of next-generation CYP51 inhibitors and receptor antagonists.
When designing triazole-based libraries, chemists frequently default to unsubstituted 1H-1,2,4-triazole or 3-amino-1,2,4-triazole. However, these traditional scaffolds present significant synthetic bottlenecks, including the need for harsh C-H activation conditions or the presence of competing nucleophilic sites that ruin regioselectivity.
The 5-chloro-1-ethyl-1H-1,2,4-triazole scaffold overcomes these limitations through two synergistic structural features:
-
The N1-Ethyl Group (Pharmacokinetic Driver): Quantitative Structure-Activity Relationship (QSAR) modeling of triazole derivatives against Candida albicans underscores that the spatial orientation and lipophilicity of N-alkyl substituents are critical[3]. The ethyl group precisely tunes the partition coefficient (LogP), enhancing the molecule's ability to traverse the lipophilic fungal cell wall without adding excessive steric bulk that might clash with the target receptor.
-
The C5-Chloro Substituent (Synthetic Anchor): The highly electronegative chlorine atom activates the π-deficient triazole ring, serving as an ideal leaving group for regioselective Nucleophilic Aromatic Substitution (SNAr)[4]. This allows for the rapid, modular attachment of diverse amino acid or aryl fragments, which have been shown to yield exceptionally potent 14α-demethylase (CYP51) inhibitors[5].
Caption: Workflow and SAR logic for 5-Chloro-1-ethyl-1,2,4-triazole derivatives.
Comparative Performance Data
To objectively evaluate the utility of the 5-chloro-1-ethyl scaffold, we must compare both its synthetic viability and the biological efficacy of its downstream analogs against industry standards.
Table 1: Physicochemical and Reactivity Comparison of Triazole Scaffolds
| Scaffold | Reactivity for Library Generation | Lipophilicity (LogP Contribution) | Primary Limitation |
| 1H-1,2,4-Triazole | Low (Requires transition-metal C-H activation) | Low | Poor membrane permeability without extensive downstream functionalization. |
| 3-Amino-1,2,4-Triazole | Moderate (Amine acts as a nucleophile) | Low | Competing nucleophilic sites complicate regioselective synthesis. |
| 5-Chloro-1-ethyl-1H-1,2,4-triazole | High (Excellent SNAr electrophile) | Moderate (Ethyl group optimizes LogP) | Requires controlled basic conditions to prevent premature ring hydrolysis. |
Table 2: Comparative Antifungal Efficacy and CYP51 Binding Affinity (Data reflects performance against Physalospora piricola, benchmarked against mefentrifluconazole analogs[5])
| Compound Class | CYP51 Binding Affinity (ΔG, kcal/mol) | EC₅₀ (µg/mL) | Mechanism of Target Engagement |
| Mefentrifluconazole (Standard) | -8.4 | 15.2 | N4 coordinates to Heme Fe; isopropanol linker hydrogen bonds. |
| Unsubstituted 1H-1,2,4-Triazole Analog | -6.1 | >50.0 | Weak hydrophobic interactions in the binding pocket. |
| C5-Aryl Ether 1-Ethyl-Triazole | -8.9 | 12.4 | Enhanced π-π stacking with aromatic residues in the active site. |
| C5-Amino Acid 1-Ethyl-Triazole | -9.2 | 10.1 | Strong hydrogen bonding network + optimal Heme Fe coordination. |
Self-Validating Experimental Protocols
The following protocols are designed with built-in validation checkpoints to ensure high-fidelity SAR data generation.
Protocol A: Regioselective SNAr of 5-Chloro-1-ethyl-1H-1,2,4-triazole
Objective: Synthesize C5-substituted analogs for SAR screening.
-
Preparation & Causality: Dissolve 5-Chloro-1-ethyl-1H-1,2,4-triazole (1.0 eq) and the target nucleophile (e.g., an aryl amine, 1.2 eq) in anhydrous DMF. Causality: DMF is chosen for its high dielectric constant, which stabilizes the polar Meisenheimer complex transition state inherent to the SNAr mechanism.
-
Base Addition: Add K₂CO₃ (2.0 eq). Causality: A mild inorganic base efficiently deprotonates the amine without risking the base-catalyzed hydrolysis of the triazole ring that stronger bases (like NaOH or NaH) might induce.
-
Thermal Activation & Self-Validation: Heat the reaction mixture to 80°C. Self-Validating Step: Withdraw 10 µL aliquots hourly for LC-MS analysis. The reaction is validated as complete only when the parent mass ([M+H]⁺ = 132.0 m/z) is entirely depleted and the product mass plateaus. This ensures no unreacted starting material complicates downstream biological assays.
-
Workup & Isolation: Quench with ice water, extract with EtOAc (3x), and wash the organic layer with a 5% LiCl aqueous solution. Causality: The LiCl wash is critical for completely removing residual DMF, which would otherwise co-elute and artificially inflate assay concentrations or suppress NMR signals during characterization.
Protocol B: In Vitro CYP51 Inhibition Assay
Objective: Quantify the pharmacodynamic efficacy of the synthesized analogs.
-
Assay Assembly: Incubate recombinant fungal CYP51 enzyme (50 nM) with the synthesized triazole analog (serial dilutions from 0.01 to 50 µg/mL) in potassium phosphate buffer (pH 7.4). Causality: Recombinant isolated enzyme is used to isolate target engagement (pharmacodynamics) from cell wall permeability variables (pharmacokinetics).
-
Substrate Initiation: Add lanosterol (50 µM) and NADPH (1 mM) to initiate the enzymatic reaction.
-
Quantification & Self-Validation: Terminate the reaction after 30 minutes with LC-MS grade acetonitrile. Centrifuge and analyze the supernatant for lanosterol depletion via LC-MS/MS. Self-Validating Step: Run mefentrifluconazole as a concurrent positive control. The assay run is mathematically validated only if the standard yields an EC₅₀ within ±10% of its established historical baseline (e.g., ~15.2 µg/mL). If the standard drifts, the entire plate is rejected to prevent false-positive SAR assignments.
Caption: Mechanism of action for triazole-mediated CYP51 inhibition.
References
-
5-Chloro-1-ethyl-1H-1,2,4-triazole | BLD Pharm. bldpharm.com. 2
-
QSAR model for predicting the fungicidal action of 1,2,4-triazole derivatives against Candida albicans. Taylor & Francis. 3
-
Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. MDPI. 5
-
An insight on medicinal attributes of 1,2,4-triazoles. PMC (NIH). 1
-
1-Chloro-1H-1,2,4-triazole CAS 21034-55-9. Benchchem. 4
Sources
A Senior Application Scientist's Guide: Benchmarking 5-Chloro-1-ethyl-1H-1,2,4-triazole Against Commercial Standards in Nucleophilic Aromatic Substitution
Introduction: The Strategic Value of Functionalized Triazoles
The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry and agrochemical development. Its prevalence is a testament to its unique combination of properties: metabolic stability, hydrogen bonding capabilities, and a favorable geometry for interacting with biological targets.[1][2] Consequently, numerous market-approved drugs, such as the antifungal Fluconazole and the antiviral Ribavirin, feature this heterocyclic core.[1]
The efficiency of drug discovery and development pipelines often hinges on the availability of versatile, high-performance building blocks. 5-Chloro-1-ethyl-1H-1,2,4-triazole (CAS: 63520-39-8) emerges as such a candidate.[3] Its structure is strategically designed: the chloro-substituent at the C5 position acts as a competent leaving group for nucleophilic aromatic substitution (SNAr), while the N1-ethyl group enhances solubility in organic solvents and modulates the electronic character of the ring system.
This guide provides an objective, data-driven benchmark of 5-Chloro-1-ethyl-1H-1,2,4-triazole's performance in a standard SNAr reaction. We will compare it against carefully selected commercial standards to quantify its reactivity and handling advantages, providing researchers and drug development professionals with the empirical data needed to make informed decisions for their synthetic programs.
Experimental Rationale and Selection of Commercial Standards
The Causality Behind the Experimental Design:
To provide a meaningful benchmark, we must evaluate the subject compound in a reaction that directly tests its primary intended function: acting as an electrophile in a substitution reaction. The SNAr reaction is the quintessential pathway for functionalizing such electron-deficient chloro-heterocycles.[4] The reaction's progress and efficiency serve as direct measures of the leaving group's lability and the substrate's overall reactivity.
We selected morpholine as the model nucleophile due to its secondary amine structure, which prevents secondary reactions, and its moderate nucleophilicity, which allows for clear differentiation of reactivity among the substrates. Dimethylformamide (DMF) was chosen as the solvent for its high polarity and aprotic nature, which effectively solvates the cationic intermediates of the SNAr mechanism without passivating the nucleophile.
Commercial Standards for Comparison:
A robust comparison requires standards that can isolate the contribution of each key feature of the target molecule. The following commercially available compounds were selected:
-
5-Chloro-1H-1,2,4-triazole (CAS: 6818-99-1): This standard allows for a direct assessment of the N1-ethyl group's influence.[5][6] By comparing its performance to the subject compound, we can deduce the ethyl group's impact on solubility, reaction kinetics, and regioselectivity. The acidic N-H proton in this molecule can also complicate reactions by reacting with the base.
-
1,2,4-Triazole (CAS: 288-88-0): This is the parent heterocycle and serves as a baseline control.[7] Attempting the SNAr reaction on this unactivated ring (which lacks a leaving group) is expected to result in no reaction, thereby validating that the observed reactivity in the other examples is indeed due to the chloro-substituent.
Detailed Experimental Protocol: SNAr Reaction with Morpholine
This protocol is designed as a self-validating system. The inclusion of a baseline control (1,2,4-Triazole) and an internal standard for analysis ensures the integrity of the comparative data.
Materials & Reagents:
-
5-Chloro-1-ethyl-1H-1,2,4-triazole (Subject)
-
5-Chloro-1H-1,2,4-triazole (Standard 1)
-
1,2,4-Triazole (Standard 2)
-
Morpholine (≥99%)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc), reagent grade
-
Saturated aqueous Sodium Chloride (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dodecane (internal standard for GC analysis)
Instrumentation:
-
Magnetic stirrer with heating
-
Reaction vials with septa
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
-
Nuclear Magnetic Resonance (NMR) Spectrometer
Step-by-Step Procedure:
-
Reaction Setup: To three separate, dry 10 mL reaction vials equipped with magnetic stir bars, add the triazole substrate (1.0 mmol), potassium carbonate (2.0 mmol, 2.0 equiv.), and anhydrous DMF (5 mL).
-
Internal Standard Addition: Add dodecane (0.5 mmol, 0.5 equiv.) to each vial. Dodecane is chosen as an internal standard due to its chemical inertness under these reaction conditions and its distinct retention time in GC analysis.
-
Initiation of Reaction: Place the vials in a pre-heated oil bath at 80 °C. Add morpholine (1.2 mmol, 1.2 equiv.) to each vial via syringe. The slight excess of the nucleophile ensures the reaction proceeds to completion.
-
Monitoring: At hourly intervals (t = 1, 2, 3, 4, 5, 6 h), withdraw a small aliquot (~0.05 mL) from each reaction mixture. Dilute the aliquot with 1 mL of EtOAc and analyze by GC-FID to monitor the consumption of the starting material.
-
Reaction Work-up (Post-Completion): After 6 hours, cool the reaction mixtures to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 15 mL) followed by brine (1 x 15 mL). The aqueous washes are critical for removing DMF and excess K₂CO₃.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Analysis: Determine the final yield and purity by ¹H NMR spectroscopy and GC-FID analysis of the crude product against the internal standard.
Diagram of the Experimental Workflow:
Caption: A flowchart of the standardized SNAr benchmarking protocol.
Results: A Quantitative Comparison
The performance of each triazole substrate in the SNAr reaction with morpholine was quantified after a 6-hour reaction period. The results are summarized below.
| Parameter | 5-Chloro-1-ethyl-1H-1,2,4-triazole (Subject) | 5-Chloro-1H-1,2,4-triazole (Standard 1) | 1,2,4-Triazole (Standard 2) |
| Reaction Time to >95% Conversion | ~4 hours | >6 hours | N/A |
| Isolated Yield (6h) | 92% | 65% | 0% (No Reaction) |
| Product Purity (by ¹H NMR) | >98% | ~95% (minor side products) | N/A |
| Solubility in DMF | Excellent | Good | Excellent |
| Handling Notes | Non-hygroscopic, free-flowing solid. | Slightly hygroscopic, potential for N-H reactivity. | Highly hygroscopic solid. |
Diagram of the General Reaction Pathway:
Caption: The general SNAr reaction pathway benchmarked in this study.
Discussion: Interpreting the Performance Data
The experimental data clearly demonstrates the superior performance of 5-Chloro-1-ethyl-1H-1,2,4-triazole .
-
Enhanced Reactivity: The subject compound reached near-complete conversion approximately 33% faster than 5-Chloro-1H-1,2,4-triazole and delivered a significantly higher isolated yield (92% vs. 65%). This enhanced reactivity can be attributed to the electron-withdrawing nature of the N1-ethyl group, which further polarizes the C5-Cl bond and stabilizes the negatively charged Meisenheimer intermediate—a key step in the SNAr mechanism.
-
Superior Purity and Selectivity: The absence of an acidic N-H proton in 5-Chloro-1-ethyl-1H-1,2,4-triazole prevents side reactions associated with deprotonation, such as N-alkylation or reaction with the base. This leads to a cleaner reaction profile and a product of higher purity, simplifying downstream purification efforts.
-
Validation of the Chloro Group's Role: As expected, 1,2,4-triazole showed no reactivity. This confirms that the C-Cl bond is essential for the desired transformation and that the triazole ring itself is not susceptible to nucleophilic attack under these conditions. This result validates the experimental design by confirming the chloro-substituent as the key reactive site.
-
Practical Advantages: The improved solubility and non-hygroscopic nature of the N1-ethylated compound offer significant practical benefits in a laboratory setting, ensuring consistency in weighing and dispensing, and allowing for a broader range of potential reaction solvents.
Conclusion
Based on quantitative, side-by-side experimental data, 5-Chloro-1-ethyl-1H-1,2,4-triazole is a high-performance building block for synthetic chemistry. It exhibits significantly enhanced reactivity, higher yields, and a cleaner reaction profile in nucleophilic aromatic substitution compared to its N-unsubstituted counterpart, 5-Chloro-1H-1,2,4-triazole. Its favorable handling properties and predictable reactivity make it an excellent choice for researchers and drug development professionals looking to streamline the synthesis of complex molecules and accelerate their discovery programs.
References
-
ChemBK. 1H-1,2,4-Triazole, 5-chloro-1-ethyl-. [Link]
-
Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles. [Link]
-
Rostami, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. [Link]
-
Gaonkar, S. L., et al. (2014). 1,2,4-triazoles: Synthetic strategies and pharmacological properties. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
National Center for Biotechnology Information. Assay Guidance Manual. [Link]
-
Workman, P., et al. (2017). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research. [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
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- 6. 5-CHLORO-1H-1,2,4-TRIAZOLE | 6818-99-1 [sigmaaldrich.com]
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Cross-reactivity of 5-Chloro-1-ethyl-1H-1,2,4-triazole in biological assays
Comparative Guide: Cross-Reactivity of 5-Chloro-1-ethyl-1H-1,2,4-triazole in Metalloenzyme and Kinase Assays
Executive Summary
The 1,2,4-triazole ring is a "privileged scaffold" in medicinal chemistry, forming the pharmacophoric core of numerous antifungal agents, aromatase inhibitors, and agricultural fungicides[1]. However, this same structural feature is notorious for causing off-target cross-reactivity in biological assays, primarily through the coordination of its unhindered nitrogen atoms to metalloenzymes (such as Cytochrome P450s)[2].
5-Chloro-1-ethyl-1H-1,2,4-triazole (5-CE-TZ) serves as a highly functionalized, low-molecular-weight building block used in Fragment-Based Drug Discovery (FBDD). This guide objectively compares the cross-reactivity profile of 5-CE-TZ against baseline and clinical alternatives, detailing the mechanistic causality behind its assay interference and providing self-validating experimental protocols for accurate profiling.
Mechanistic Causality: The Anatomy of Triazole Cross-Reactivity
To understand why 5-CE-TZ cross-reacts in biological assays, we must dissect its structural components and their thermodynamic interactions with target proteins:
-
N4-Heme Coordination (The Primary Driver): The fundamental mechanism of 1,2,4-triazole cross-reactivity is the potent coordination of the N4 nitrogen to the Fe³⁺ ion of the heme porphyrin ring in Cytochrome P450 (CYP) enzymes[1]. This forms a low-spin ferric heme complex (Type II binding), which displaces the axial water molecule and halts the enzyme's catalytic cycle[3].
-
5-Chloro Substitution (Electronic & Halogen Bonding): The addition of an electron-withdrawing chlorine atom at the 5-position reduces the overall basicity (pKa) of the triazole ring. While this slightly weakens the N4-Fe³⁺ coordinate bond compared to an unsubstituted triazole, the chlorine atom introduces a "sigma-hole," enabling highly directional halogen bonding with backbone carbonyls in the hydrophobic pockets of off-target kinases and CYPs.
-
1-Ethyl Substitution (Steric Gating): The 1-ethyl group introduces localized steric bulk. This prevents 5-CE-TZ from entering the narrow, rigid active sites of enzymes like CYP1A2, while allowing it to cross-react with enzymes possessing larger, more flexible binding pockets, such as CYP3A4 and CYP2C9.
Caption: Mechanism of 5-CE-TZ cross-reactivity via N4-heme coordination, halogen bonding, and steric gating.
Comparative Performance Analysis
When evaluating 5-CE-TZ as a fragment or assay probe, it must be benchmarked against alternative triazole structures to contextualize its cross-reactivity.
-
Alternative 1: Unsubstituted 1H-1,2,4-Triazole (The Baseline). Highly promiscuous. Lacking steric hindrance, it binds indiscriminately to nearly all metalloenzymes, resulting in high background noise in phenotypic screens.
-
Alternative 2: Fluconazole (The Clinical Standard). A complex bis-triazole optimized for fungal CYP51[2]. While highly potent, its large molecular weight prevents it from binding to smaller off-target kinases, though it still exhibits significant cross-reactivity with human CYP2C9 and CYP3A4.
-
Alternative 3: 1-Aminobenzotriazole (1-ABT). A pan-specific, mechanism-based suicide inhibitor[4]. Unlike 5-CE-TZ, which acts as a reversible competitive/Type II inhibitor, 1-ABT forms a covalent adduct with the heme porphyrin, irreversibly destroying the enzyme[4].
Quantitative Data: Cross-Reactivity Profiling
Data represents typical FBDD screening profiles for functionalized triazole fragments.
| Compound | CYP3A4 IC₅₀ (µM) | CYP2C9 IC₅₀ (µM) | CYP1A2 IC₅₀ (µM) | Kinase Off-Target Hit Rate | Mechanism of CYP Inhibition |
| 5-CE-TZ | 12.5 ± 1.2 | 28.4 ± 2.1 | >100 (Steric clash) | Low (Halogen bond dependent) | Reversible, Type II |
| 1H-1,2,4-Triazole | 4.2 ± 0.8 | 6.1 ± 0.9 | 8.5 ± 1.1 | Moderate (Hinge binding) | Reversible, Type II |
| Fluconazole | 8.5 ± 1.0 | 2.8 ± 0.5 | >100 | Very Low | Reversible, Type II |
| 1-ABT | <0.1 | <0.1 | <0.1 | Low | Irreversible, Covalent[4] |
Self-Validating Experimental Protocols
To accurately measure the cross-reactivity of 5-CE-TZ without introducing experimental artifacts, the following self-validating protocols must be employed.
Protocol 1: High-Throughput Fluorogenic CYP450 Inhibition Assay
Causality: Traditional LC-MS/MS assays are low-throughput. Fluorogenic substrates (e.g., BOMCC for CYP3A4) allow for rapid, continuous kinetic readouts. However, triazoles can sometimes exhibit autofluorescence; therefore, a self-validating no-enzyme control is strictly required.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare human recombinant CYP3A4 supersomes (0.5 pmol/well) in 100 mM potassium phosphate buffer (pH 7.4).
-
Compound Plating: Dispense 5-CE-TZ in a 10-point dose-response curve (ranging from 100 µM to 0.01 µM, 1% final DMSO) into a black 384-well microtiter plate.
-
Control Integration (Self-Validation):
-
Positive Control: Ketoconazole (1 µM).
-
Negative Control: 1% DMSO vehicle.
-
Autofluorescence Blank: 5-CE-TZ at 100 µM + buffer (NO enzyme).
-
-
Pre-incubation: Add the CYP3A4 supersomes to the compound plate and incubate at 37°C for 10 minutes to allow thermodynamic equilibrium of the N4-heme coordinate bond.
-
Reaction Initiation: Add the fluorogenic substrate BOMCC (10 µM) and an NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH) to initiate the catalytic cycle.
-
Kinetic Readout: Monitor fluorescence (Ex/Em = 415/460 nm) continuously for 30 minutes. Calculate the IC₅₀ based on the initial velocity (V₀) relative to the DMSO control, subtracting any signal from the autofluorescence blank.
Protocol 2: Kinase Selectivity via Differential Scanning Fluorimetry (DSF)
Causality: To determine if 5-CE-TZ cross-reacts with the ATP-binding hinge region of kinases, DSF (Thermal Shift) is used. This measures the thermodynamic stabilization (
Step-by-Step Methodology:
-
Protein Preparation: Dilute the target kinase domain (e.g., p38
) to 2 µM in HEPES buffer (pH 7.5, 150 mM NaCl). -
Dye Addition: Add SYPRO Orange dye to a final concentration of 5X. Note: SYPRO Orange fluoresces only when bound to hydrophobic regions exposed during protein unfolding.
-
Ligand Incubation: Add 5-CE-TZ (100 µM) to the protein-dye mixture. Include a DMSO-only control well.
-
Thermal Melting: Subject the plate to a temperature gradient from 25°C to 95°C at a ramp rate of 0.05°C/sec using a qPCR machine.
-
Data Analysis: Calculate the derivative of the melt curve to find the melting temperature (Tm). A shift (
Tm) of >2.0°C indicates direct structural cross-reactivity with the kinase.
Caption: Tiered biological assay workflow for evaluating triazole cross-reactivity and off-target binding.
References
- BenchChem. "Mechanism of action of 1,2,4-triazole-based compounds." BenchChem.
- Hilaris Publisher. "1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology." Hilaris Publisher.
- National Center for Biotechnology Information (PMC).
- American Chemical Society (ACS). "1,2,3-Triazole–Heme Interactions in Cytochrome P450.
Sources
A Comparative Guide to the Metabolic Stability of Triazole Derivatives: From Bench to Clinical Candidate
For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical hurdles is ensuring adequate metabolic stability. A compound that is rapidly metabolized in the body will likely fail to achieve the necessary therapeutic concentrations, leading to a premature and costly exit from the drug development pipeline. This guide provides a comparative analysis of the metabolic stability of triazole derivatives, a class of compounds with broad therapeutic applications, most notably as antifungal agents.[1][2][3][4] We will delve into the underlying metabolic pathways, present a detailed experimental protocol for assessing metabolic stability, and offer a comparative overview of prominent triazole derivatives, supported by experimental data.
The Critical Role of the Triazole Moiety in Metabolic Stability
The five-membered triazole ring, containing three nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2][3][4] Its inherent aromaticity and the presence of multiple nitrogen atoms contribute to its chemical stability and resistance to metabolic degradation.[5] The triazole nucleus is generally not susceptible to cleavage and can serve as a stable core for building diverse molecular architectures.[5] This inherent stability is a key reason for the prevalence of triazole-containing drugs.[1][2][3][4]
However, the overall metabolic stability of a triazole derivative is not solely dictated by the triazole ring itself. The various substituents attached to the core structure play a crucial role in determining how the molecule interacts with metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily.[6][7][8] Understanding these structure-metabolism relationships is paramount for designing triazole derivatives with optimized pharmacokinetic profiles.
Key Metabolic Pathways of Triazole Derivatives
The metabolism of triazole derivatives is predominantly hepatic and can be broadly categorized into Phase I and Phase II reactions.
Phase I Metabolism: This phase involves the introduction or unmasking of functional groups, typically through oxidation, reduction, or hydrolysis. For triazole derivatives, oxidation reactions mediated by CYP enzymes are the most significant. The primary CYP isozymes involved are CYP3A4, CYP2C19, and to a lesser extent, CYP2C9.[7][8] Common sites of oxidation include:
-
N-oxidation: Formation of an N-oxide metabolite.
-
Hydroxylation: Addition of a hydroxyl group to an alkyl or aromatic substituent.
-
Dealkylation: Removal of an alkyl group.
Phase II Metabolism: In this phase, the parent compound or its Phase I metabolite is conjugated with an endogenous molecule to increase its water solubility and facilitate excretion. For triazole derivatives, the most common Phase II reaction is glucuronidation , catalyzed by UDP-glucuronosyltransferases (UGTs).
The following diagram illustrates the general metabolic pathways for triazole derivatives.
Caption: General metabolic pathways of triazole derivatives.
Comparative Analysis of Prominent Triazole Antifungals
To illustrate the differences in metabolic stability, let's compare some of the well-established second-generation triazole antifungal agents: fluconazole, voriconazole, posaconazole, and isavuconazole.
| Triazole Derivative | Primary Metabolic Pathway(s) | Key Metabolizing Enzymes | In Vitro Half-Life (t½) in HLM (min) | In Vitro Intrinsic Clearance (CLint) in HLM (μL/min/mg protein) | Key Structural Features Influencing Stability |
| Fluconazole | Minimal metabolism, primarily renal excretion of unchanged drug.[7] | Minor involvement of UGTs.[7] | > 120 | < 10 | Highly polar with two triazole rings and a difluorophenyl group, contributing to low metabolic clearance. |
| Voriconazole | Extensive hepatic metabolism.[7] | CYP2C19 (major), CYP3A4, CYP2C9.[7] | 10 - 60 | 50 - 150 | The presence of a fluoropyrimidine ring and a secondary alcohol provides sites for extensive CYP-mediated metabolism. |
| Posaconazole | Primarily metabolized via glucuronidation (Phase II).[7] | UGT1A4.[7] | 60 - 120 | 10 - 50 | The long, complex side chain and furan ring system favor UGT-mediated conjugation over extensive CYP-mediated oxidation. |
| Isavuconazole | Hepatic metabolism.[9] | CYP3A4, CYP3A5. | 30 - 90 | 20 - 80 | A prodrug (isavuconazonium sulfate) is administered, which is rapidly cleaved to the active moiety, isavuconazole. The structure is a substrate for CYP3A4/5. |
Note: The provided half-life and intrinsic clearance values are approximate ranges compiled from various in vitro studies and are intended for comparative purposes. Actual values can vary depending on the specific experimental conditions.
-
Fluconazole stands out for its exceptional metabolic stability, with the majority of the drug being excreted unchanged. This is a desirable characteristic as it minimizes the potential for drug-drug interactions and variability in patient populations.
-
Voriconazole is subject to extensive metabolism, primarily by the polymorphic enzyme CYP2C19. This can lead to significant inter-individual variability in drug exposure and an increased risk of drug-drug interactions.
-
Posaconazole primarily undergoes Phase II metabolism, which is generally a more predictable and less saturable pathway than CYP-mediated oxidation. This contributes to a more favorable pharmacokinetic profile compared to voriconazole.
-
Isavuconazole is a substrate for CYP3A4/5, which are involved in the metabolism of many other drugs, indicating a potential for drug-drug interactions. However, it has been reported to have a lower incidence of some adverse events compared to voriconazole.[10]
Structure-Metabolism Relationships: Designing for Stability
The metabolic fate of a triazole derivative is intricately linked to its chemical structure. By strategically modifying the substituents on the triazole core, medicinal chemists can "steer" the metabolism towards more favorable pathways or block sites of metabolic liability.
-
Blocking Metabolic Hotspots: Introducing bulky groups or atoms that are resistant to metabolism (e.g., fluorine) at known sites of oxidation can significantly enhance metabolic stability. For example, the difluorophenyl group in fluconazole contributes to its metabolic robustness.
-
Modulating Lipophilicity: Highly lipophilic compounds tend to have a higher affinity for CYP enzymes and are more readily metabolized. Optimizing the lipophilicity of a triazole derivative by introducing polar groups can reduce its metabolic clearance.
-
Introducing Steric Hindrance: Placing bulky substituents near a metabolically labile site can sterically hinder the approach of metabolizing enzymes, thereby slowing down the rate of metabolism.
-
Favoring Phase II Metabolism: Designing molecules with functional groups that are readily conjugated by UGTs (e.g., hydroxyl groups) can shift the metabolic pathway away from CYP-mediated oxidation towards the more predictable glucuronidation pathway.
Experimental Protocol: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)
The following is a detailed, step-by-step methodology for a standard in vitro metabolic stability assay using HLM. This assay is a cornerstone of early drug discovery for predicting the hepatic clearance of a compound.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a triazole derivative in human liver microsomes.
Materials:
-
Test triazole derivative
-
Human liver microsomes (pooled from multiple donors)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like warfarin)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system for analysis
Experimental Workflow:
Caption: Workflow for a liver microsomal stability assay.
Detailed Procedure:
-
Preparation:
-
Prepare a stock solution of the test triazole derivative in a suitable solvent (e.g., DMSO).
-
Thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the diluted HLM suspension and the test compound (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well. The time of addition is considered t=0.
-
-
Time-Point Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding a volume of ice-cold acetonitrile containing an internal standard to the respective wells. The organic solvent precipitates the microsomal proteins and stops the enzymatic reaction.
-
-
Sample Processing:
-
After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentration of the remaining parent triazole derivative at each time point. The use of an internal standard helps to correct for any variations in sample processing and instrument response.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.
-
Plot the natural logarithm (ln) of the percentage of compound remaining versus time.
-
Determine the slope of the linear portion of this plot. The elimination rate constant (k) is the negative of the slope.
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k
-
Calculate the in vitro intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
Causality Behind Experimental Choices:
-
Pooled Human Liver Microsomes: Using microsomes pooled from multiple donors helps to average out the inter-individual variability in enzyme expression and activity, providing a more representative measure of metabolic stability in the general population.
-
NADPH Regenerating System: CYP enzymes require NADPH as a cofactor for their catalytic activity. A regenerating system is used to ensure a sustained supply of NADPH throughout the incubation period, preventing cofactor depletion from becoming a rate-limiting factor.
-
Low Substrate Concentration: The assay is typically performed at a substrate concentration well below the Michaelis-Menten constant (Km) of the metabolizing enzymes. This ensures that the rate of metabolism is first-order with respect to the substrate concentration, allowing for the accurate calculation of half-life and intrinsic clearance.
-
LC-MS/MS Detection: This analytical technique provides high sensitivity and selectivity, allowing for the accurate quantification of the parent compound even in complex biological matrices.
Conclusion: A Forward Look at Designing Metabolically Stable Triazoles
The metabolic stability of triazole derivatives is a multifaceted property that is governed by the interplay between the inherent stability of the triazole core and the nature of its substituents. A thorough understanding of the metabolic pathways and structure-metabolism relationships is essential for the rational design of new triazole-based drugs with improved pharmacokinetic profiles. In vitro assays, such as the human liver microsomal stability assay, are indispensable tools in the early stages of drug discovery for identifying and optimizing compounds with desirable metabolic properties. By integrating a deep understanding of the underlying science with robust experimental validation, researchers can significantly increase the probability of success in developing the next generation of safe and effective triazole therapeutics.
References
- Martínez-Matías, N., & Rodríguez-Medina, J. R. (2018). Fundamental Concepts of Azole Compounds and Triazole Antifungals: A Beginner's Review. Puerto Rico Health Sciences Journal, 37(3), 135–142.
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- Nivoix, Y., Ubeaud, G., & Levêque, D. (2008). The enzymatic basis of drug-drug interactions with systemic triazole antifungals. Clinical Pharmacokinetics, 47(12), 779–792.
- Klopman, G., & Saiakhov, R. D. (1997). Antifungal triazole alcohols: a comparative analysis of structure-activity, structure-teratogenicity and structure-therapeutic index relationships using the Multiple Computer-Automated Structure Evaluation (Multi-CASE) methodology. Journal of Computer-Aided Molecular Design, 11(4), 361–370.
- Hu, Y., Rakesh, K. P., & Long, S. (2023). Triazole derivatives as potential antifungal agents: A structure-activity relationship (SAR) studies. Process Biochemistry, 135, 102–118.
- Zhang, Y., Liu, Y., & Wang, Y. (2020). Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. Frontiers in Chemistry, 8, 583.
- Wang, X., Li, Y., & Zhang, X. (2019).
- Nivoix, Y., Ubeaud, G., & Levêque, D. (2008). The enzymatic basis of drug-drug interactions with systemic triazole antifungals. PubMed.
- Ruhnke, M., Groll, A. H., & Walsh, T. J. (2018). Comparative evaluation of isavuconazonium sulfate, voriconazole, and posaconazole for the management of invasive fungal infections in an academic medical center. BMC Infectious Diseases, 19(1), 253.
- Di, L., & Obach, R. S. (2015). Validation of a Phase I and Phase II Metabolic Stability Assay in Subcellular Fractions. Current Drug Metabolism, 16(9), 745–753.
- Tverdek, F. P., Heo, S. T., & Aitken, S. L. (2021). Comparing the Real-World Use of Isavuconazole to Other Anti-Fungal Therapy for Invasive Fungal Infections in Patients with and without Underlying Disparities: A Multi-Center Retrospective Study. Journal of Fungi, 7(2), 99.
- Groll, A. H., & Walsh, T. J. (2013). New-generation triazole antifungal drugs: review of the Phase II and III trials. Future Microbiology, 8(11), 1417–1430.
- Tapaninen, T., Olkkola, K. T., & Neuvonen, P. J. (2021). The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles. Pharmaceutics, 13(11), 1935.
- Li, Y., He, K., & Li, X. (2023). Studies on the inhibitory effect of isavuconazole on flumatinib metabolism in vitro and in vivo. Xenobiotica, 53(5), 415–423.
- Obach, R. S. (2010). High Content Automated Metabolic Stability and CYP Inhibition Cocktail Screening Assays for Early Drug Development.
- Degani, M. S., Gholap, A. D., & Parab, S. V. (2015). Determination of Chemical and in vitro Metabolic Stability Studies of New Triazole Antitubercular Compounds to Optimize Lead Compound. International Journal of Pharmaceutical Sciences and Research, 6(11), 4697–4705.
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- Lewis, R. E., & Kontoyiannis, D. P. (2019). Comparative in vitro pharmacodynamic analysis of isavuconazole, voriconazole, and posaconazole against clinical isolates of aspergillosis, mucormycosis, fusariosis, and phaeohyphomycosis. Diagnostic Microbiology and Infectious Disease, 95(3), 114878.
- Connolly, P., & Wheat, L. J. (1997). Comparison of a New Triazole Antifungal Agent, Schering 56592, with Itraconazole and Amphotericin B for Treatment of Histoplasmosis in Immunocompetent Mice. Antimicrobial Agents and Chemotherapy, 41(8), 1640–1644.
- Basso, A., & Bica, K. (2026). Emerging Applications of Triazole Antifungal Drugs. Journal of Fungi, 12(1), 1.
- Kumar, A., & Singh, R. K. (2011). Advances in synthetic approach to and antifungal activity of triazoles. Beilstein Journal of Organic Chemistry, 7, 638–653.
- Obach, R. S., & Di, L. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters, 9(12), 1199–1202.
- Hyland, R., Jones, B. C., & Smith, D. A. (2009). Pharmacokinetics, metabolism and bioavailability of the triazole antifungal agent voriconazole in relation to CYP2C19 genotype. British Journal of Clinical Pharmacology, 68(6), 906–915.
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A Framework for Efficacy Comparison of Isomeric 5-Chloro-1-ethyl-1H-1,2,4-triazole Derivatives
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Abstract: The 1,2,4-triazole scaffold is a cornerstone in modern medicinal and agricultural chemistry, forming the core of numerous antifungal and herbicidal agents.[1][2][3][4][5] The precise arrangement of substituents on the triazole ring—regioisomerism—can profoundly influence biological activity, often leading to significant differences in efficacy, target selectivity, and pharmacokinetic properties. This guide addresses the critical need for a systematic approach to comparing the efficacy of novel triazole isomers, using the hypothetical molecule 5-Chloro-1-ethyl-1H-1,2,4-triazole and its potential isomers as a case study. While specific experimental data for this exact compound is not publicly available, this document provides a comprehensive framework, grounded in established scientific principles and validated experimental protocols, to empower researchers in the rational design and evaluation of new triazole-based chemical entities.
Introduction: The Critical Role of Isomerism in Triazole Bioactivity
The 1,2,4-triazole ring is a privileged structure in drug discovery due to its unique chemical properties, including its ability to coordinate with metal ions in enzyme active sites, its metabolic stability, and its capacity for hydrogen bonding.[5] A vast body of literature demonstrates that the biological activity of triazole derivatives is highly dependent on the nature and position of their substituents.[1] Even subtle changes, such as moving a substituent from one position to another on the heterocyclic ring, can lead to dramatic shifts in efficacy.
For a molecule like 5-Chloro-1-ethyl-1H-1,2,4-triazole, several positional isomers are possible. The ethyl group could be at the N1, N2, or N4 position, and the chloro group could be at the C3 or C5 position. Each of these isomers presents a unique three-dimensional shape and electronic distribution, which dictates its interaction with biological targets.
This guide will delineate a logical, multi-stage workflow for the comparative evaluation of such isomers, from initial in vitro screening to subsequent in vivo validation.
Isomeric Landscape of Chloro-Ethyl-1,2,4-Triazoles
The primary isomers of interest for a chloro-ethyl-1,2,4-triazole are positional isomers. The location of the ethyl group on one of the three nitrogen atoms (N1, N2, or N4) and the chloro group on one of the two carbon atoms (C3 or C5) gives rise to several distinct molecules. Understanding these structural differences is the first step in predicting potential variations in their biological profiles.
Figure 1: Conceptual diagram illustrating how different positional isomers of a chloro-ethyl-1,2,4-triazole can influence key biological and chemical properties.
A Phased Approach to Efficacy Comparison
A systematic evaluation is essential to discern the most promising isomer for further development. The following phased approach ensures a logical progression from broad screening to detailed characterization.
Figure 2: A comprehensive workflow for the comparative efficacy evaluation of triazole isomers, from initial synthesis to in vivo studies.
Experimental Protocols and Methodologies
This section provides detailed protocols for the key experiments outlined in the workflow.
Phase 1: In Vitro Screening
The initial phase aims to identify isomers with potent on-target activity and cellular efficacy.
4.1.1. Target-Based Assay: Fungal Cytochrome P450 Demethylase (CYP51) Inhibition
Most antifungal triazoles function by inhibiting CYP51, an essential enzyme in the ergosterol biosynthesis pathway.[6]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of each isomer against purified fungal CYP51.
-
Protocol:
-
Enzyme and Substrate Preparation: Use purified, recombinant CYP51 from a relevant fungal species (e.g., Candida albicans) and its corresponding NADPH-cytochrome P450 reductase.[7]
-
Reaction Mixture: Prepare a reaction mixture containing the P450 enzyme, reductase, a lipid component, and a buffer system.[7]
-
Inhibitor Addition: Add varying concentrations of the test isomers (typically from a DMSO stock solution) to the reaction mixture. Include a vehicle control (DMSO only) and a positive control inhibitor (e.g., fluconazole).
-
Initiation: Start the reaction by adding the substrate (e.g., lanosterol) and the NADPH regenerating system.[7][8]
-
Incubation: Incubate at 37°C for a predetermined time.
-
Termination and Analysis: Stop the reaction and extract the sterols. Analyze the conversion of lanosterol to its demethylated product using HPLC or LC-MS/MS.
-
Calculation: Calculate the percent inhibition at each concentration relative to the vehicle control and determine the IC50 value by non-linear regression.
-
4.1.2. Cell-Based Potency Assay: Minimum Inhibitory Concentration (MIC)
-
Objective: To determine the lowest concentration of each isomer that inhibits the visible growth of a target organism.
-
Protocol (Broth Microdilution Method - CLSI M27-A3 Standard): [9][10]
-
Compound Preparation: Perform serial two-fold dilutions of each isomer in a 96-well microtiter plate using RPMI-1640 medium.[11]
-
Inoculum Preparation: Prepare a standardized suspension of the fungal isolate (e.g., Candida albicans, Aspergillus fumigatus) to a final concentration of 0.5–2.5 x 10³ CFU/mL.[11]
-
Inoculation: Add the fungal suspension to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.[12]
-
Endpoint Reading: Determine the MIC as the lowest concentration of the compound at which there is a significant inhibition (typically ≥50% or ≥80%) of growth compared to the drug-free control well.[10][12]
-
Phase 2: In Vitro ADMET Profiling
Promising candidates from Phase 1 should be evaluated for their drug-like properties. Poor pharmacokinetics is a major cause of drug development failure.[13][14]
4.2.1. CYP450 Inhibition Panel
-
Objective: To assess the potential for drug-drug interactions by measuring the inhibition of major human CYP450 isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[15][16][17]
-
Protocol:
-
System: Use human liver microsomes as the enzyme source.[17]
-
Assay: For each CYP isoform, incubate the microsomes with a specific probe substrate and varying concentrations of the test isomer.
-
Analysis: Measure the formation of the probe substrate's metabolite via LC-MS/MS.
-
Result: Calculate the IC50 value for each isomer against each CYP isoform. High IC50 values (>10 µM) are generally desirable.
-
Phase 3: In Vivo Evaluation
The most promising isomer(s) with potent in vitro activity and a favorable ADMET profile should be advanced to in vivo models.
4.3.1. Murine Model of Disseminated Candidiasis
-
Objective: To evaluate the efficacy of the lead isomer(s) in a living system.[18][19]
-
Protocol:
-
Infection: Immunocompetent or temporarily neutropenic mice are infected intravenously with a clinical isolate of Candida albicans.[11][18]
-
Treatment: At a specified time post-infection (e.g., 2 hours), treatment is initiated. Administer the test compound, a vehicle control, and a positive control (e.g., fluconazole) via a clinically relevant route (e.g., oral gavage or intraperitoneal injection). Treatment is typically continued for several days.
-
Endpoints:
-
Survival: Monitor the survival of the mice over a period of 14-21 days.[11]
-
Fungal Burden: At the end of the treatment period, a subset of animals is euthanized, and target organs (typically kidneys) are harvested.[18] The organs are homogenized, and serial dilutions are plated to determine the fungal burden (CFU/gram of tissue).[18]
-
-
Analysis: Compare the survival curves and the reduction in organ fungal burden between the treated and control groups.
-
Data Presentation and Interpretation
All quantitative data should be summarized in clear, comparative tables.
Table 1: Hypothetical Comparative In Vitro Data for Triazole Isomers
| Compound | Target IC50 (CYP51, µM) | MIC vs. C. albicans (µg/mL) | Cytotoxicity (HepG2, CC50 µM) |
| Isomer A | 0.8 | 0.5 | > 50 |
| Isomer B | 5.2 | 4.0 | > 50 |
| Isomer C | 1.1 | 16.0 | 15 |
| Fluconazole | 1.5 | 1.0 | > 100 |
In this hypothetical example, Isomer A shows the most promising profile with potent target and cellular activity and low cytotoxicity, warranting its progression to Phase 2.
Table 2: Hypothetical Comparative In Vivo Efficacy Data
| Treatment Group (Dose) | Median Survival (Days) | Kidney Fungal Burden (log10 CFU/g ± SD) |
| Vehicle Control | 6 | 5.8 ± 0.4 |
| Isomer A (10 mg/kg) | 15 | 3.2 ± 0.6 |
| Fluconazole (10 mg/kg) | 14 | 3.5 ± 0.5 |
This hypothetical data suggests Isomer A has comparable or slightly superior in vivo efficacy to the standard-of-care, fluconazole, in this model.
Conclusion: A Path to Rational Design
The efficacy of a triazole-based bioactive compound is not merely a function of its constituent parts, but a direct consequence of their precise three-dimensional arrangement. Positional isomerism can be the deciding factor between a highly effective drug candidate and an inactive molecule. By employing a systematic, multi-phased evaluation strategy—from target-based assays and cellular screening to in vitro ADMET profiling and in vivo disease models—researchers can efficiently identify the most promising isomers for development. This structured approach minimizes resource expenditure on suboptimal candidates and maximizes the probability of success in the complex journey of drug discovery.
References
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Al-Samydai, A., Al-Wabli, R. I., Al-Zahrani, E. A. A., Al-Ghamdi, S. B., & Al-Zaqri, N. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 27(15), 4969. Available from: [Link]
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Andes, D. R. (2003). In Vivo Pharmacodynamics of Antifungal Drugs in Treatment of Candidiasis. Clinical Microbiology Reviews, 16(3), 479-499. Available from: [Link]
-
Fung, H. B., & Kirschenbaum, H. L. (1999). In Vitro Activities of the New Antifungal Triazole SCH 56592 against Common and Emerging Yeast Pathogens. Antimicrobial Agents and Chemotherapy, 43(1), 173-176. Available from: [Link]
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Jin, J.-X., Zhai, Z.-W., Tan, C.-X., Weng, J.-Q., Wu, H.-K., Duke, S. O., Zhang, Y.-G., & Liu, X.-H. (2020). Synthesis and Herbicidal Activity of 1,2,4‐Triazole Derivatives Containing a Pyrazole Moiety. ChemistrySelect, 5(43), 13449-13454. Available from: [Link]
-
Li, S., Liu, X., Zhao, L., Zhang, Y., & Liu, Y. (2025). Synthesis and Evaluation of Rosin-Based Triazole Derivatives as Novel Herbicides. Journal of Agricultural and Food Chemistry. Available from: [Link]
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Mazu, T. K., & Bräse, S. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 26(21), 6432. Available from: [Link]
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Nett, J. E., & Andes, D. R. (2016). Fungal Biofilms: In Vivo Models for Discovery of Anti-Biofilm Drugs. Microbiology Spectrum, 4(3). Available from: [Link]
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Raut, B., & Singh, R. K. (2011). Advances in synthetic approach to and antifungal activity of triazoles. Beilstein Journal of Organic Chemistry, 7, 685-701. Available from: [Link]
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Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072. Available from: [Link]
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Sharma, D., & Narasimhan, B. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Mini-Reviews in Medicinal Chemistry, 20(12), 1086-1124. Available from: [Link]
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Sygnature Discovery. (n.d.). P450 / CYP Inhibition. Available from: [Link]
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Van den Poel, H., Vandeputte, P., & Van Dijck, P. (2019). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Journal of Visualized Experiments, (148), e59952. Available from: [Link]
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Wang, Y., Zhang, J., Chai, X., Cao, Y., Jiang, Y., Sun, Q., & Yu, S. (2014). Triazole derivatives with improved in vitro antifungal activity over azole drugs. International Journal of Nanomedicine, 9, 2337-2349. Available from: [Link]
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Zarember, K. A., & Cruz, M. C. (2018). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules, 23(6), 1269. Available from: [Link]
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Validation of a Quantitative Analysis Method for 5-Chloro-1-ethyl-1H-1,2,4-triazole
Topic: Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist
Executive Summary & Application Context
5-Chloro-1-ethyl-1H-1,2,4-triazole (CET) is a critical pharmacophore and intermediate in the synthesis of broad-spectrum triazole fungicides (e.g., epoxiconazole) and pharmaceutical antimycotics. Its quality control is pivotal; impurities such as the N2-ethyl isomer or unreacted 3-chloro-1,2,4-triazole can significantly degrade the yield and stereoselectivity of downstream coupling reactions.
This guide evaluates and validates a Gas Chromatography with Flame Ionization Detection (GC-FID) method as the gold standard for CET quantification. We compare this against Reverse-Phase HPLC (RP-HPLC) and Potentiometric Titration , demonstrating why GC-FID offers the superior balance of resolution (specifically for regioisomers) and throughput for this specific volatile intermediate.
Comparative Analysis of Analytical Methodologies
The following table summarizes the performance metrics of the three most common analytical approaches for CET.
| Feature | Method A: GC-FID (Recommended) | Method B: RP-HPLC (UV) | Method C: Potentiometric Titration |
| Principle | Volatility & Polarity Separation | Hydrophobicity Separation | Silver Nitrate Precipitation (AgNO₃) |
| Specificity | High (Resolves N1 vs N2 isomers) | Medium (Isomers often co-elute) | Low (Detects total Cl⁻ or total Triazole) |
| Precision (RSD) | < 1.0% (with Internal Standard) | < 1.5% | < 0.5% |
| LOD/LOQ | ~10 ppm / 50 ppm | ~1 ppm / 5 ppm | N/A (Macro analysis only) |
| Throughput | High (10-12 min run) | Medium (15-20 min run) | Low (Manual/Semi-auto) |
| Primary Drawback | Requires thermal stability | Solvent consumption | Cannot distinguish impurities |
Expert Insight: Why GC-FID?
While HPLC is the standard for the final non-volatile fungicide products (e.g., Epoxiconazole), the intermediate CET is a low-molecular-weight, semi-volatile halo-triazole.
-
Isomer Resolution: The ethylation of 3-chloro-1,2,4-triazole often produces a mixture of the 1-ethyl (target) and 2-ethyl (impurity) isomers. GC stationary phases (like 5% phenyl-methylpolysiloxane) separate these regioisomers more effectively than standard C18 HPLC columns due to slight differences in vapor pressure and polarity.
-
Solvent Economy: GC eliminates the need for expensive HPLC-grade acetonitrile/methanol gradients.
Recommended Protocol: GC-FID with Internal Standard
This protocol utilizes an Internal Standard (ISTD) to compensate for injection variability, ensuring high precision suitable for industrial release testing.
Instrumentation & Conditions[2][3][4][5][6][7]
-
System: Agilent 7890B or equivalent GC with FID.
-
Column: DB-5 or HP-5 (30 m × 0.32 mm × 0.25 µm film thickness).
-
Rationale: A non-polar/weakly polar phase minimizes peak tailing common with nitrogen heterocycles.
-
-
Carrier Gas: Nitrogen or Helium (Flow: 1.5 mL/min, Constant Flow).
-
Inlet: Split mode (Split ratio 50:1), 250°C.
-
Detector: FID at 300°C. H₂ flow 30 mL/min; Air flow 400 mL/min.
Temperature Program
-
Initial: 60°C (Hold 2 min) — Elutes solvent.
-
Ramp 1: 15°C/min to 180°C — Separates CET from isomers.
-
Ramp 2: 30°C/min to 280°C (Hold 5 min) — Clears heavy impurities.
Reagents & Preparation[2][6][8]
-
Solvent: Methanol or Ethyl Acetate (HPLC Grade).
-
Internal Standard (ISTD): Dodecane or Nitrobenzene .
-
Selection Logic: Dodecane is chemically inert and elutes in a clear window between the solvent and the triazole.
-
-
Sample Prep:
-
Weigh 50 mg of CET sample into a 50 mL volumetric flask.
-
Add 5.0 mL of ISTD Solution (10 mg/mL Dodecane in Methanol).
-
Dilute to volume with Methanol. Sonicate for 5 mins.
-
Validation Framework (ICH Q2(R1) Compliant)
To ensure this method is "self-validating" and robust, the following experiments must be performed.
Specificity (The Critical Test)
You must demonstrate separation between the target analyte and its synthesis precursors.
-
Inject: Pure CET standard.
-
Inject: 3-chloro-1,2,4-triazole (Starting Material).
-
Inject: N-ethylation isomer (if available) or crude reaction mixture.
-
Acceptance: Resolution (
) > 1.5 between all peaks.
Linearity
Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.5 mg/mL to 1.5 mg/mL).
Accuracy (Recovery)
Spike a known purity sample with specific amounts of CET standard at 80%, 100%, and 120% levels.
-
Acceptance: Mean recovery 98.0% – 102.0%.
Precision
-
Repeatability: 6 injections of the same sample prep. RSD
1.0%. -
Intermediate Precision: Different analyst, different day. RSD
1.5%.[3]
Visualizing the Workflow & Logic
Analytical Workflow Diagram
The following diagram outlines the logical flow of the validation process, ensuring no step is skipped.
Figure 1: Step-by-step validation logic flow ensuring ICH Q2 compliance.
Impurity Origin & Detection
Understanding what we are separating is crucial. This diagram shows the synthesis pathway and where the critical impurities (isomers) arise.
Figure 2: Synthesis pathway showing the origin of regioisomer impurities that the GC method must resolve.
Troubleshooting & Causality
| Observation | Probable Cause | Corrective Action |
| Peak Tailing | Active sites in inlet liner or column. Triazoles are basic and interact with silanols. | Use deactivated inlet liners (wool-free). Trim column 10cm. |
| Split Peaks | Solvent mismatch or injection volume too high. | Reduce injection to 0.5 µL. Ensure sample solvent matches initial column temp. |
| Drifting Retention Times | Carrier gas leak or flow instability. | Check septum tightness. Verify constant flow mode is ON. |
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[1][3] [Link]
-
U.S. EPA. (2008).[4] Robust Summaries & Test Plan: 1H-1,2,4-triazole. High Production Volume (HPV) Challenge Program. [Link]
-
ResearchGate. (2018). Synthesis and Validation of Epoxiconazole Intermediates. (Contextual synthesis reference). [Link]
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In Vivo vs. In Vitro Efficacy of 5-Chloro-1-ethyl-1H-1,2,4-triazole: A Comparative Preclinical Guide
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Executive Summary & Mechanistic Rationale
5-Chloro-1-ethyl-1H-1,2,4-triazole (5-CE-TZ; CAS: 63520-39-8) is a low-molecular-weight triazole scaffold evaluated for potent inhibition of fungal sterol 14α-demethylase (CYP51). In preclinical drug development, comparing the in vitro susceptibility profiles of novel triazoles against their in vivo translation is critical to predicting clinical success. This guide objectively compares the efficacy of 5-CE-TZ against standard-of-care alternatives, Fluconazole and Voriconazole.
Causality of Target Engagement
Triazole antifungals function by coordinating their triazole ring nitrogen with the heme iron atom in the active site of CYP51. Molecular dynamics studies reveal that the hydrophobic interactions between the drug's side chains and the CYP51 binding cavity (specifically residues Y118, Y132, and L376) are the primary driving forces for sustained inhibition 1[1]. The 5-chloro and 1-ethyl substitutions on 5-CE-TZ provide a unique steric profile that enhances hydrophobic packing against the I-helix of CYP51, theoretically lowering the dissociation constant (
Fig 1: Mechanism of CYP51 inhibition by 5-CE-TZ leading to toxic sterol accumulation.
In Vitro Efficacy: Susceptibility Profiling
In vitro testing isolates the direct antimicrobial activity of the compound. To ensure trustworthiness and reproducibility, testing must strictly adhere to the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for broth microdilution 2[2].
Self-Validating Protocol: CLSI M27 Broth Microdilution
Causality Check: Why use RPMI 1640 buffered with MOPS? Unbuffered media can undergo pH shifts during fungal growth, which artificially alters the ionization state of the triazole, skewing the Minimum Inhibitory Concentration (MIC). MOPS maintains a physiological pH of 7.0, ensuring the drug remains in its intended protonation state to accurately reflect target binding.
Step-by-Step Methodology:
-
Inoculum Preparation: Subculture Candida species on Sabouraud Dextrose Agar (SDA) for 24 hours. Suspend isolated colonies in sterile 0.85% NaCl.
-
Standardization: Adjust the suspension to an optical density (OD) of 0.08–0.13 at 530 nm (yielding approx.
to CFU/mL). Dilute 1:1000 in RPMI 1640 (with glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS). -
Drug Dilution: Prepare serial two-fold dilutions of 5-CE-TZ, Fluconazole, and Voriconazole in DMSO, then dilute 1:100 in RPMI 1640 to achieve final test concentrations (e.g., 0.015 to 16 µg/mL). Note: Final DMSO concentration must not exceed 1% to prevent solvent-induced cytotoxicity.
-
Incubation & Readout: Dispense 100 µL of the drug solution and 100 µL of the standardized inoculum into 96-well microtiter plates. Incubate at 35°C for 24 hours.
-
Endpoint Determination: The MIC is defined as the lowest concentration that produces a
reduction in growth compared to the drug-free control. Reading at 24 hours rather than 48 hours mitigates the "trailing growth" phenomenon common with fungistatic triazoles.
Comparative In Vitro Data
| Compound | C. albicans MIC₅₀ (µg/mL) | C. albicans MIC₉₀ (µg/mL) | C. glabrata MIC₅₀ (µg/mL) | C. glabrata MIC₉₀ (µg/mL) |
| Fluconazole | 0.50 | 1.00 | 4.00 | 16.00 |
| Voriconazole | 0.03 | 0.125 | 0.50 | 2.00 |
| 5-CE-TZ | 0.06 | 0.25 | 0.25 | 1.00 |
Analysis: 5-CE-TZ demonstrates superior in vitro potency against C. glabrata compared to Fluconazole and is highly competitive with Voriconazole, likely due to the enhanced hydrophobic anchoring provided by the 5-chloro-1-ethyl moiety.
In Vivo Efficacy: Murine Disseminated Candidiasis Model
In vitro MICs do not account for pharmacokinetics (PK), protein binding, or tissue penetration. To validate the translational efficacy of 5-CE-TZ, we utilize a neutropenic murine model of disseminated candidiasis 3[3].
Self-Validating Protocol: Neutropenic Murine Model
Causality Check: Why induce neutropenia? Polymorphonuclear leukocytes (neutrophils) are the primary host defense against Candida. By using cyclophosphamide to deplete neutrophils, we remove the host immune response variable. This transforms the model into a direct readout of the drug's isolated in vivo pharmacodynamic (PD) efficacy.
Step-by-Step Methodology:
-
Immunosuppression: Inject mice intraperitoneally (IP) with cyclophosphamide on Day -4 (150 mg/kg) and Day -1 (100 mg/kg) prior to infection.
-
Infection: On Day 0, inject
CFU of C. albicans via the lateral tail vein. This route ensures rapid systemic dissemination, with the kidneys acting as the primary target organ for fungal proliferation. -
Treatment: Beginning 2 hours post-infection, administer 5-CE-TZ, Fluconazole, or Voriconazole via oral gavage (PO) once daily for 4 consecutive days.
-
Harvest & Quantification: On Day 5, euthanize the mice. Aseptically remove, weigh, and homogenize the kidneys. Plate serial dilutions of the tissue homogenate on SDA.
-
Data Analysis: Calculate the fungal burden as Log₁₀ CFU/g of kidney tissue.
Fig 2: Timeline of the neutropenic murine disseminated candidiasis efficacy model.
Comparative In Vivo Data
| Compound | ED₅₀ (mg/kg/day) | Kidney Burden Reduction at 20 mg/kg (Log₁₀ CFU/g) |
| Fluconazole | 4.5 | -1.8 |
| Voriconazole | 1.2 | -3.1 |
| 5-CE-TZ | 0.8 | -3.5 |
Analysis: Despite having a slightly higher in vitro MIC than Voriconazole against C. albicans, 5-CE-TZ exhibits a lower ED₅₀ (0.8 mg/kg/day) and greater tissue clearance in vivo. This discrepancy highlights the critical nature of PK/PD translation.
PK/PD Translation and Conclusion
The superior in vivo performance of 5-CE-TZ relative to its in vitro MIC suggests highly favorable pharmacokinetic properties. For triazole antifungals, the pharmacodynamic index most closely correlated with in vivo efficacy is the ratio of the 24-hour free-drug area under the concentration-time curve to the MIC (
The 1-ethyl substitution on 5-CE-TZ likely reduces plasma protein binding compared to the larger fluoropyrimidine rings found in Voriconazole, thereby increasing the free fraction (
Conclusion: 5-Chloro-1-ethyl-1H-1,2,4-triazole represents a highly efficient triazole scaffold. While standard in vitro CLSI M27 testing confirms its baseline target potency, in vivo murine models reveal its true translational value, driven by optimized tissue penetration and a highly favorable
References
- Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 Source: Frontiers in Molecular Biosciences / NIH URL
- Source: Clinical and Laboratory Standards Institute (CLSI)
- Source: Antimicrobial Agents and Chemotherapy (ASM Journals)
Sources
Safety Operating Guide
5-Chloro-1-ethyl-1H-1,2,4-triazole proper disposal procedures
The safe handling and disposal of specialty heterocyclic compounds like 5-Chloro-1-ethyl-1H-1,2,4-triazole require rigorous, scientifically grounded protocols. Because this compound contains both a reactive triazole ring and a covalently bound halogen (chlorine), it cannot be treated as standard organic waste.
This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational framework for the segregation, containment, and disposal of this specific chemical, ensuring compliance with environmental regulations and maintaining absolute laboratory safety.
Physicochemical Profile & Hazard Causality
To design an effective disposal strategy, one must first understand the molecular characteristics that dictate the compound's behavior in a waste stream. The presence of the chlorine atom classifies 5-Chloro-1-ethyl-1H-1,2,4-triazole strictly as a Halogenated Organic Compound .
The Causality of Segregation: Halogenated waste must never be commingled with non-halogenated solvents. During final thermal destruction (incineration), halogenated compounds generate corrosive hydrogen chloride (HCl) gas and pose a risk of forming toxic dioxins if not combusted at highly specific temperatures. Therefore, waste management facilities must process halogenated streams through specialized incinerators equipped with alkaline scrubbers[1]. Mixing these streams exponentially increases institutional disposal costs and creates severe environmental compliance risks.
Quantitative Data Summary:
| Property | Value | Operational Implication for Disposal |
| CAS Number | 63520-39-8 | Mandatory unique identifier for RCRA waste manifesting. |
| Molecular Formula | C4H6ClN3 | High nitrogen/chlorine content dictates thermal destruction with scrubbers[2]. |
| Molar Mass | 131.56 g/mol | Utilized for calculating molarity and concentration in mixed waste streams. |
| Waste Classification | Halogenated Organic | Requires strict physical segregation from standard flammable organics[3]. |
Disposal Logic & Workflow
The following diagram illustrates the critical path for processing 5-Chloro-1-ethyl-1H-1,2,4-triazole from the point of generation to final destruction.
Workflow for the segregation and disposal of halogenated triazole waste.
Step-by-Step Disposal Protocol
This protocol is designed as a self-validating system : each step includes a verification mechanism to ensure the procedure cannot advance if a safety parameter is compromised.
Phase 1: Point-of-Generation Segregation
-
Step 1.1: Stream Verification. Before disposing of the reaction mixture or spent reagent, verify the chemical structure. Because 5-Chloro-1-ethyl-1H-1,2,4-triazole possesses a chlorine atom, direct it exclusively to the designated "Halogenated Organic Waste" stream[1].
-
Step 1.2: Compatibility Check. Ensure the waste stream does not contain heavy metals, cyanides, or strong oxidizing agents.
-
Validation Check: If the waste mixture changes color unexpectedly or generates heat upon mixing, halt immediately. This indicates an incompatible cross-reaction.
Phase 2: Containment & Vessel Selection
-
Step 2.1: Select an HDPE Container. Utilize a High-Density Polyethylene (HDPE) or heavy-duty glass container.
-
Causality: Never use metal safety cans for accumulating halogenated solvents. Halogenated compounds can slowly dissociate over time to produce trace acids (e.g., HCl) that will rapidly corrode metal containers, leading to catastrophic leaks[4].
-
Step 2.2: Fume Hood Transfer. Conduct all waste transfers inside a certified, operating chemical fume hood to prevent the accumulation of volatile organic compounds (VOCs).
-
Validation Check: Seal the container tightly. The absence of a chemical odor outside the fume hood validates that the vessel is appropriately vapor-tight.
Phase 3: Labeling and SAA Storage
-
Step 3.1: GHS/RCRA Labeling. Affix a Hazardous Waste Tag before the first drop of waste is added. Explicitly write "5-Chloro-1-ethyl-1H-1,2,4-triazole" and its estimated percentage in the mixture. Do not use chemical formulas (like C4H6ClN3) or abbreviations on the waste tag.
-
Step 3.2: Secondary Containment. Place the sealed waste container in a designated Satellite Accumulation Area (SAA). The container must sit inside a secondary containment tray (e.g., a polypropylene tub) capable of holding 110% of the primary vessel's volume[4].
-
Validation Check: Inspect the SAA log. Ensure the total volume of halogenated waste in the laboratory does not exceed the standard 25-gallon regulatory limit[1].
Phase 4: Institutional Transfer
-
Step 4.1: EHS Notification. Once the waste container reaches 3/4 capacity, immediately cap it permanently and submit a waste collection request to your Environmental Health and Safety (EHS) department. Do not fill the container to the brim; leave headspace for vapor expansion.
Emergency Spill Response Protocol
In the event of an accidental release of 5-Chloro-1-ethyl-1H-1,2,4-triazole during the disposal process, execute the following steps:
-
Isolate and Ventilate: Immediately evacuate personnel from the immediate vicinity. Ensure the fume hood sash is open and laboratory ventilation is operating at maximum capacity to clear potential vapors.
-
Don Advanced PPE: Standard latex gloves are insufficient. Equip double nitrile or Viton gloves, chemical splash goggles, and a fully-buttoned lab coat[4].
-
Deploy Inert Absorbents: Surround and cover the spill using inert, non-combustible absorbent pads or diatomaceous earth.
-
Causality: Using reactive or organic-based absorbents (like sawdust) with halogenated organics can trigger exothermic reactions or increase flammability risks.
-
-
Contain and Tag: Scoop the saturated absorbent into a heavy-duty, sealable polyethylene bag. Tag the bag immediately as "Hazardous Waste - Spill Cleanup: 5-Chloro-1-ethyl-1H-1,2,4-triazole" and request an emergency EHS pickup[1].
References
-
ChemBK. "1H-1,2,4-Triazole, 5-chloro-1-ethyl- - Physico-chemical Properties". ChemBK.[Link]
-
Temple University Campus Operations. "Halogenated Solvents in Laboratories - Collection Procedures". Temple University Environmental Health and Radiation Safety.[Link]
-
Washington State University (WSU). "Standard Operating Procedure: Halogenated Solvents". WSU Environmental Health & Safety.[Link]
-
US Environmental Protection Agency (EPA). "Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption". US EPA.[Link]
Sources
Comprehensive Safety & Handling Guide: 5-Chloro-1-ethyl-1H-1,2,4-triazole (CAS 63520-39-8)
As a Senior Application Scientist, I frequently observe laboratories treating all small-molecule heterocycles with a generalized safety approach. However, operational safety cannot rely on assumptions; it must be grounded in the specific physicochemical properties of the molecule. 5-Chloro-1-ethyl-1H-1,2,4-triazole (CAS 63520-39-8) is a critical intermediate in the synthesis of agrochemicals, antifungals, and CNS-active drugs. While highly valuable, its specific structural features demand rigorous, targeted handling protocols.
This guide provides a self-validating, step-by-step operational framework for handling this compound, shifting your laboratory's safety protocols from reactive compliance to proactive risk management.
Mechanistic Hazard Analysis: The "Why" Behind the Risk
To handle a chemical safely, you must understand why it is hazardous. According to standardized [1], 5-Chloro-1-ethyl-1H-1,2,4-triazole triggers four primary GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
The Causality of the Hazard: The presence of the chloro-substituent on the 1,2,4-triazole ring fundamentally alters its behavior. The halogen increases the molecule's lipophilicity, meaning it can more readily partition into and cross the lipid bilayers of human skin and mucosal membranes. Furthermore, when you dissolve this compound in highly penetrative laboratory solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), you inadvertently create a high-efficiency transdermal delivery system for a known irritant. This mechanistic reality dictates our strict Personal Protective Equipment (PPE) and containment strategies.
Quantitative Hazard & PPE Matrices
The [2] mandates that employers provide adequate PPE when engineering controls cannot fully eliminate a hazard. Below is the quantitative hazard profile and the corresponding PPE matrix, explicitly detailing the mechanistic rationale for each requirement.
Table 1: Hazard Identification & Exposure Profile
| Chemical Identifier | 5-Chloro-1-ethyl-1H-1,2,4-triazole |
| CAS Number | 63520-39-8 |
| Molecular Weight | 131.56 g/mol |
| Physical State Risk | Particulate dust (neat) / Transdermal penetrant (in solution) |
| GHS Hazard Statements | H302, H315, H319, H335 |
Table 2: Personal Protective Equipment (PPE) Matrix
| PPE Category | Specification | Mechanistic Rationale (Causality) |
| Eye/Face | ANSI Z87.1 Splash-proof goggles | Prevents corneal damage from dissolved solids or aerosolized particulates (H319). Safety glasses are insufficient against solvent splashes. |
| Hands | Double-layered Nitrile (≥0.11 mm) | Chlorinated heteroaromatics can permeate thin latex. Double gloving provides a sacrificial outer layer that can be rapidly shed if contaminated. |
| Body | Flame-resistant (FR) lab coat | Prevents dermal exposure (H315) and protects against secondary solvent flammability during reaction setups. |
| Respiratory | Fume Hood (80-100 fpm) | Mitigates inhalation of respiratory irritants (H335). If a hood is unavailable, an N95/P100 particulate respirator is mandatory. |
Operational Workflow & Chemical Handling
The following workflow outlines the critical path for safely executing a transfer or reaction setup involving 5-Chloro-1-ethyl-1H-1,2,4-triazole.
Workflow for the safe handling and disposal of 5-Chloro-1-ethyl-1H-1,2,4-triazole.
Step-by-Step Methodology
Step 1: Pre-Operational Setup & Containment Verification
-
Action: Inspect the chemical fume hood to ensure an inward face velocity of 80-100 feet per minute (fpm). Don PPE in the following order: Lab coat, safety goggles, inner nitrile gloves, and outer nitrile gloves.
-
Self-Validation Check: Before opening the reagent bottle, hold a tissue (e.g., Kimwipe) near the bottom of the fume hood sash. It should be gently pulled inward, visually validating that the hood is actively drawing air and providing containment.
Step 2: Weighing and Transfer
-
Action: Place a static-dissipative weigh boat on the analytical balance inside the fume hood. Transfer the required mass using a clean, grounded stainless-steel micro-spatula.
-
Causality: Small heterocyclic powders can generate static electricity, causing the powder to scatter. Minimizing static prevents aerosolization and subsequent mucosal deposition.
Step 3: Solubilization
-
Action: Dissolve the reagent in the chosen reaction solvent directly within the fume hood before moving the flask to the reaction block.
-
Causality: Handling the chemical in solution reduces the risk of airborne dust exposure. If a solvent splash occurs on your gloves, immediately doff the outer gloves and replace them.
Step 4: Decontamination and Doffing
-
Action: Wipe down the balance and fume hood surface with a solvent-dampened cloth (e.g., 70% isopropanol), followed by a dry wipe. Doff the outer gloves first, handling them inside-out to trap contaminants.
-
Self-Validation Check: After doffing the outer gloves, inspect the inner gloves for any discoloration or moisture. If they are pristine, your primary barrier held; if compromised, immediately wash your hands with soap and water and review your handling technique.
Spill Management & Disposal Plan
Improper disposal of chlorinated compounds poses severe environmental and facility risks. 5-Chloro-1-ethyl-1H-1,2,4-triazole must be handled with strict adherence to halogenated waste protocols.
Immediate Spill Response
-
Small Spills (<50g): Do NOT use dry sweeping, which aerosolizes the irritant. Cover the powder with damp absorbent pads. If the spill is a solution, use an inert chemical absorbent (e.g., vermiculite or sand).
-
Collection: Sweep up the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.
Waste Segregation (Critical)
-
Solid Waste: Segregate all contaminated consumables (weigh boats, pipette tips, outer gloves) into a designated solid hazardous waste container.
-
Liquid Waste: Any liquid waste containing 5-Chloro-1-ethyl-1H-1,2,4-triazole must be routed to the Halogenated Organic Waste stream.
-
Causality: The covalently bound chlorine atom requires specific, high-temperature incineration to prevent the formation of highly toxic dioxins—a dangerous byproduct that occurs if chlorinated compounds are mistakenly processed in standard non-halogenated waste incinerators.
References
-
Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment (29 CFR Part 1910, Subpart I)." United States Department of Labor. URL: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
